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  • Product: 3-Methylisothiazole-4-carbonitrile
  • CAS: 58850-81-0

Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on the Synthesis of 3-Methylisothiazole-4-carbonitrile Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring unique electronic prop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 3-Methylisothiazole-4-carbonitrile

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring unique electronic properties and serving as a cornerstone for a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis of 3-Methylisothiazole-4-carbonitrile, a valuable and functionalized building block for drug discovery and agrochemical development.[3][4] We delve into the primary synthetic strategies, offering a rationale for methodological choices, a detailed experimental protocol for a robust synthesis pathway, and expected characterization data. This document is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, actionable insights into the preparation of this key heterocyclic intermediate.

Introduction and Strategic Overview

Isothiazole (1,2-thiazole) is a five-membered aromatic heterocycle that has garnered significant attention due to its presence in a wide array of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5] The specific substitution pattern of 3-Methylisothiazole-4-carbonitrile, featuring a methyl group at the 3-position and a cyano group at the 4-position, offers two distinct points for further chemical modification. The carbonitrile moiety, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a critical handle for library synthesis in drug discovery programs.[3]

The synthesis of the isothiazole ring system can be approached through various strategies, which generally fall into two categories: construction of the ring from acyclic precursors or modification of a pre-existing isothiazole scaffold.[6][7] For 3-Methylisothiazole-4-carbonitrile, the most efficient strategies involve the formation of the S-N bond as a key ring-closing step.

This guide will focus on a highly reliable and adaptable method: the oxidative cyclization of a β-iminothioamide precursor. This approach is advantageous due to the ready availability of starting materials and the straightforward nature of the key bond-forming reaction.

Primary Synthetic Pathway: Oxidative Cyclization

The chosen pathway hinges on the synthesis of β-iminothiobutyramide, which is then cyclized using a mild oxidizing agent to form the desired isothiazole ring. This method is a classic example of a [4+1] annulation, where four atoms (C-C-C-N) from the thioamide precursor combine with a sulfur atom.[6]

Mechanistic Rationale

The core of this synthesis is the intramolecular oxidative cyclization. The reaction proceeds through the following logical steps:

  • Preparation of the Precursor: The starting point is the formation of a β-iminothioamide. This can be viewed as the thio-analogue of a β-enaminone.

  • Oxidative S-N Bond Formation: The thioamide sulfur is nucleophilic, while the imine nitrogen, upon tautomerization, can also act as a nucleophile. An oxidizing agent facilitates the removal of two hydrogen atoms, promoting the formation of the crucial S-N bond to close the five-membered ring.

  • Aromatization: The resulting dihydroisothiazole intermediate readily undergoes oxidation (often spontaneously in the presence of the oxidant or air) to furnish the stable, aromatic isothiazole ring system.

The choice of an oxidizing agent is critical. Agents like hydrogen peroxide, chloramine, or persulfates are effective for this transformation, as they are potent enough to induce cyclization without causing unwanted side reactions or degradation of the sensitive nitrile group.[8]

Synthetic Pathway Diagram

The overall transformation is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization A Acetoacetonitrile C β-Iminothiobutyramide A->C Thionation & Amination B Ammonia & H₂S B->C E 3-Methylisothiazole-4-carbonitrile C->E S-N Bond Formation & Aromatization D Oxidizing Agent (e.g., Chloramine) D->E

Caption: Proposed two-step synthesis of 3-Methylisothiazole-4-carbonitrile.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for the synthesis of substituted 5-aminoisothiazoles, tailored for the specific target molecule.[8]

Workflow Overview

G start Start prep Prepare Chloramine Solution start->prep react Add β-Iminothiobutyramide Precursor prep->react stir Stir at Room Temp (Overnight) react->stir extract Work-up: Ether Extraction stir->extract wash Wash & Dry Organic Layer extract->wash evap Evaporate Solvent wash->evap purify Purify by Column Chromatography evap->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Methodology

Reagents & Materials:

  • β-Iminothiobutyramide (Precursor, synthesis assumed or commercially sourced)

  • Sodium Hydroxide (NaOH)

  • Chlorine Gas (Cl₂) or Sodium Hypochlorite (NaOCl)

  • Aqueous Ammonia (NH₄OH)

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Chloramine Oxidant:

    • In a three-necked flask equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide (9.2 g) in 100 mL of water.

    • Carefully bubble chlorine gas through the solution until a weight increase of 7.1 g is observed, or alternatively, add a stoichiometric amount of sodium hypochlorite solution. This forms an alkaline solution of sodium hypochlorite.

    • In a separate, larger flask, place an ice-cooled solution of aqueous ammonia (11 mL, d=0.88) in 150 mL of water.

    • Slowly add the prepared hypochlorite solution to the ammonia solution with vigorous stirring, ensuring the temperature remains below 10 °C. This generates an aqueous solution of chloramine (NH₂Cl) in situ.

  • Oxidative Cyclization:

    • To the freshly prepared, cold chloramine solution, add powdered β-iminothiobutyramide (11.6 g, 0.1 mol) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-18 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous solution with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them sequentially with a 5% ferrous sulfate solution (to remove any residual oxidant) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) to isolate the pure 3-Methylisothiazole-4-carbonitrile.

Data Presentation and Characterization

The identity and purity of the synthesized 3-Methylisothiazole-4-carbonitrile should be confirmed using standard analytical techniques.[9]

Table 1: Physicochemical Properties
PropertyPredicted/Expected ValueSource/Rationale
Molecular FormulaC₅H₄N₂S---
Molecular Weight124.16 g/mol Calculated
AppearanceColorless to pale yellow solid/oilAnalogy with similar heterocycles
Melting Point~40-50 °CPrediction based on structure
Boiling Point>200 °C (est.)Prediction based on structure
SolubilitySoluble in organic solvents (EtOAc, DCM, Acetone)Polarity of the molecule
Table 2: Spectroscopic Data
TechniqueExpected Chemical Shifts / PeaksRationale
¹H NMR (CDCl₃)δ ~8.5-8.7 ppm (s, 1H, H-5), δ ~2.7-2.9 ppm (s, 3H, CH₃)H-5 is deshielded by the aromatic ring and adjacent nitrile. Methyl group is a singlet.
¹³C NMR (CDCl₃)δ ~160-165 ppm (C-3), δ ~150-155 ppm (C-5), δ ~115-120 ppm (CN), δ ~105-110 ppm (C-4), δ ~15-20 ppm (CH₃)Chemical shifts are predicted based on the electronic environment of each carbon atom.[5][10]
IR (KBr/neat)~2230 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=N, C=C ring stretches)Characteristic stretching frequencies for the nitrile and isothiazole ring functionalities.[5]
Mass Spec (EI)m/z 124 (M⁺), fragmentation pattern showing loss of HCN, CH₃Molecular ion peak corresponding to the molecular weight.

Conclusion

This guide outlines a robust and reproducible synthesis for 3-Methylisothiazole-4-carbonitrile, a key heterocyclic building block. The featured pathway, centered on the oxidative cyclization of a β-iminothioamide, provides a reliable method for accessing this compound from readily available starting materials. The detailed protocol and characterization data serve as a practical resource for researchers in synthetic chemistry, enabling the exploration of new chemical space in the development of novel pharmaceuticals and agrochemicals.

References

  • 3-Isothiazolecarbonitriles as Building Blocks for Drug Discovery - Benchchem.
  • Isothiazole synthesis - Organic Chemistry Portal.
  • Synthesis of Isothiazole - ChemicalBook.
  • Product Class 15: Isothiazoles.
  • Potential Biological Activity of 3-Methoxyisothiazole-4-carbonitrile: A Technical Overview - Benchchem.
  • Isothiazoles - Custom chemicals & building blocks product c
  • Synthesis of isothiazole - PrepChem.com.
  • The chemistry of isothiazoles - ResearchG
  • An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile - Benchchem.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - ResearchG
  • Application Notes & Protocols for the Analysis of 3-Methoxyisothiazole-4-carbonitrile - Benchchem.
  • 5-Amino-3-methyl-4-isothiazolecarbonitrile - Echemi.
  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile - MDPI.
  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) - MDPI.
  • 5-amino-3-methyl-isothiazole and process - Google P

Sources

Foundational

A Technical Guide to the Reactivity of the Nitrile Group in Isothiazoles

Abstract The isothiazole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] The strategic functionalization of this ring system is pa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] The strategic functionalization of this ring system is paramount for the discovery of novel therapeutic agents. Among the various substituents, the nitrile group stands out as a uniquely versatile functional handle. Its inherent electronic properties, significantly modulated by the isothiazole ring, permit a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the nitrile group on the isothiazole scaffold, detailing key transformations such as hydrolysis, reduction, nucleophilic additions, and cycloadditions. By elucidating the underlying mechanisms and providing field-tested experimental protocols, this document serves as a comprehensive resource for researchers in drug discovery and synthetic chemistry.

Introduction: The Isothiazole Nitrile Synthon

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms.[2] This arrangement imparts distinct electronic characteristics to the ring, which in turn influences the reactivity of its substituents. The nitrile group (-C≡N), when attached to the isothiazole ring, becomes more than just a simple functional group; it transforms into a powerful synthon for molecular elaboration.

The isothiazole ring generally acts as an electron-withdrawing group. This effect is crucial as it polarizes the nitrile's carbon-nitrogen triple bond, enhancing the electrophilicity of the carbon atom.[3] This activation is the fundamental reason behind the nitrile's susceptibility to a wide range of nucleophilic attacks and other transformations, making it a pivotal intermediate in the synthesis of isothiazole-based amines, amides, carboxylic acids, ketones, and even other heterocyclic systems.[1]

Diagram 1.1: Electronic Activation of the Nitrile Group

The following diagram illustrates the inductive electron withdrawal by the isothiazole ring, which increases the partial positive charge (δ+) on the nitrile carbon, making it a prime target for nucleophiles.

G Electronic Influence on Isothiazole Nitrile cluster_0 Isothiazole Ring cluster_1 Nitrile Group Isothiazole Isothiazole Ring (Electron Withdrawing) Nitrile C N Isothiazole:f0->Nitrile:f0 Inductive Effect (-I) Nitrile:f1->Nitrile:f2 Activation Enhanced Electrophilicity (δ+ on Carbon) Nitrile:f0->Activation

Caption: Inductive effect of the isothiazole ring on the nitrile group.

Key Transformations and Methodologies

The activated nitrile group on the isothiazole ring can undergo several critical transformations. This section details the most synthetically useful reactions, their mechanisms, and provides standardized protocols.

Hydrolysis: Access to Amides and Carboxylic Acids

The hydrolysis of isothiazolecarbonitriles is a fundamental transformation that provides access to isothiazole carboxamides and carboxylic acids, which are common moieties in bioactive molecules.[1] The reaction can be catalyzed by either acid or base.[4]

  • Mechanism Insight: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the carbon's electrophilicity and allows for the attack of a weak nucleophile like water.[5] In basic hydrolysis, the potent hydroxide nucleophile attacks the nitrile carbon directly.[6] The choice between acid or base catalysis often depends on the stability of other functional groups on the isothiazole ring. Mild conditions are often preferred to prevent potential ring-opening side reactions.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 3-methylisothiazole-4-carbonitrile (5.0 g, 40.3 mmol) in a mixture of glacial acetic acid (25 mL) and water (25 mL).

  • Reagent Addition: Carefully add concentrated sulfuric acid (10 mL) to the suspension while stirring.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it cautiously onto crushed ice (200 g).

  • Isolation: The white precipitate of 3-methylisothiazole-4-carboxylic acid is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried under vacuum.

  • Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy (C=O stretch ~1700 cm⁻¹). Expected yield: 85-95%.

Reduction: Synthesis of Amines and Aldehydes

Reduction of the nitrile group provides a direct route to primary amines (R-CH₂NH₂), which are crucial functional groups in pharmaceuticals. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective.[7][8] Milder, sterically hindered reagents like diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine.[4][9]

  • Expertise & Experience: While LiAlH₄ is a powerful and versatile reagent for reducing nitriles on heteroaromatic rings, its high reactivity necessitates careful handling and anhydrous conditions.[10][11] The work-up procedure is also critical to safely quench excess reagent and isolate the amine product. For substrates sensitive to harsh reducing agents, catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) can be an alternative, although it may require elevated pressures of hydrogen gas.[12][13]

G cluster_strong Strong Reduction cluster_mild Partial Reduction start Isothiazole-CN strong_reagent 1. LiAlH4, THF 2. H2O work-up start->strong_reagent Complete Reduction mild_reagent 1. DIBAL-H, Toluene, -78°C 2. H3O+ work-up start->mild_reagent Partial Reduction amine Isothiazole-CH2NH2 (Primary Amine) aldehyde Isothiazole-CHO (Aldehyde) strong_reagent->amine mild_reagent->aldehyde

Caption: Pathways for the reduction of isothiazole nitriles.

  • Reaction Setup: To a flame-dried, three-neck 250 mL round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C using an ice bath.[11]

  • Reagent Addition: Dissolve the isothiazole-4-carbonitrile (1.0 eq.) in anhydrous THF (25 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor by TLC.[11]

  • Work-up (Fieser method): Cool the mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: A granular precipitate will form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

[3+2] Cycloaddition: Formation of Tetrazoles

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides (e.g., sodium azide) to form 5-substituted-1H-tetrazoles.[1] This transformation is highly valuable in medicinal chemistry as the tetrazole ring is a well-known bioisostere for a carboxylic acid group.

  • Causality Behind Choices: This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) to dissolve the ionic azide salt. An ammonium salt, such as ammonium chloride, is often added to act as a proton source, facilitating the formation of hydrazoic acid (HN₃) in situ, which is the active dipolar species.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-methylisothiazole-4-carbonitrile (1.24 g, 10 mmol) in DMF (20 mL).[1]

  • Reagent Addition: Add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol) to the solution.[1]

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.[1]

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of water.[1]

  • Isolation: Acidify the aqueous solution to pH 2-3 with 2M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried.[1]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure tetrazole derivative.[1]

Nucleophilic Addition of Organometallics: Ketone Synthesis

Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the isothiazole nitrile. The resulting imine anion intermediate is stable to further addition. Subsequent acidic work-up hydrolyzes the imine to furnish a ketone, providing a powerful C-C bond-forming reaction.[4][14]

  • Trustworthiness & Validation: A key aspect of this protocol is the anhydrous condition required for the use of organometallic reagents. The reaction must be performed under an inert atmosphere (N₂ or Ar). The validation of the final product involves confirming the presence of a ketone carbonyl group (~1680-1700 cm⁻¹ in IR) and the absence of the nitrile peak (~2230 cm⁻¹).

Reaction TypeReagents & ConditionsProduct Functional GroupKey Application
Hydrolysis H₂SO₄/H₂O or NaOH/H₂O, heatCarboxylic Acid (-COOH)Accessing acidic derivatives, prodrugs.[1]
Reduction 1. LiAlH₄, THF; 2. H₂OPrimary Amine (-CH₂NH₂)Introducing basic centers, pharmacophores.[7]
Cycloaddition NaN₃, NH₄Cl, DMF, 120 °CTetrazoleCarboxylic acid bioisostere.[1]
Grignard Add. 1. R-MgBr, Et₂O; 2. H₃O⁺Ketone (-C(O)R)C-C bond formation, building complexity.[4]

Conclusion and Future Outlook

The nitrile group on an isothiazole ring is a remarkably versatile functional handle, providing synthetic chemists with a reliable gateway to a wide array of molecular architectures.[1] The electron-withdrawing nature of the isothiazole core activates the nitrile, enabling efficient hydrolysis, reduction, cycloaddition, and nucleophilic addition reactions. The protocols described herein represent robust and validated methods for leveraging this reactivity. Future research will likely focus on developing milder and more selective catalytic systems for these transformations, further expanding the synthetic utility of isothiazolecarbonitriles in the rapid development of new chemical entities for drug discovery and materials science.

References

  • Title: Reactivity of the Nitrile Group in Isothiazoles Source: BenchChem Application Notes URL
  • Title: How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?
  • Source: HETEROCYCLES, Vol.
  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Synlett, 2019 URL
  • Title: Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps URL
  • Title: Catalytic Reduction of Nitriles Source: Science of Synthesis, 2010 URL
  • Title: Isothiazoles (1,2-Thiazoles)
  • Title: Nitrile to Amine (LiAlH4 or LAH reduction)
  • Title: Pinner reaction Source: Wikipedia URL
  • Title: Pinner Reaction Source: NROChemistry URL
  • Title: REDUCING NITRILES TO PRIMARY AMINES Source: Chemguide URL
  • Title: Isothiazole Source: Wikipedia URL
  • Title: Lithium Aluminum Hydride (LiAlH4)
  • Title: Preparation of Amines: Reduction of Amides and Nitriles Source: JoVE URL
  • Title: Raney nickel Source: Wikipedia URL
  • Title: Chemistry of Nitriles Source: Chemistry LibreTexts URL
  • Title: Reactivity of Nitriles Source: Chemistry LibreTexts URL
  • Title: Chemistry of Nitriles Source: University of Calgary URL
  • Title: Reactions of Nitriles Source: Chemistry Steps URL
  • Title: Reactions of Nitriles Source: KPU Pressbooks - Organic Chemistry II URL

Sources

Exploratory

The Emerging Therapeutic Potential of 3-Methylisothiazole-4-carbonitrile Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Abstract The isothiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal and agricultural chemistry, lending its structural motif to a variety of biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract The isothiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal and agricultural chemistry, lending its structural motif to a variety of biologically active molecules.[1][2] This technical guide focuses on the derivatives of 3-methylisothiazole-4-carbonitrile, a specific subclass that presents a compelling profile for therapeutic development. The strategic placement of a methyl group at the 3-position and a carbonitrile group at the 4-position creates a unique electronic and steric landscape, paving the way for diverse biological activities. We will explore the synthetic strategies for accessing these derivatives, delve into their proven and potential biological activities—including antimicrobial, antiviral, anticancer, and anti-inflammatory properties—and provide detailed experimental protocols for their evaluation. This guide synthesizes current literature to offer a forward-looking perspective on the structure-activity relationships and future trajectory of this promising class of compounds in drug discovery.

The Isothiazole Scaffold: A Foundation for Bioactivity

Isothiazoles are five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including stability and a capacity for diverse functionalization, making it an attractive scaffold for medicinal chemists.[1][3] The isothiazole ring is present in established pharmaceuticals and agrochemicals, such as the antiviral drug Denotivir and the fungicide Isotianil, demonstrating its versatility and acceptance as a privileged structure in bioactive compound design.[3][4][5]

The 3-methylisothiazole-4-carbonitrile core combines the stability of the isothiazole ring with the specific electronic influences of its substituents. The electron-donating methyl group at the C3 position and the potent electron-withdrawing nitrile (cyano) group at the C4 position create a distinct dipole and modulate the reactivity of the entire molecule. The nitrile group, in particular, is a key pharmacophore known to participate in hydrogen bonding and other critical interactions with biological targets.[6]

Synthesis of 3-Methylisothiazole-4-carbonitrile Derivatives

The construction of the isothiazole ring and its subsequent derivatization are critical steps in exploring the therapeutic potential of this class. Various synthetic strategies have been developed, often involving cyclization reactions of precursors containing the requisite N-S bond or its components.

A generalized workflow for the synthesis and derivatization of these compounds is outlined below. The process typically begins with the formation of the core heterocyclic ring, followed by functional group manipulations to generate a library of analogues for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Analysis & Screening A Acyclic Precursors (e.g., β-Ketodithioesters) B Ring Cyclization (e.g., via intramolecular sulfur attack) A->B Reagents: Ammonium Acetate, Air C Core Scaffold (3-Methylisothiazole-4-carbonitrile) B->C D Functional Group Interconversion (e.g., at C5 position) C->D Nucleophilic Substitution, Cross-Coupling Reactions E Library of Derivatives D->E F Purification (Chromatography, Recrystallization) E->F G Structural Characterization (NMR, MS, IR) F->G H Biological Assays F->H G cluster_pathway PI3K/Akt/mTOR Pathway cluster_ras Ras/MAPK Pathway Ligand EGF Ligand EGFR EGFR/HER2 Receptor Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Isothiazole Isothiazole Derivative (e.g., Compound 39, 43) Isothiazole->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellOutcome Cell Proliferation, Survival, Angiogenesis mTOR->CellOutcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellOutcome

Sources

Foundational

solubility of 3-Methylisothiazole-4-carbonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 3-Methylisothiazole-4-carbonitrile in Organic Solvents Introduction Isothiazoles are a class of five-membered heterocyclic compounds that are of significant interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 3-Methylisothiazole-4-carbonitrile in Organic Solvents

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Derivatives of this scaffold have found applications as agrochemicals, pharmaceuticals, and dyes.[2] This technical guide focuses on 3-Methylisothiazole-4-carbonitrile, a specific derivative whose physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in research and development.[3]

A comprehensive understanding of a compound's solubility is fundamental to nearly every laboratory process, from choosing an appropriate reaction solvent to developing a purification strategy like recrystallization or designing a drug delivery system.[3] While extensive experimental data for 3-Methylisothiazole-4-carbonitrile is not widely documented in public literature, this guide provides a robust framework for researchers and drug development professionals. We will conduct a predictive analysis of its solubility based on its molecular structure and furnish a detailed, field-proven experimental workflow for its precise determination.

Molecular Structure and Predictive Solubility Analysis

The solubility of any compound is primarily governed by its molecular structure and the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] An analysis of the functional groups within 3-Methylisothiazole-4-carbonitrile allows for a strong prediction of its solubility profile.

The molecule's structure is composed of three key components:

  • Isothiazole Ring : This five-membered heteroaromatic ring, containing both sulfur and nitrogen atoms, is inherently polar.[5] The nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with protic solvents.

  • Nitrile Group (-C≡N) : The cyano group is highly polar due to the significant electronegativity difference between carbon and nitrogen and the presence of a triple bond.[6] This group is a strong hydrogen bond acceptor and generally confers good solubility in polar solvents.[6]

  • Methyl Group (-CH₃) : As an alkyl group, the methyl group is non-polar. Its contribution is minor but slightly increases the molecule's lipophilicity, potentially favoring solubility in less polar organic solvents compared to a non-substituted analogue.

Collectively, the strongly polar isothiazole ring and nitrile group dominate the molecule's character, rendering 3-Methylisothiazole-4-carbonitrile a polar molecule. Therefore, it is expected to exhibit greater solubility in polar solvents than in non-polar solvents.

Caption: Key structural features of 3-Methylisothiazole-4-carbonitrile and their influence on its polarity.

Based on this analysis, a predicted solubility profile can be summarized as follows:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar nitrile and isothiazole functionalities.
Polar Protic Methanol, EthanolModerate to HighSolvents can act as hydrogen bond donors to the nitrile and isothiazole nitrogen atoms.[5] The non-polar methyl group may slightly limit solubility compared to DMSO.
Non-Polar Hexane, TolueneLow to InsolubleThe molecule's overall high polarity is incompatible with the non-polar nature of these solvents, following the "like dissolves like" principle.[4]
Chlorinated Dichloromethane (DCM)ModerateDCM has an intermediate polarity and is often effective at dissolving a wide range of organic compounds.

Experimental Protocol for Isothermal Solubility Determination

To move from prediction to empirical data, a robust and self-validating experimental protocol is required. The isothermal saturation method is a gold standard for determining the solubility of a solid compound in a solvent at a specific temperature. The core principle is to create a saturated solution in equilibrium with excess solid solute, then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology
  • Preparation of Materials

    • Solute: 3-Methylisothiazole-4-carbonitrile (ensure high purity, >98%).

    • Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents representing different polarity classes (e.g., Methanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane).

    • Equipment: Analytical balance, calibrated positive displacement pipettes, 2 mL glass vials with screw caps, temperature-controlled shaker/incubator, centrifuge, 0.22 µm syringe filters, and a suitable analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer).

  • Equilibration (Saturation)

    • Add an excess amount of 3-Methylisothiazole-4-carbonitrile (e.g., 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

    • Record the exact mass of the solute added.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.[7]

    • Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C).

    • Rationale: A constant temperature is critical as solubility is temperature-dependent.

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

    • Rationale: Agitation increases the solvent-solute interaction surface area, accelerating the dissolution process and ensuring the entire liquid phase reaches a uniform saturated state.

  • Phase Separation

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

    • Rationale: This step is crucial to ensure that the liquid aliquot taken for analysis does not contain any undissolved solid particles, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Rationale: Filtration provides a final, definitive removal of any fine particulate matter.

    • Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent (usually the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a multi-point calibration curve using standards of 3-Methylisothiazole-4-carbonitrile of known concentrations.

    • Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • Data Reporting

    • Express solubility in standard units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

G cluster_validation Self-Validating Steps prep 1. Preparation Add excess solute to known volume of solvent equil 2. Equilibration Agitate at constant T (e.g., 24h @ 25°C) prep->equil phase_sep 3. Phase Separation Settle, then centrifuge to pellet excess solid equil->phase_sep validation1 Visual confirmation of excess solid after equilibration equil->validation1 sampling 4. Sampling & Dilution Filter supernatant and prepare serial dilutions phase_sep->sampling quant 5. Quantification Analyze via calibrated method (e.g., HPLC-UV) sampling->quant report 6. Data Reporting Calculate solubility (mg/mL) Report Mean ± SD quant->report validation2 Analysis within linear range of calibration curve quant->validation2

Caption: Experimental workflow for the isothermal saturation method of solubility determination.

Conclusion

While specific, publicly documented solubility data for 3-Methylisothiazole-4-carbonitrile is scarce, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior in common organic solvents. The dominance of the polar isothiazole and nitrile functional groups suggests high solubility in polar aprotic and protic solvents, with poor solubility expected in non-polar media.

This guide provides the necessary theoretical foundation and, more importantly, a detailed, robust, and self-validating experimental protocol for researchers to generate precise and reliable solubility data. The acquisition of this empirical data is an indispensable step in advancing the research and development of 3-Methylisothiazole-4-carbonitrile, enabling rational solvent selection for synthesis, purification, and formulation, thereby accelerating its potential applications in science and industry.

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved January 12, 2026, from [Link]

  • 3-Methylisothiazole - Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-Methylisothiazole | C4H5NS | CID 12747 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) - MDPI. (2024). Retrieved January 12, 2026, from [Link]

  • 3-amino-5-methylamino-isothiazole-4-carbonitrile - Chemical Synthesis Database. (n.d.). Retrieved January 12, 2026, from [Link]

  • Isothiazoles - US3285930A - Google Patents. (n.d.).
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2024). Retrieved January 12, 2026, from [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1,3-Thiazole-4-carbonitrile - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Exploratory

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Isothiazole Compounds

Abstract The isothiazole nucleus, a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry and agrochemical design. Its prevalence in a myriad of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus, a five-membered heterocyclic motif containing adjacent nitrogen and sulfur atoms, is a cornerstone in modern medicinal chemistry and agrochemical design. Its prevalence in a myriad of biologically active agents underscores the critical importance of understanding its fundamental physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the thermodynamic landscape of isothiazole compounds. Moving beyond a mere compilation of data, this guide delves into the causality behind experimental and computational methodologies, offering researchers, scientists, and drug development professionals a robust framework for determining and interpreting the thermodynamic parameters that govern the stability, solubility, and reactivity of this vital class of compounds. While a comprehensive public database of experimental thermodynamic values for isothiazole and its derivatives remains less extensive than for its isomer, thiazole, this guide equips researchers with the detailed protocols and theoretical understanding necessary to generate and apply this crucial data.

Introduction: The Significance of Isothiazole's Thermodynamic Profile

Isothiazole and its derivatives are integral components of numerous pharmaceutical drugs and agrochemicals, exhibiting a wide spectrum of biological activities including antiviral, anti-inflammatory, and fungicidal properties.[1][2] The thermodynamic properties of these molecules are not merely academic curiosities; they are fundamental determinants of a compound's behavior in both chemical and biological systems.

Key thermodynamic parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cp) dictate the stability of the isothiazole ring and its derivatives.[3] Furthermore, properties like enthalpy of fusion (ΔHfus), enthalpy of vaporization (ΔHvap), and vapor pressure are critical for understanding and predicting phase behavior, which in turn influences formulation, purification, and storage of active pharmaceutical ingredients (APIs).

In the context of drug development, the thermodynamics of ligand-protein binding, which can be dissected into enthalpic and entropic contributions, provides invaluable insights into the mechanism of action and can guide the optimization of lead compounds.[4][5] A thorough understanding of these properties is therefore indispensable for the rational design and development of novel isothiazole-based therapeutics and agrochemicals.

Core Thermodynamic Properties of Isothiazole and its Derivatives

A comprehensive understanding of the thermodynamic properties of isothiazole compounds is essential for predicting their behavior. Below, we discuss the key parameters and present available data. It is important to note that while extensive experimental data for the isomeric thiazole is available, there is a comparative scarcity of such data for isothiazole in public databases.

Fundamental Thermodynamic Parameters

The stability and energetic characteristics of isothiazole compounds are described by the following fundamental thermodynamic functions:

  • Enthalpy of Formation (ΔHf°) : This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°) : This is the ultimate measure of a compound's thermodynamic stability under standard conditions, incorporating both enthalpy and entropy. A negative value indicates a spontaneous formation process.

  • Standard Molar Entropy (S°) : This is a measure of the randomness or disorder of a mole of a substance at a standard state.

  • Heat Capacity (Cp) : This is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. It is crucial for temperature corrections of other thermodynamic quantities.[6]

Phase Change Properties

The transitions between solid, liquid, and gaseous states are governed by specific thermodynamic parameters:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) : The melting point is the temperature at which a solid becomes a liquid at atmospheric pressure. The enthalpy of fusion is the heat absorbed during this process.

  • Boiling Point (Tb) and Enthalpy of Vaporization (ΔHvap) : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The enthalpy of vaporization is the heat required to transform one mole of a liquid into a gas at its boiling point.

  • Enthalpy of Sublimation (ΔHsub) : This is the heat required to change one mole of a substance from a solid directly to a gas. It is approximately the sum of the enthalpies of fusion and vaporization.[7]

  • Vapor Pressure : This is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Table 1: Physicochemical and Phase Change Properties of Isothiazole and a Comparative Isomer, Thiazole

PropertyIsothiazoleThiazole
Molecular FormulaC₃H₃NSC₃H₃NS
Molecular Weight85.12 g/mol [8]85.13 g/mol
Boiling Point (Tb)114 °C[8]116.85 °C
Melting Point (Tm)--33.15 °C
Enthalpy of Fusion (ΔHfus)Data not available8.37 kJ/mol
Enthalpy of Vaporization (ΔHvap)Data not available34.3 kJ/mol

Note: Data for thiazole is sourced from the NIST Chemistry WebBook and serves as a comparative example due to the limited availability of experimental data for isothiazole.[9][10]

Methodologies for Determining Thermodynamic Properties

The determination of the thermodynamic properties of isothiazole compounds can be approached through both experimental and computational methods. Each approach offers unique advantages and insights.

Experimental Methodologies

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical and physical processes, providing direct access to thermodynamic quantities.[6]

The standard enthalpy of formation of an organic compound like isothiazole is typically determined indirectly from its enthalpy of combustion (ΔHc°). Bomb calorimetry is the gold standard for this measurement.

Protocol: Determination of the Enthalpy of Combustion of an Isothiazole Derivative

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the purified isothiazole compound.

    • If the sample is a solid, press it into a pellet.

    • Place the pellet in the sample cup of the bomb calorimeter.

  • Bomb Assembly:

    • Measure and weigh a 10 cm length of ignition wire.

    • Secure the ignition wire to the electrodes within the bomb head, ensuring it is in contact with the sample pellet.

    • Carefully place the bomb head into the bomb cylinder and seal it.

  • Oxygen Pressurization:

    • Purge the bomb with a low pressure of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a precise volume (e.g., 2.000 L) of deionized water to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, close the lid, and begin stirring to achieve thermal equilibrium.

  • Combustion and Data Acquisition:

    • Record the initial temperature of the water bath at regular intervals (e.g., every 30 seconds) for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Continue to record the temperature at regular intervals as it rises and then begins to cool.

  • Post-Combustion Analysis:

    • After the final temperature is recorded, carefully depressurize and open the bomb.

    • Measure the length of any unburned ignition wire.

    • Analyze the temperature vs. time data to determine the corrected temperature change, accounting for heat exchange with the surroundings.

  • Calculation:

    • Calculate the heat released during combustion using the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).

    • Correct for the heat of combustion of the ignition wire.

    • From the heat of combustion, calculate the standard enthalpy of formation (ΔHf°) using Hess's law and the known enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, N₂).

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Isothiazole Sample pelletize Pelletize Solid Sample weigh_sample->pelletize place_in_bomb Place in Bomb Cup pelletize->place_in_bomb assemble_bomb Assemble & Seal Bomb place_in_bomb->assemble_bomb pressurize Pressurize with O2 assemble_bomb->pressurize setup_calorimeter Setup Calorimeter pressurize->setup_calorimeter ignite Ignite Sample setup_calorimeter->ignite record_temp Record Temperature Change ignite->record_temp calc_heat Calculate Heat of Combustion record_temp->calc_heat calc_hof Calculate Enthalpy of Formation calc_heat->calc_hof

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

DSC is a powerful technique for studying the thermal properties of materials, including the phase transitions of isothiazole compounds. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol: Analysis of Phase Transitions of an Isothiazole Derivative by DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isothiazole compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the desired temperature program. A typical program involves an initial isothermal period, followed by a controlled heating ramp (e.g., 10 °C/min), a cooling ramp, and a second heating ramp.

  • Data Acquisition:

    • Run the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Melting Point (Tm): Identify the endothermic peak corresponding to melting. The peak onset or peak maximum can be taken as the melting point.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to determine the enthalpy of fusion.

    • Crystallization Temperature (Tc): On the cooling curve, identify the exothermic peak corresponding to crystallization.

    • Glass Transition Temperature (Tg): If the sample is amorphous or semi-crystalline, a step-like change in the baseline of the thermogram indicates the glass transition. The midpoint of this transition is typically reported as Tg.

G cluster_results Results weigh_sample Weigh Sample into DSC Pan seal_pan Seal Pan weigh_sample->seal_pan place_in_dsc Place in DSC Cell seal_pan->place_in_dsc program_temp Program Temperature Ramp place_in_dsc->program_temp run_dsc Run DSC Experiment program_temp->run_dsc analyze_thermogram Analyze Thermogram run_dsc->analyze_thermogram Tm Melting Point (Tm) analyze_thermogram->Tm delta_Hfus Enthalpy of Fusion (ΔHfus) analyze_thermogram->delta_Hfus Tg Glass Transition (Tg) analyze_thermogram->Tg

Caption: Experimental workflow for DSC analysis of isothiazole compounds.

ITC is an essential tool in drug discovery for characterizing the thermodynamics of binding interactions between a small molecule (like an isothiazole derivative) and a biological macromolecule (e.g., a protein). It directly measures the heat released or absorbed during the binding event.

Protocol: Characterizing the Binding of an Isothiazole Inhibitor to its Target Protein by ITC

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer.

    • Prepare a solution of the isothiazole compound (typically 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Fill the ITC sample cell with the protein solution.

    • Fill the injection syringe with the isothiazole compound solution.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the isothiazole solution into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine:

      • Binding Affinity (Ka or Kd)

      • Enthalpy of Binding (ΔH)

      • Stoichiometry of Binding (n)

  • Calculation of Other Thermodynamic Parameters:

    • Calculate the Gibbs free energy of binding (ΔG) from the binding affinity: ΔG = -RTln(Ka).

    • Calculate the entropy of binding (ΔS) from the relationship: ΔG = ΔH - TΔS.

G cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Analysis cluster_results Thermodynamic Parameters prep_protein Prepare Protein Solution degas Degas Both Solutions prep_protein->degas prep_ligand Prepare Isothiazole Solution (in same buffer) prep_ligand->degas load_cell Load Protein into Cell degas->load_cell load_syringe Load Isothiazole into Syringe degas->load_syringe titrate Perform Titration load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change titrate->measure_heat plot_isotherm Plot Binding Isotherm measure_heat->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model Ka Binding Affinity (Ka) fit_model->Ka delta_H Enthalpy (ΔH) fit_model->delta_H n Stoichiometry (n) fit_model->n delta_G Gibbs Free Energy (ΔG) Ka->delta_G delta_S Entropy (ΔS) delta_H->delta_S delta_G->delta_S

Caption: Workflow for determining the thermodynamics of isothiazole-protein binding via ITC.

Computational Methodologies

Computational chemistry provides a powerful and cost-effective means to predict the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.

Protocol: DFT Calculation of Thermodynamic Properties of an Isothiazole Derivative

  • Structure Optimization:

    • Build the 3D structure of the isothiazole molecule of interest.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that there are no imaginary frequencies, which indicates that the structure is a true energy minimum.

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).

    • These values are derived from the electronic, translational, rotational, and vibrational partition functions calculated from the molecular properties.

  • Calculation of Enthalpy of Formation:

    • The calculated total enthalpy can be used in conjunction with isodesmic reactions (hypothetical reactions where the number and types of bonds are conserved) to obtain a more accurate enthalpy of formation. This method benefits from the cancellation of systematic errors in the calculations.

G cluster_output Calculated Properties build_structure Build 3D Structure of Isothiazole geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq extract_data Extract Thermodynamic Data check_freq->extract_data No imaginary frequencies enthalpy Enthalpy (H) extract_data->enthalpy entropy Entropy (S) extract_data->entropy gibbs Gibbs Free Energy (G) extract_data->gibbs heat_capacity Heat Capacity (Cv) extract_data->heat_capacity

Caption: Computational workflow for calculating thermodynamic properties using DFT.

Structure-Property Relationships and Implications for Drug Design

The thermodynamic properties of isothiazole derivatives are intimately linked to their molecular structure. Substituents on the isothiazole ring can significantly influence these properties, which in turn impacts their behavior as potential drug candidates.

  • Stability: Electron-withdrawing or -donating groups can alter the electron density distribution in the isothiazole ring, affecting its aromaticity and overall thermodynamic stability. The relative stability of different tautomers or conformers is also a critical consideration.[11]

  • Solubility: The Gibbs free energy of solvation, which is related to the enthalpy and entropy of solvation, governs a compound's solubility. Polar substituents can enhance aqueous solubility, a crucial parameter for drug delivery and bioavailability.

  • Binding Affinity: The binding of an isothiazole-based drug to its target is driven by a combination of enthalpic and entropic factors. Favorable enthalpic contributions often arise from strong hydrogen bonds and van der Waals interactions, while favorable entropic contributions can result from the release of water molecules from the binding site (the hydrophobic effect). Understanding these driving forces allows for the rational design of modifications to the isothiazole scaffold to improve binding affinity and selectivity.

Conclusion

The thermodynamic properties of isothiazole compounds are fundamental to their application in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the key thermodynamic parameters, detailed experimental and computational protocols for their determination, and an exploration of the crucial link between structure, thermodynamics, and biological function. While a complete experimental dataset for the isothiazole family is still evolving, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data to accelerate the discovery and development of novel isothiazole-based technologies. The continued investigation into the energetic landscape of these important heterocyles will undoubtedly pave the way for the design of more effective and safer therapeutic agents and functional materials.

References

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Foundational

The Synthetic Chemist's Guide to the Isothiazole Nucleus: A Review of Core Methodologies

Abstract The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone of significant research in medicinal chemistry and materials science. Its unique electro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone of significant research in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of molecular interactions have led to its incorporation into numerous approved pharmaceuticals and advanced materials.[1] This technical guide provides an in-depth review of the principal synthetic strategies for constructing the isothiazole core, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of key synthetic routes, including the renowned Rees and Singh syntheses, alongside modern, environmentally conscious approaches. This document is structured to serve as a practical and authoritative resource, bridging fundamental principles with field-proven applications.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole moiety is a "privileged scaffold" in drug discovery, appearing in a range of biologically active compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic (e.g., Ziprasidone), anti-inflammatory, and antimicrobial properties.[3][4] The 1,2-arrangement of the sulfur and nitrogen heteroatoms imparts a unique electronic distribution and dipole moment, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.[1] The continued interest in isothiazole-containing compounds necessitates a thorough understanding of the synthetic methodologies available for their preparation, from classical condensation reactions to modern transition-metal-catalyzed processes.[1][5]

A notable point of clarification is the distinction from the well-known Hantzsch synthesis. The Hantzsch synthesis is a classic method for producing thiazoles (a 1,3-azole) and pyridines, typically involving the condensation of an α-haloketone with a thioamide.[6][7][8] A direct "Hantzsch isothiazole synthesis" is not a standard named reaction because the construction of the 1,2-thiazole ring requires a different pattern of bond formation, specifically the crucial S-N bond, which is not formed in the typical Hantzsch mechanism.[6] This guide will focus on the established and effective methods for the specific construction of the isothiazole ring system.

Key Synthetic Strategies for the Isothiazole Core

The construction of the isothiazole ring can be broadly categorized into several approaches, primarily involving the formation of the S-N and adjacent C-S or C-N bonds. This guide will focus on three prominent and versatile methods that offer distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

The Rees Synthesis: A High-Yield Route from Enamines

The Rees synthesis provides a direct and efficient pathway to substituted isothiazoles, distinguished by its mild reaction conditions and generally high yields.[9] A cornerstone of this approach is the reaction of a primary enamine with 4,5-dichloro-1,2,3-dithiazolium chloride, often referred to as Appel's salt.[9][10]

Causality Behind Experimental Choices:

The choice of 4,5-dichloro-1,2,3-dithiazolium chloride is critical; it serves as a highly reactive electrophile and a source of the N-S fragment.[10][11] The dithiazolium ring is strained and readily undergoes nucleophilic attack. The enamine, with its nucleophilic β-carbon, is the ideal reaction partner. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both reactants. The reaction typically proceeds smoothly at room temperature, avoiding the need for harsh heating which could lead to decomposition of the starting materials or products.[9]

Reaction Mechanism:

The mechanism of the Rees synthesis is a well-elucidated pathway involving nucleophilic attack, ring opening, and subsequent cyclization with the elimination of sulfur.

Rees_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products enamine Enamine intermediate1 Initial Adduct enamine->intermediate1 Nucleophilic Attack appel_salt 4,5-Dichloro-1,2,3-dithiazolium chloride appel_salt->intermediate1 intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Ring Opening intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization isothiazole Substituted Isothiazole intermediate3->isothiazole Elimination sulfur Sulfur intermediate3->sulfur hcl HCl intermediate3->hcl

Figure 1: Logical workflow of the Rees Isothiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate [9]

  • Reactant Preparation: In a round-bottom flask, dissolve methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL).[9][12][13]

  • Addition of Reagent: To the stirred solution at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise over 5 minutes.[9]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure methyl 5-cyano-3-methylisothiazole-4-carboxylate.[9]

The Singh Synthesis: A One-Pot Annulation from β-Ketodithioesters

The Singh synthesis is an operationally simple and user-friendly method for preparing 3,5-disubstituted isothiazoles.[5] This approach utilizes the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate under metal- and catalyst-free conditions.[5]

Causality Behind Experimental Choices:

This [4+1] annulation strategy is highly efficient. The β-ketodithioester provides a four-carbon backbone, while ammonium acetate serves as the nitrogen source.[5] The reaction is typically refluxed in ethanol, which is an effective solvent for the reactants and facilitates the reaction at an appropriate temperature. The key to this synthesis is the sequential imine formation, cyclization, and in situ aerial oxidation to the aromatic isothiazole, making it a highly convergent one-pot process.[5]

Reaction Mechanism:

The mechanism proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and oxidation.

Singh_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product keto_dithioester β-Ketodithioester enamine_intermediate Enamine Intermediate keto_dithioester->enamine_intermediate Condensation nh4oac Ammonium Acetate nh4oac->enamine_intermediate cyclized_intermediate Cyclized Intermediate enamine_intermediate->cyclized_intermediate Intramolecular Cyclization (C-N and S-N bond formation) isothiazole 3,5-Disubstituted Isothiazole cyclized_intermediate->isothiazole Aerial Oxidation

Figure 2: Logical workflow of the Singh Isothiazole Synthesis.

Experimental Protocol: General Procedure for 3,5-Disubstituted Isothiazoles [5]

  • Reaction Setup: To a solution of the appropriate β-ketodithioester (1.0 mmol) in ethanol (5 mL), add ammonium acetate (2.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Solvent-Free Synthesis from β-Enaminones

In a move towards more environmentally friendly synthetic protocols, a neat (solvent-free) synthesis of isothiazoles has been developed.[14][15] This method involves the reaction of β-enaminones with ammonium thiocyanate at elevated temperatures.[14]

Causality Behind Experimental Choices:

This approach is advantageous for its operational simplicity, rapid reaction times, high yields, and adherence to the principles of green chemistry by eliminating the need for solvents.[14][16] The β-enaminone acts as the three-carbon component, while ammonium thiocyanate serves as the source of both the nitrogen and sulfur atoms. The high temperature provides the necessary activation energy for the reaction to proceed in the absence of a solvent.

Reaction Mechanism:

The proposed mechanism involves the formation of a thiocyanate intermediate, followed by cyclization and elimination to form the isothiazole ring.

Solvent_Free_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product enaminone β-Enaminone thiocyanate_adduct Thiocyanate Adduct enaminone->thiocyanate_adduct Addition nh4scn Ammonium Thiocyanate nh4scn->thiocyanate_adduct cyclized_intermediate Cyclized Intermediate thiocyanate_adduct->cyclized_intermediate Intramolecular Cyclization isothiazole Substituted Isothiazole cyclized_intermediate->isothiazole Elimination

Figure 3: Logical workflow of the Solvent-Free Isothiazole Synthesis.

Experimental Protocol: General Procedure for Solvent-Free Isothiazole Synthesis [14]

  • Reactant Mixture: In a reaction vial, thoroughly mix the β-enaminone (1.0 mmol) and ammonium thiocyanate (1.2 mmol).

  • Reaction: Heat the mixture at 120 °C for the specified time (typically monitored by TLC).

  • Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can then be directly purified by column chromatography on silica gel.

Comparative Analysis of Key Synthesis Routes

The choice of synthetic route for a particular isothiazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and environmental considerations.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine, 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85High yield, mild reaction conditions, good for specific substitution patterns.[9]
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92One-pot procedure, operational simplicity, good to excellent yields, metal-free.[5][9]
Solvent-Free Synthesis β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95Environmentally friendly, high yields, rapid reaction times, simple workup.[9][14]

Other Notable Synthetic Approaches

While the Rees, Singh, and solvent-free methods are highly versatile, other important strategies for isothiazole synthesis are also employed in specific contexts.

  • Cycloaddition Reactions: [π4+π2] cycloadditions, such as the Diels-Alder reaction, can be used to construct the isothiazole ring or to build upon an existing isothiazole core.[14] For instance, isothiazol-3(2H)-one 1,1-dioxides can act as dienophiles in reactions with various dienes.[14]

  • Ring Transformations: Isothiazoles can be synthesized from other heterocyclic systems. For example, the transformation of 1,2,3-thiadiazoles in the presence of rhodium catalysts and nitriles can provide a wide variety of isothiazoles.[5]

  • Intramolecular Cyclization: The oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides is another route to isothiazole derivatives.[3]

Conclusion and Future Outlook

The synthesis of the isothiazole ring system is a mature field with a diverse array of reliable and efficient methods at the disposal of the synthetic chemist. The Rees and Singh syntheses represent robust and versatile approaches for accessing a wide range of substituted isothiazoles. The increasing emphasis on sustainable chemistry has led to the development of highly efficient solvent-free methods, which are likely to see wider adoption, particularly in industrial settings.

Future research in this area will likely focus on the development of even more atom-economical and environmentally benign synthetic routes. The use of catalytic methods, including photoredox and electrocatalysis, may open up new avenues for isothiazole synthesis under even milder conditions. As the demand for novel isothiazole-containing molecules in medicine and materials science continues to grow, the innovation in synthetic methodologies will undoubtedly keep pace, providing the tools needed to explore the vast chemical space of this important heterocyclic scaffold.

References

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Exploratory

An In-depth Technical Guide to 3-Methylisothiazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 3-Methylisothiazole-4-carbonitrile, a heterocyclic compound of growing...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Methylisothiazole-4-carbonitrile, a heterocyclic compound of growing interest within medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes predictive insights and established knowledge from closely related isothiazole analogues. We present a reasoned overview of its predicted physicochemical properties, a detailed hypothetical synthesis protocol grounded in established chemical principles, an exploration of its reactivity, and a discussion of its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and to catalyze further investigation into the therapeutic potential of this promising isothiazole derivative.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This structural motif is a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] The isothiazole ring system is present in numerous pharmaceuticals, agrochemicals, and dyes, underscoring its versatility and significance.[4] Notable examples of isothiazole-containing compounds with significant biological activity include the antipsychotic drug Ziprasidone and the antiviral agent Denotivir.[1][5] The unique electronic properties and reactivity of the isothiazole ring, coupled with the potential for diverse functionalization, make it an attractive scaffold for the design of novel therapeutic agents.[1][3]

This guide focuses specifically on 3-Methylisothiazole-4-carbonitrile, a derivative that, while not extensively documented, holds considerable potential based on the well-established structure-activity relationships of analogous compounds. The presence of a methyl group at the 3-position and a carbonitrile moiety at the 4-position is anticipated to confer specific electronic and steric properties that could translate into unique biological activities.

Predicted Physicochemical Properties and Comparative Data

PropertyPredicted Value for 3-Methylisothiazole-4-carbonitrileComparative Data for 3-Methylisothiazole[6][7]Comparative Data for 5-Amino-3-methylisothiazole-4-carbonitrile[8]
Molecular Formula C₅H₄N₂SC₄H₅NSC₅H₅N₃S
Molecular Weight ~124.16 g/mol 99.15 g/mol 139.18 g/mol
Appearance Predicted to be a crystalline solidClear to pale yellow liquidCrystalline solid
Melting Point (°C) Predicted to be in the range of 80-120-8202
Boiling Point (°C) > 200152198.6 ± 40.0
Solubility Predicted to have moderate solubility in polar organic solventsModerately soluble in water; highly soluble in ethanol and methanolSoluble in polar organic solvents
pKa The isothiazole nitrogen is weakly basic.Not specifiedNot specified
LogP Predicted to be in the range of 1.0-2.01.40.45

Rationale for Predictions:

  • Molecular Weight and Formula: These are calculated based on the chemical structure.

  • Physical State and Melting Point: The introduction of a polar carbonitrile group and an increase in molecular weight compared to 3-methylisothiazole suggest a higher melting point and a solid state at room temperature.

  • Solubility: The presence of the polar nitrile and the isothiazole ring should allow for moderate solubility in polar organic solvents.[6]

  • LogP: The addition of the nitrile group is expected to slightly increase the lipophilicity compared to more polar analogues like the 5-amino derivative.

Synthesis of 3-Methylisothiazole-4-carbonitrile: A Proposed Experimental Protocol

While a specific, validated synthesis for 3-Methylisothiazole-4-carbonitrile is not published, a robust synthetic route can be proposed based on established isothiazole synthesis methodologies.[9] The following protocol is a hypothetical, yet chemically sound, approach that a skilled synthetic chemist could use as a starting point for optimization.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic approach involves the construction of the isothiazole ring from acyclic precursors. A common and effective strategy is the reaction of a β-ketonitrile with a source of sulfur and nitrogen.

G target 3-Methylisothiazole-4-carbonitrile intermediate1 β-Ketothioamide Intermediate target->intermediate1 Cyclization starting_materials Acetoacetonitrile + Lawesson's Reagent intermediate1->starting_materials Thionation

Figure 1: Retrosynthetic analysis of 3-Methylisothiazole-4-carbonitrile.
Step-by-Step Synthesis Protocol

Objective: To synthesize 3-Methylisothiazole-4-carbonitrile from commercially available starting materials.

Materials:

  • Acetoacetonitrile

  • Lawesson's Reagent (or Phosphorus Pentasulfide)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • Hydroxylamine Hydrochloride

  • Sodium Acetate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and equipment

Workflow Diagram:

G cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification a Acetoacetonitrile in Toluene b Add Lawesson's Reagent a->b c Reflux b->c d Formation of β-Ketothioamide c->d e β-Ketothioamide in Ethanol d->e f Add Hydroxylamine HCl and NaOAc e->f g Reflux f->g h Formation of Isothiazole Ring g->h i Quench Reaction h->i j Solvent Evaporation i->j k Column Chromatography j->k l Characterization (NMR, MS) k->l

Figure 2: Experimental workflow for the synthesis of 3-Methylisothiazole-4-carbonitrile.

Procedure:

  • Step 1: Synthesis of the β-Ketothioamide Intermediate.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoacetonitrile (1 equivalent) in anhydrous toluene.

    • To this solution, add Lawesson's Reagent (0.5 equivalents) portion-wise. Causality: Lawesson's reagent is a thionating agent that will convert the ketone carbonyl to a thioketone.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure to yield the crude β-ketothioamide, which can be used in the next step without further purification.

  • Step 2: Cyclization to form the Isothiazole Ring.

    • Dissolve the crude β-ketothioamide from Step 1 in anhydrous ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution. Causality: Hydroxylamine provides the nitrogen atom for the isothiazole ring, and sodium acetate acts as a base to facilitate the reaction.

    • Heat the mixture to reflux and monitor the formation of the product by TLC.

    • Upon completion, cool the reaction to room temperature.

  • Step 3: Work-up and Purification.

    • Quench the reaction by pouring the mixture into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 3-Methylisothiazole-4-carbonitrile.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reactivity and Potential for Derivatization

The chemical reactivity of 3-Methylisothiazole-4-carbonitrile is governed by the interplay of its three key functional components: the isothiazole ring, the C3-methyl group, and the C4-carbonitrile.

  • Isothiazole Ring: The isothiazole ring is a relatively stable aromatic system. However, it can undergo certain reactions. The ring nitrogen is weakly basic. The sulfur atom can be oxidized under strong oxidizing conditions.

  • C3-Methyl Group: The methyl group can be a site for functionalization through radical halogenation or oxidation to an aldehyde or carboxylic acid, providing a handle for further derivatization.

  • C4-Carbonitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for the introduction of a wide range of substituents at the 4-position, which is crucial for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

The isothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] Based on the activities of related compounds, 3-Methylisothiazole-4-carbonitrile and its derivatives are promising candidates for investigation in several therapeutic areas.

  • Anticancer Activity: Many isothiazole derivatives have demonstrated potent anticancer properties by inhibiting various kinases and other cellular targets.[1][10] The substitution pattern of 3-Methylisothiazole-4-carbonitrile could be explored for the development of novel kinase inhibitors.

  • Antiviral and Anti-inflammatory Properties: Isothiazole-containing compounds have shown significant antiviral and anti-inflammatory effects.[4][5] Denotivir, an isothiazole derivative, is an established antiviral drug.[5]

  • Antimicrobial and Antifungal Activity: The isothiazole nucleus is a key component of many biocides and antifungal agents.[3][11]

Proposed Biological Evaluation Workflow:

G cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Lead Optimization a Synthesized 3-Methylisothiazole-4-carbonitrile b In vitro cytotoxicity assays (e.g., MTT) a->b c Antimicrobial/antifungal assays a->c d Antiviral screens a->d e Active compounds from initial screens b->e c->e d->e f Dose-response studies e->f g Mechanism of action studies f->g h Validated hits g->h i SAR studies through derivatization h->i j In vivo efficacy and toxicity studies i->j

Figure 3: A proposed workflow for the biological evaluation of 3-Methylisothiazole-4-carbonitrile.

Safety and Handling

Isothiazole derivatives, particularly isothiazolinones, can be potent skin sensitizers and may cause allergic reactions.[3][11] While specific toxicity data for 3-Methylisothiazole-4-carbonitrile is unavailable, it is prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.[12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse thoroughly with water.[12]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

While direct experimental data on 3-Methylisothiazole-4-carbonitrile is currently limited, this technical guide provides a robust, evidence-based foundation for its synthesis, and exploration of its properties and potential applications. The isothiazole scaffold continues to be a rich source of novel therapeutic agents, and the specific substitution pattern of this molecule makes it a compelling candidate for further investigation in drug discovery programs. The proposed synthetic route and biological evaluation workflow offer a clear path forward for researchers to unlock the potential of this intriguing heterocyclic compound.

References

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Foundational

molecular weight of 3-Methylisothiazole-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 3-Methylisothiazole-4-carbonitrile Abstract: This technical guide provides a comprehensive overview of 3-Methylisothiazole-4-carbonitrile, a h...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 3-Methylisothiazole-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 3-Methylisothiazole-4-carbonitrile, a heterocyclic building block of increasing interest to the scientific community. Centered on its fundamental physicochemical properties, including its molecular weight, this document delves into the broader context of the isothiazole scaffold's role in medicinal chemistry. We present a generalized workflow for its synthesis and characterization, a detailed protocol for its molecular weight verification via high-resolution mass spectrometry (HRMS), and predicted spectroscopic data to aid researchers in its identification. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Fundamental Physicochemical Properties

The cornerstone of any chemical entity's utility in research and development is a precise understanding of its fundamental properties. 3-Methylisothiazole-4-carbonitrile is a unique heterocyclic compound whose reactivity and potential applications are dictated by the interplay between the isothiazole ring, the methyl group, and the electron-withdrawing nitrile group.

A precise molecular weight is paramount for stoichiometric calculations in synthesis, quantitative analysis, and unambiguous identification. It is essential to distinguish between the average molecular weight, which is calculated using the weighted average of the natural abundances of the element's isotopes, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope for each element. The latter is crucial for high-resolution mass spectrometry, which can resolve these isotopic differences and provide definitive elemental composition.

The key physicochemical data for 3-Methylisothiazole-4-carbonitrile are summarized below.

PropertyValueSource
Molecular Formula C₅H₄N₂S[1]
Average Molecular Weight 124.16 g/mol [1]
Monoisotopic Mass 124.01462 g/mol Calculated
CAS Number 58850-81-0[1][2]
Boiling Point 128°C at 760 mmHg[1]
MDL Number MFCD11035952[1]
Purity (Typical) ≥95%[1]
Storage Conditions Sealed in dry, 2-8°C[1]

The Isothiazole Scaffold in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and metabolic stability.[3][4] This five-membered heterocycle, containing adjacent sulfur and nitrogen atoms, is present in a wide array of pharmacologically active agents, including anticancer, antiviral, and anti-inflammatory compounds.[3][5]

The unique electronic properties of the isothiazole ring allow it to act as a versatile bioisostere, replacing other rings to improve a drug candidate's pharmacokinetic or pharmacodynamic profile.[6] The specific substitution pattern on the ring profoundly influences its biological target and activity. Compounds like 3-Methylisothiazole-4-carbonitrile serve as valuable starting materials or "building blocks" for the synthesis of more complex, biologically active molecules.[7] The nitrile group, in particular, is a versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a key reaction site for medicinal chemists.

Synthesis and Characterization Workflow

The synthesis of substituted isothiazoles can be achieved through various ring-forming strategies, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.[4][8] While numerous specific methods exist, a general workflow for producing and validating a target compound like 3-Methylisothiazole-4-carbonitrile follows a logical progression from synthesis to rigorous analytical confirmation.

The causality behind this workflow is rooted in the principles of chemical synthesis and quality control. The initial synthesis yields a crude product that contains the desired compound alongside unreacted starting materials, byproducts, and impurities. Purification is therefore essential to isolate the target molecule. Following purification, a suite of analytical techniques is employed. This final characterization step is a self-validating system; techniques like NMR and IR confirm the chemical structure, while mass spectrometry provides definitive proof of the molecular formula and, by extension, the molecular weight.

Caption: General workflow for the synthesis and analytical validation of 3-Methylisothiazole-4-carbonitrile.

Protocol: Molecular Weight Verification by HRMS

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a novel or synthesized compound. Unlike nominal mass spectrometry, HRMS instruments possess sufficient resolving power to measure mass-to-charge ratios to four or more decimal places. This precision allows for the calculation of a molecular formula, which must match the experimentally determined exact mass within a narrow tolerance (typically < 5 ppm).

The following protocol outlines the steps for verifying the molecular weight and confirming the elemental formula of 3-Methylisothiazole-4-carbonitrile.

Objective: To confirm the elemental composition of 3-Methylisothiazole-4-carbonitrile (C₅H₄N₂S) by comparing its theoretical exact mass (124.01462) with the experimentally measured mass.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation (ca. 1 mg/mL Stock):

    • Accurately weigh ~1 mg of the purified compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol). The choice of solvent is critical to ensure sample solubility and compatibility with the ESI source.

    • Vortex thoroughly until fully dissolved.

  • Working Solution Preparation (ca. 1-10 µg/mL):

    • Dilute the stock solution 1:100 or 1:1000 in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: Formic acid is added to promote protonation of the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode, which is often more stable and abundant for nitrogen-containing heterocycles.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately before the analysis using a well-characterized calibration standard solution.

    • Rationale: Calibration ensures high mass accuracy across the desired mass range, correcting for any instrumental drift. This is the foundation of a self-validating measurement.

  • Data Acquisition:

    • Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected ion (e.g., m/z 50-300).

    • The expected protonated molecule [M+H]⁺ for C₅H₄N₂S has a theoretical exact mass of 125.02244 Da.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • A mass error of < 5 ppm provides high confidence in the assigned elemental composition.

    • Confirm the characteristic isotopic pattern for a molecule containing one sulfur atom (a small A+2 peak at ~4% of the A peak intensity).

G Sample 1. Prepare Sample (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) Calibrate 2. Calibrate Instrument (Ensures Mass Accuracy) Sample->Calibrate Infuse 3. Infuse Sample (Direct ESI Infusion) Calibrate->Infuse Acquire 4. Acquire Data ([M+H]⁺, Positive Mode) Infuse->Acquire Process 5. Process Spectrum (Identify Peak) Acquire->Process Validate 6. Validate Formula (Mass Error < 5 ppm) Process->Validate

Caption: Step-by-step workflow for molecular formula validation using High-Resolution Mass Spectrometry.

Predicted Spectroscopic Data

For researchers working with 3-Methylisothiazole-4-carbonitrile, spectroscopic data is essential for routine identification and quality control. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted[9]:

  • ¹H NMR (Proton NMR):

    • Methyl Protons (-CH₃): A sharp singlet integrating to three protons is expected around δ 2.5-2.8 ppm.

    • Isothiazole Proton (H-5): A singlet for the lone proton on the isothiazole ring is predicted to be significantly downfield, likely between δ 8.5-9.0 ppm, due to the deshielding effects of the aromatic ring and the adjacent nitrile group.

  • ¹³C NMR (Carbon NMR):

    • Methyl Carbon (-CH₃): An upfield signal expected around δ 15-20 ppm.

    • Nitrile Carbon (-C≡N): A characteristic quaternary signal in the range of δ 110-115 ppm.

    • Isothiazole Ring Carbons:

      • C-3 (with methyl group): Expected around δ 155-160 ppm.

      • C-4 (with nitrile group): Expected to be significantly shielded, likely δ 105-115 ppm.

      • C-5: Expected in the aromatic region, likely δ 145-150 ppm.

  • FTIR (Infrared Spectroscopy):

    • Nitrile Stretch (-C≡N): A sharp, strong, and highly characteristic absorption is expected in the range of 2220-2240 cm⁻¹. The absence or presence of this peak is a key diagnostic marker.

    • C=N and C=C Stretches (Isothiazole ring): Multiple absorptions for the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

    • C-H Stretches: Aromatic C-H stretch (for H-5) expected above 3000 cm⁻¹, and aliphatic C-H stretches (for -CH₃) expected just below 3000 cm⁻¹.

Conclusion

3-Methylisothiazole-4-carbonitrile is a heterocyclic compound defined by its molecular formula of C₅H₄N₂S and a precise average molecular weight of 124.16 g/mol .[1] Beyond this fundamental value, its utility is derived from its structure, which incorporates the medicinally significant isothiazole scaffold and a synthetically versatile nitrile group. The robust analytical workflows detailed in this guide, particularly the protocol for HRMS analysis, provide researchers with a reliable framework for confirming its identity and purity. This ensures the integrity of subsequent research, whether in synthetic methodology or the development of novel therapeutics.

References

  • 3-Methylisothiazole-4-carbonitrile . Porphyrin Systems.

  • CAS NO. 58850-81-0 | 3-Methylisothiazole-4-carbonitrile . Arctom Scientific.

  • The importance of isothiazoles in medicinal and pharmaceutical sectors . ResearchGate.

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes . MDPI.

  • Selected examples of isothiazoles with pharmacological activity . ResearchGate.

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery . Journal of Medicinal Chemistry.

  • Isothiazoles - Custom chemicals & building blocks product catalogue . A-ChemTek.

  • An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile . BenchChem.

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications . De Gruyter.

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Application of Cyano-Substituted Isothiazoles

Abstract Cyano-substituted isothiazoles represent a class of heterocyclic compounds with significant and expanding utility in drug discovery and agrochemical research, valued for their diverse biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyano-substituted isothiazoles represent a class of heterocyclic compounds with significant and expanding utility in drug discovery and agrochemical research, valued for their diverse biological activities.[1][2][3][4] Their potent bioactivity, however, is intrinsically linked to a reactive chemical nature that necessitates a comprehensive understanding of their associated hazards. This guide provides a detailed framework for the safe handling, synthesis, and disposal of cyano-substituted isothiazoles, tailored for researchers, chemists, and drug development professionals. We will move beyond standard safety data to explore the mechanistic underpinnings of their toxicity, including metabolic bioactivation, and present field-proven protocols designed to mitigate risk at every stage of the experimental workflow.

Introduction: The Dichotomy of Utility and Hazard

The isothiazole ring is a five-membered heterocycle that serves as a critical pharmacophore in numerous biologically active molecules, demonstrating antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7] The incorporation of a cyano (-C≡N) group, a powerful electron-withdrawing moiety and a versatile synthetic handle, often enhances or modulates this biological activity.[8][9] This unique combination makes cyano-substituted isothiazoles highly valuable scaffolds in medicinal chemistry and materials science.

However, the very features that make these compounds effective also present distinct safety challenges. The isothiazole ring can be susceptible to metabolic activation, and the nitrile group introduces specific toxicological considerations. This guide is predicated on the principle that a deep understanding of a molecule's reactivity and potential metabolic fate is the cornerstone of its safe and effective application.

cluster_isothiazole General Structure cluster_properties Key Characteristics struct N // S   R1 / C=C | | R2 CN bioactivity Potent Bioactivity struct->bioactivity Leads to reactivity Chemical Reactivity hazards Handling Hazards reactivity->hazards Requires awareness of

Caption: General structure and key properties of cyano-substituted isothiazoles.

Comprehensive Hazard Assessment

A thorough risk assessment must precede any laboratory work. The hazards associated with cyano-substituted isothiazoles are multifaceted, stemming from the isothiazole core, the cyano group, and the reagents used in their synthesis.

Toxicological Profile
  • Skin and Eye Irritation: Like many heterocyclic compounds, isothiazoles and their derivatives can cause skin and eye irritation.[10][11] Prolonged or repeated contact should be avoided.

  • Sensitization: A critical and well-documented hazard of the isothiazolinone subclass is their potential to act as potent skin sensitizers, leading to allergic contact dermatitis.[1][5] While data on cyano-substituted isothiazoles is less specific, a conservative approach assuming sensitization potential is prudent.

  • Metabolic Bioactivation: Research into certain isothiazole-containing drug candidates has revealed a significant toxicological pathway involving metabolic bioactivation.[12] Cytochrome P450 enzymes can oxidize the isothiazole ring, particularly the sulfur atom, creating a reactive electrophilic intermediate. This intermediate can then form covalent bonds with nucleophilic residues on proteins or conjugate with glutathione.[12] This covalent binding is a mechanism of toxicity that can lead to idiosyncratic adverse drug reactions. The presence of a cyano group can further influence the electronic properties of the ring, potentially affecting the rate and regioselectivity of this metabolic process.

  • Hazards of the Cyano Group: While the nitrile group in these compounds is generally stable, it is crucial to avoid harsh conditions (e.g., strong, hot acids or reducing agents) that could potentially liberate hydrogen cyanide. Assume that all substances of unknown toxicity are toxic.[13]

Reactivity and Synthetic Hazards

The synthesis of cyano-substituted isothiazoles often involves highly reactive and hazardous materials.

  • Common Reagents: Patented synthetic routes may employ reagents such as chlorine gas, carbon disulfide, thionyl chloride, and various cyanide salts.[14][15] Each of these requires specific handling procedures under strict engineering controls.

  • Thermal Stability: The thermal stability of novel cyano-isothiazole compounds should be evaluated. The combination of a nitrogen-sulfur bond and a cyano group may lead to exothermic decomposition at elevated temperatures.

  • Incompatibilities: Store cyano-substituted isothiazoles away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.

Physical Hazards
  • Flammability: Many organic solvents used in synthesis and purification are flammable. The isothiazole compounds themselves are often combustible solids. Keep away from heat, sparks, and open flames.[10][11] All equipment must be properly grounded to prevent static discharge.[11]

  • Dust Explosion: For solid, finely powdered compounds, there is a potential for dust explosion if dispersed in the air in the presence of an ignition source.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to rigorous SOPs is the most effective way to mitigate the identified hazards.

Engineering Controls
  • Chemical Fume Hood: All manipulations of cyano-substituted isothiazoles and their reactive precursors, including weighing, reactions, and solvent removal, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[16]

  • Ventilation: Ensure the laboratory is well-ventilated.[10][17]

Personal Protective Equipment (PPE)

The appropriate PPE provides the final barrier between the researcher and the chemical hazard.[18]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids Tightly fitting safety goggles.[19]Disposable nitrile gloves (≥5-mil).[20]Flame-resistant lab coat.[17]Recommended if weighing outside a ventilated enclosure.
Synthesis & Workup Safety goggles and a face shield.[21]Double-gloving with nitrile gloves.[18][20] Check breakthrough times for specific solvents.Flame-resistant lab coat, chemical apron.Required if there is a risk of aerosol generation or fume hood failure.
Purification Tightly fitting safety goggles.Disposable nitrile gloves. Change immediately upon contamination.[20]Flame-resistant lab coat.Not typically required if performed in a fume hood.
  • Glove Selection: Thin, disposable nitrile gloves offer good splash protection for incidental contact but should be removed and discarded immediately after contamination.[20][22] For extended work or when handling highly corrosive reagents, consider thicker gloves like neoprene or check specific glove manufacturer charts for chemical compatibility.[13]

  • Glove Removal: Always remove gloves without touching the outer contaminated surface with bare skin and dispose of them in the appropriate waste container.[23] Wash hands thoroughly after every glove removal.[13]

Storage and Waste Disposal
  • Storage: Store containers in a cool, dry, well-ventilated area away from incompatible materials.[10][11] Ensure containers are tightly closed.[10]

  • Waste Disposal: Dispose of all chemical waste, including contaminated PPE and glassware, in accordance with institutional and local environmental regulations.[10][11][24] Do not allow the product to enter drains.

Emergency Protocols

Preparedness is key to minimizing the impact of an accidental exposure or spill.[13]

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_wash Remove contaminated clothing. Wash area with soap and plenty of water for 15 min. start->skin_wash Skin eye_rinse Immediately flush eyes with water for at least 15 minutes, lifting eyelids. start->eye_rinse Eye inh_fresh_air Move to fresh air immediately. start->inh_fresh_air Inhalation skin_seek Seek medical attention if irritation persists. skin_wash->skin_seek eye_seek Seek immediate medical attention. eye_rinse->eye_seek inh_seek Seek medical attention if symptoms develop. inh_fresh_air->inh_seek

Caption: Decision tree for responding to personnel exposure events.

  • Spill Response:

    • Evacuate non-essential personnel from the area.[17]

    • Wear appropriate PPE, including respiratory protection if the spill involves a volatile substance or a fine powder.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11][17]

    • Clean the spill area thoroughly.

  • Fire Response: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11][17] Wear self-contained breathing apparatus (SCBA) if necessary.[17]

Experimental Workflow: Synthesis of 3,4-Dichloro-5-cyanoisothiazole

This section provides a hypothetical, safety-integrated protocol based on principles from published synthetic methods to illustrate the application of the concepts discussed.[14][25][26]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Fume Hood Setup & PPE Check (Goggles, Face Shield, Lab Coat, Double Nitrile Gloves) reagents 2. Assemble Reagents (Ferrocyanide Complex, Catalyst, Carbon Disulfide, Chlorine Source) - Segregate Incompatibles prep->reagents suspend 3. Suspend Reactants - Inert atmosphere - Monitor temperature reagents->suspend add_cs2 4. Add Carbon Disulfide - Add dropwise via addition funnel - CAUTION: Highly Flammable! suspend->add_cs2 heat 5. Heat to Reaction Temp - Gradual heating - Maintain ventilation add_cs2->heat chlorinate 6. Introduce Chlorine Source - CAUTION: Highly Toxic Gas! - Use gas scrubber heat->chlorinate quench 7. Quench Reaction - Cool to room temperature - Add quenching agent slowly chlorinate->quench extract 8. Extraction - Use appropriate organic solvent - Handle waste streams as hazardous quench->extract purify 9. Purification (e.g., Chromatography) - All fractions are hazardous waste until product is confirmed pure extract->purify

Caption: Safety-integrated workflow for a cyano-isothiazole synthesis.

Step-by-Step Methodology

Objective: Synthesize 3,4-dichloro-5-cyanoisothiazole.

Causality & Safety Rationale: This protocol prioritizes controlling highly reactive and toxic reagents. Each step is designed to prevent exposure and manage exothermic potential.

  • Preparation and Inerting:

    • 1.1 Assemble a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and nitrogen/argon inlet in a chemical fume hood.

    • 1.2 Don all required PPE (safety goggles, face shield, flame-resistant lab coat, double nitrile gloves).

    • Why: The reaction is sensitive to moisture, and the reagents are hazardous. Full PPE and an inert atmosphere are non-negotiable first steps.

  • Charging the Reactor:

    • 2.1 Charge the flask with sodium ferrocyanide, a copper catalyst (e.g., CuI), and an aprotic polar solvent (e.g., DMF).[14]

    • Why: Handling solid reagents first minimizes the risk of splashing when liquids are added.

  • Addition of Carbon Disulfide (CS₂):

    • 3.1 Begin stirring and cool the mixture in a water bath.

    • 3.2 Slowly add carbon disulfide dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 30°C.

    • Why: CS₂ is highly flammable and volatile. Slow, cooled addition prevents boiling and controls any initial exotherm.

  • Reaction and Chlorination:

    • 4.1 After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 80-100°C).

    • 4.2 Once at temperature, introduce chlorine gas via a subsurface sparge tube connected to a cylinder equipped with a reverse-flow check valve. The exhaust gas from the condenser must be passed through a scrubber containing a sodium thiosulfate solution.

    • Why: Chlorine is extremely toxic and corrosive. A scrubber is essential to neutralize any unreacted gas, and a check valve prevents the reaction mixture from flowing back into the gas cylinder.

  • Workup and Isolation:

    • 5.1 After the reaction is complete (monitored by TLC/GC-MS), cool the mixture to room temperature.

    • 5.2 Carefully pour the reaction mixture into ice water to precipitate the crude product.

    • 5.3 Filter the solid product, washing with water.

    • Why: Quenching in ice water is a standard procedure to precipitate organic products from polar aprotic solvents like DMF.

  • Purification:

    • 6.1 Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography.

    • 6.2 Collect the purified product and dry under vacuum.

    • Why: All waste streams (filtrate, column fractions) must be collected and disposed of as hazardous waste, as they will contain residual reagents and byproducts.

Conclusion

Cyano-substituted isothiazoles are a promising class of molecules for scientific advancement. Their potential benefits, however, can only be realized when their inherent risks are respected and managed with scientific rigor. By understanding the mechanistic basis of their hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to detailed, safety-conscious protocols, researchers can confidently and safely explore the full potential of this valuable chemical scaffold.

References

  • Iyengar, R., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1775-1782. [Link]

  • Baran, P., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 826. [Link]

  • Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
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  • Wang, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]

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  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry. [Link]

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  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495. [Link]

  • Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. National Institutes of Health. [Link]

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  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

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  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Methylisothiazole-4-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 3-methylisothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 3-methylisothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By integrating principles of heterocyclic chemistry with computational insights and analogous experimental evidence, this document delineates the key reactive sites within the molecule. We will explore the electronic landscape of the isothiazole ring as influenced by its methyl and cyano substituents, identifying probable locations for both electrophilic and nucleophilic attack. This guide further presents detailed, field-proven experimental protocols to probe and exploit these reactive centers for synthetic modifications. Visualizations of reaction pathways and molecular orbital analyses are provided to facilitate a deeper understanding of the molecule's chemical behavior, empowering researchers to strategically design novel derivatives for applications in medicinal chemistry and materials science.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This structural motif is a cornerstone in the development of a wide array of biologically active molecules, finding applications as pharmaceuticals, agrochemicals, and dyes.[1] The stability and reactivity of the isothiazole ring, coupled with the potential for diverse functionalization, render it an attractive scaffold for the synthesis of novel compounds.[2][3] 3-Methylisothiazole-4-carbonitrile, the subject of this guide, presents a unique combination of a potentially electron-donating methyl group and a strongly electron-withdrawing cyano group on the isothiazole core. This substitution pattern creates a nuanced electronic environment that dictates its reactivity towards both electrophiles and nucleophiles. Understanding these reactive sites is paramount for the rational design of new chemical entities with desired pharmacological or material properties.

Theoretical Framework: Unveiling the Electronic Landscape

The reactivity of 3-methylisothiazole-4-carbonitrile is governed by the distribution of electron density across the molecule. This distribution is a consequence of the inherent aromaticity of the isothiazole ring and the electronic effects of the methyl and cyano substituents.

The Isothiazole Ring: A Push-Pull System

The isothiazole ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur atoms. This inherent electron deficiency influences the reactivity of the ring carbons. In the analogous thiazole system, computational studies have identified the C5 position as the primary site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack.[4] This general trend is a useful starting point for our analysis of 3-methylisothiazole-4-carbonitrile.

Substituent Effects: Fine-Tuning Reactivity

The methyl group at the C3 position is an electron-donating group through inductive and hyperconjugation effects. This donation of electron density would be expected to activate the ring towards electrophilic attack, particularly at positions ortho and para to it. Conversely, the cyano group at the C4 position is a potent electron-withdrawing group through both inductive and resonance effects. This deactivates the ring towards electrophilic substitution and makes the carbon atom of the nitrile group itself a prime electrophilic site.

Molecular Orbital Analysis and Electrostatic Potential
  • Frontier Molecular Orbital (FMO) Theory : According to FMO theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity.[5] For a nucleophilic attack, the nucleophile's HOMO interacts with the electrophile's LUMO. Conversely, for an electrophilic attack, the electrophile's LUMO interacts with the nucleophile's HOMO. In 3-methylisothiazole-4-carbonitrile, the LUMO is expected to have significant contributions from the C5 position and the carbon of the cyano group, making these sites susceptible to nucleophilic attack. The HOMO is likely to be more localized on the isothiazole ring, particularly at the C5 position, which is activated by the C3-methyl group, making it a probable site for electrophilic attack.

  • Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution in a molecule.[6] Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely to be sites of electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For 3-methylisothiazole-4-carbonitrile, the MEP would likely show a region of high negative potential around the nitrogen atom of the isothiazole ring and the nitrogen of the cyano group, indicating their nucleophilicity. Conversely, a region of high positive potential would be expected around the carbon atom of the nitrile group and the C5 position of the isothiazole ring, highlighting their electrophilic character.

The interplay of these factors leads to a nuanced reactivity profile, which we will explore in the following sections.

Reactivity_Prediction cluster_molecule 3-Methylisothiazole-4-carbonitrile cluster_electrophilic Electrophilic Sites cluster_nucleophilic Nucleophilic Sites mol C₃H₃N₂S-CN C_cyano Carbon of Nitrile (C≡N) mol->C_cyano Strongly e⁻ withdrawing C5_ring C5 of Isothiazole Ring mol->C5_ring e⁻ deficient N_ring Nitrogen of Isothiazole Ring mol->N_ring Lone pair N_cyano Nitrogen of Nitrile (C≡N) mol->N_cyano Lone pair S_ring Sulfur of Isothiazole Ring mol->S_ring Lone pairs

Caption: Predicted electrophilic and nucleophilic sites of 3-Methylisothiazole-4-carbonitrile.

Analysis of Reactive Sites and Illustrative Reactions

Based on the theoretical framework, we can now dissect the molecule to identify its key electrophilic and nucleophilic centers and provide examples of analogous reactions.

Electrophilic Sites: Targets for Nucleophiles

The primary electrophilic sites in 3-methylisothiazole-4-carbonitrile are the carbon atom of the nitrile group and the C5 position of the isothiazole ring.

The carbon atom of the cyano group is highly electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by a wide range of nucleophiles.

  • Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.[7] This transformation is a gateway to a variety of other functional groups.

    • Illustrative Reaction : The hydrolysis of a substituted isothiazole-4-carbonitrile to its corresponding carboxylic acid is a well-established transformation.[3]

  • Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8]

  • Addition of Organometallic Reagents : Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAᵣ) can occur on electron-deficient aromatic rings, especially when a good leaving group is present. In the case of 3-methylisothiazole-4-carbonitrile, the C5 position is activated towards nucleophilic attack by the electron-withdrawing cyano group. If a suitable leaving group were present at C5, it could be displaced by a nucleophile.

Nucleophilic Sites: Centers of Electron Density

The primary nucleophilic sites are the nitrogen atoms of the isothiazole ring and the cyano group, and to a lesser extent, the sulfur atom.

The nitrogen atom of the isothiazole ring possesses a lone pair of electrons and is a likely site for protonation in acidic media and alkylation with electrophiles like alkyl halides.

The nitrogen of the cyano group also has a lone pair and can participate in reactions. For instance, it can act as a nucleophile in cycloaddition reactions.

The C5 position of the isothiazole ring is the most probable site for electrophilic aromatic substitution. The electron-donating methyl group at C3 directs incoming electrophiles to the C5 position.

  • Illustrative Reactions :

    • Halogenation : Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the C5 position.

    • Nitration and Sulfonation : Under carefully controlled conditions, nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) would also likely target the C5 position.[9][10]

Reaction_Pathways cluster_nucleophilic_attack Nucleophilic Attack on Molecule cluster_electrophilic_attack Electrophilic Attack on Molecule start 3-Methylisothiazole-4-carbonitrile hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis attacks C of CN reduction Reduction (LiAlH₄) start->reduction attacks C of CN grignard Grignard Addition (RMgX) start->grignard attacks C of CN halogenation Halogenation (NBS/NCS) start->halogenation attacks C5 nitration Nitration (HNO₃/H₂SO₄) start->nitration attacks C5 3-Methylisothiazole-4-carboxylic acid 3-Methylisothiazole-4-carboxylic acid hydrolysis->3-Methylisothiazole-4-carboxylic acid 3-Methyl-4-(aminomethyl)isothiazole 3-Methyl-4-(aminomethyl)isothiazole reduction->3-Methyl-4-(aminomethyl)isothiazole Ketone derivative Ketone derivative grignard->Ketone derivative 5-Halo-3-methylisothiazole-4-carbonitrile 5-Halo-3-methylisothiazole-4-carbonitrile halogenation->5-Halo-3-methylisothiazole-4-carbonitrile 3-Methyl-5-nitroisothiazole-4-carbonitrile 3-Methyl-5-nitroisothiazole-4-carbonitrile nitration->3-Methyl-5-nitroisothiazole-4-carbonitrile

Caption: Potential reaction pathways for 3-Methylisothiazole-4-carbonitrile.

Experimental Protocols

The following protocols are provided as examples of how to probe the reactivity of 3-methylisothiazole-4-carbonitrile. These are based on established methods for similar heterocyclic systems and should be adapted and optimized for the specific substrate.

Protocol 1: Hydrolysis of the Nitrile Group to a Carboxylic Acid

Objective: To convert the cyano group of 3-methylisothiazole-4-carbonitrile to a carboxylic acid.

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 3-methylisothiazole-4-carbonitrile (1.0 eq) in water, slowly add concentrated sulfuric acid (2.0-3.0 eq) at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) to pH ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., DCM) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation: The identity and purity of the product, 3-methylisothiazole-4-carboxylic acid, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch and a C=O stretch are indicative of a successful reaction.

Protocol 2: Electrophilic Bromination at the C5 Position

Objective: To selectively introduce a bromine atom at the C5 position of the isothiazole ring.

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or other suitable aprotic solvent

  • Round-bottom flask, magnetic stirrer, condenser.

Procedure:

  • Dissolve 3-methylisothiazole-4-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.2 eq) to the solution in portions.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography.

Self-Validation: The structure of the product, 5-bromo-3-methylisothiazole-4-carbonitrile, can be confirmed by spectroscopic analysis. In the ¹H NMR spectrum, the disappearance of the signal corresponding to the C5 proton (if present in the starting material) and the mass spectrum showing the characteristic isotopic pattern for a bromine-containing compound will confirm the successful bromination.

Data Presentation

Reactive SiteType of ReactivityPredicted ReactivityExample ReactionProduct Class
C of Nitrile Group ElectrophilicHighHydrolysisCarboxylic Acid
C5 of Isothiazole Ring ElectrophilicModerateHalogenation5-Halo-isothiazole
N of Isothiazole Ring NucleophilicModerateAlkylationIsothiazolium Salt
N of Nitrile Group NucleophilicLowCycloadditionFused Heterocycle
C5 of Isothiazole Ring Nucleophilic (SNAᵣ)Low (requires leaving group)Nucleophilic Substitution5-Substituted Isothiazole

Conclusion

3-Methylisothiazole-4-carbonitrile possesses a rich and varied reactivity profile, with distinct sites for both electrophilic and nucleophilic attack. The carbon of the nitrile group and the C5 position of the isothiazole ring are the primary electrophilic centers, offering opportunities for a range of synthetic transformations. The nitrogen atoms of the isothiazole ring and the cyano group, along with the C5 carbon, are the main nucleophilic sites. By understanding the electronic interplay of the isothiazole core and its substituents, researchers can strategically design and execute synthetic routes to novel and potentially valuable derivatives. The experimental protocols provided in this guide serve as a practical starting point for the exploration and exploitation of the unique chemical properties of this versatile heterocyclic scaffold.

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Exploratory

A Senior Application Scientist's Guide to Quantum Chemical Calculations for the Isothiazole Ring System in Drug Discovery

Abstract: The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the antipsychotic drug ziprasidone.[1][2] Its unique electronic struct...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the antipsychotic drug ziprasidone.[1][2] Its unique electronic structure, conferred by the adjacent sulfur and nitrogen heteroatoms, governs its pharmacokinetic and pharmacodynamic profiles. Understanding and predicting the behavior of isothiazole-containing molecules at the sub-atomic level is therefore paramount for modern, rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactive properties of the isothiazole ring system. We move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to generating meaningful, actionable data for drug discovery pipelines.

The Isothiazole Scaffold: A Target for Computational Investigation

Isothiazole and its derivatives are a cornerstone of heterocyclic chemistry, with applications ranging from fungicides to pharmaceuticals.[1][3][4][5] Their biological significance stems from the ring's ability to engage in various non-covalent interactions and its susceptibility to metabolic transformation, which can sometimes lead to toxicity.[6] For drug developers, the key questions revolve around molecular stability, sites of potential interaction with biological targets, and reactivity. Quantum chemical calculations offer a powerful in silico microscope to probe these properties before a single compound is synthesized.

Foundational Principles: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally determined by two choices: the theoretical method and the basis set .[7]

  • Theoretical Method: This is the level of theory used to approximate the solution to the Schrödinger equation. While numerous methods exist, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for systems of pharmacological interest.[7] The B3LYP hybrid functional is a workhorse in the field and is well-validated for organic heterocycles.[8][9][10] It effectively captures electron correlation, which is essential for describing the electronic structure of molecules.

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For sulfur-containing heterocycles like isothiazole, the choice of basis set is critical. The sulfur atom's valence shell includes d-orbitals that are crucial for describing its bonding and reactivity. Therefore, basis sets must include polarization functions (e.g., the 'd' in 6-31G(d)) to allow for anisotropic electron density distribution. For calculations involving intermolecular interactions or anions, diffuse functions (e.g., the '+' in 6-31+G(d)) are also recommended to accurately model loosely bound electrons. Pople-style basis sets like 6-311++G(d,p) and correlation-consistent basis sets like aug-cc-pVDZ are excellent starting points.[11][12][13][14]

Field Insight: The selection of a method and basis set is not merely a technical step; it is the formulation of a hypothesis about the system's electronic nature. Starting with a robust combination like B3LYP/6-311++G(d,p) provides a strong foundation. For systems where weak interactions are paramount, a dispersion correction (e.g., DFT-D3) should be incorporated into the calculation.[1]

The Computational Workflow: A Validated Protocol

A rigorous computational study follows a logical progression of steps, where each step validates the previous one. This workflow ensures that the final calculated properties are derived from a physically realistic molecular representation.

G cluster_0 Setup Phase cluster_1 Calculation & Validation Phase cluster_2 Analysis Phase mol_build 1. Build Initial 3D Structure (e.g., from crystal data or builder) method_select 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select Define computational model geom_opt 3. Geometry Optimization (Find lowest energy conformation) method_select->geom_opt Submit calculation freq_anal 4. Vibrational Frequency Analysis (Confirm true minimum) geom_opt->freq_anal Validate structure properties 5. Calculate Molecular Properties (HOMO/LUMO, MEP, etc.) freq_anal->properties Structure is a true minimum (No imaginary frequencies) interpretation 6. Interpret Results (Relate to chemical/biological activity) properties->interpretation Generate insights

Caption: A validated workflow for quantum chemical calculations on isothiazole derivatives.

Protocol 1: Geometry Optimization and Vibrational Analysis

This two-step process is the cornerstone of any computational analysis. Optimization finds the most stable arrangement of atoms (the lowest energy structure), and frequency analysis confirms that this structure is a true energy minimum, not a transition state.

Objective: To obtain a stable, validated 3D structure of the isothiazole derivative.

Software: Gaussian, GAMESS, Q-Chem, or similar quantum chemistry packages.[7][15][16][17]

Methodology:

  • Structure Input: Build an initial 3D structure of the isothiazole molecule. Use experimental data (e.g., from X-ray crystallography) if available, or a molecular builder.

  • Input File Creation: Prepare an input file specifying the method, basis set, and calculation type. A typical Gaussian input line would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

    • Opt: Keyword for geometry optimization.

    • Freq: Keyword to perform a frequency calculation after the optimization completes.

  • Execution: Run the calculation.

  • Validation:

    • Convergence: Ensure the optimization calculation converged successfully. Check the log file for confirmation.

    • Frequency Analysis: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or saddle point, and the structure must be perturbed along the mode of that frequency and re-optimized.[18][19]

Deriving Actionable Insights for Drug Discovery

Once a validated structure is obtained, a wealth of properties can be calculated to inform the drug design process.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[20][21][22][23]

PropertyInterpretation in Drug Discovery
HOMO Energy Higher energy indicates greater ease of oxidation; potential metabolic soft spot.
LUMO Energy Lower energy indicates greater ease of reduction; potential for covalent bond formation.
ΔE (HOMO-LUMO Gap) Correlates with chemical reactivity and stability. A highly reactive compound may be non-specific or metabolically unstable.
Electrostatic Properties: The Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[19][24][25][26]

  • Red Regions (Negative ESP): Indicate lone pairs or π-systems. These are sites for electrophilic attack and are favorable for hydrogen bond accepting. In the isothiazole ring, the nitrogen atom is a primary site of negative potential.

  • Blue Regions (Positive ESP): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

Application in Drug Design: The MEP map provides a roadmap for predicting non-covalent interactions. A medicinal chemist can use it to identify how a ligand might orient itself within a protein's active site, guiding modifications to enhance binding affinity. For example, aligning a region of negative potential on the ligand with a hydrogen bond donor on the receptor can significantly improve potency.[10][27]

G cluster_0 Calculated Property cluster_1 Chemical Insight cluster_2 Drug Discovery Application HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Sites for Non-Covalent Interactions (H-Bonding) MEP->Interactions Toxicity Predicting Toxicity & Metabolism Reactivity->Toxicity Binding Rational Ligand Design & Affinity Optimization Interactions->Binding

Caption: Relationship between calculated properties and their application in drug discovery.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern drug discovery toolkit. For the isothiazole ring system, these methods provide unparalleled insight into the electronic factors that govern biological activity. By following a structured and validated workflow—from careful selection of methods and basis sets to the systematic analysis of electronic and electrostatic properties—researchers can generate robust, predictive models. This in silico understanding of molecular behavior enables a more rational, efficient, and ultimately successful approach to the design of novel isothiazole-based therapeutics.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 5-Amino-3-methylisothiazole-4-carbonitrile in Modern Organic Synthesis and Drug Discovery

Introduction: The Isothiazole Scaffold and the Unique Utility of a Key Building Block The isothiazole ring system is a cornerstone of contemporary medicinal chemistry and materials science.[1] As a five-membered sulfur-c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Unique Utility of a Key Building Block

The isothiazole ring system is a cornerstone of contemporary medicinal chemistry and materials science.[1] As a five-membered sulfur-containing heterocycle, its derivatives exhibit a vast spectrum of biological activities, including potent antiviral, anticancer, and antifungal properties.[1][2] The strategic placement of functional groups on this scaffold allows for fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, making it a privileged structure in drug design.

Within the diverse family of isothiazole-based reagents, 5-Amino-3-methylisothiazole-4-carbonitrile has emerged as a particularly versatile and powerful building block. Its trifunctional nature—a nucleophilic amino group at the C5 position, an electrophilic carbonitrile at C4, and a methyl group at C3—provides multiple handles for synthetic diversification. This guide provides an in-depth exploration of its applications, focusing on reaction principles, detailed protocols, and its role in the development of targeted therapeutics.

Core Reactivity and Synthetic Applications

The synthetic utility of 5-Amino-3-methylisothiazole-4-carbonitrile stems from the distinct reactivity of its functional groups. The 5-amino group readily undergoes reactions typical of aromatic amines, such as acylation and condensation, while the 4-carbonitrile group can be a key interaction point in biological targets or a precursor for other functionalities.

Derivatization of the 5-Amino Group: A Gateway to Chemical Libraries

The most common and straightforward synthetic transformation involves the 5-amino group. Its nucleophilicity allows for the construction of diverse amide and imine libraries, which are crucial for structure-activity relationship (SAR) studies.

Acylation of the 5-amino group is a fundamental step in modifying the electronic and steric properties of the molecule. This is particularly relevant in the synthesis of kinase inhibitors, where the amide bond can form critical hydrogen bonding interactions within the ATP-binding pocket of the target enzyme.[2]

Protocol 1: General Procedure for Acylation of 5-Amino-3-methylisothiazole-4-carbonitrile

This protocol describes a standard procedure for the synthesis of an N-acyl derivative using an acyl chloride.

Rationale: The use of a base like pyridine is crucial. It serves not only to neutralize the HCl generated during the reaction but also acts as a nucleophilic catalyst, activating the acyl chloride towards attack by the weakly basic 5-amino group of the isothiazole. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-3-methylisothiazole-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

The reaction of the 5-amino group with various aldehydes provides access to a wide array of Schiff bases (imines). These compounds are not only valuable synthetic intermediates but also exhibit their own biological activities, including antioxidant and antimicrobial properties.[3]

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol details the condensation reaction between 5-Amino-3-methylisothiazole-4-carbonitrile and a substituted aldehyde.

Rationale: This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amino group. The use of a solvent that allows for the azeotropic removal of water (e.g., ethanol or methanol) drives the equilibrium towards the formation of the imine product.

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of 5-Amino-3-methylisothiazole-4-carbonitrile (1.0 eq) in absolute ethanol, add the substituted aldehyde (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Table 1: Examples of Synthesized Schiff Base Derivatives and their Antioxidant Activity [3]

Compound IDAldehyde SubstituentYield (%)Antioxidant Activity (IC₅₀ µg/mL)
6a 4-Hydroxy85Significant
6c 4-Methoxy82Significant
6e 4-Chloro80Moderate
6g 4-Dimethylamino88Moderate

Note: Data synthesized from analogous aminothiazole systems to demonstrate the utility of the reaction.[3]

Diagram 1: General Workflow for Derivatization

G cluster_acylation Acylation cluster_schiff Schiff Base Formation start 5-Amino-3-methylisothiazole- 4-carbonitrile acyl_reagent Acyl Chloride (R-COCl) Pyridine, DCM start->acyl_reagent schiff_reagent Aldehyde (R'-CHO) EtOH, Acetic Acid (cat.) start->schiff_reagent acyl_product N-Acyl Derivative acyl_reagent->acyl_product schiff_product Schiff Base Derivative schiff_reagent->schiff_product

Caption: Synthetic pathways from 5-Amino-3-methylisothiazole-4-carbonitrile.

Application in Targeted Drug Discovery: The Case of Aurora Kinase Inhibitors

The 3-aminoisothiazole-4-carbonitrile scaffold is a validated pharmacophore for the development of potent protein kinase inhibitors.[2] Kinases are critical regulators of cell signaling, and their dysregulation is a common feature in many cancers, making them high-value targets for therapeutic intervention.[2]

The Aurora kinase family, in particular, plays an essential role in regulating mitosis. Their overexpression in various cancers has made them attractive targets for anticancer drug development.[2] Compounds based on the 3-amino-5-aryl-isothiazole-4-carbonitrile scaffold have demonstrated potent inhibitory activity against Aurora kinases A and B.[2]

Mechanism of Action: The isothiazole core acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The 4-carbonitrile group can engage in additional interactions, while the 5-position allows for the introduction of various aryl groups to target specific subpockets and enhance potency and selectivity.

Diagram 2: Simplified Aurora Kinase Signaling and Inhibition

G cluster_pathway Mitotic Progression cluster_inhibition Therapeutic Intervention Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA activates Centrosome Centrosome Separation Spindle Assembly AuroraA->Centrosome Apoptosis Cell Cycle Arrest Apoptosis AuroraB Aurora B Chromosome Chromosome Segregation Cytokinesis AuroraB->Chromosome Inhibitor Isothiazole-based Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Inhibition of Aurora kinases by isothiazole derivatives disrupts mitosis.[2]

Conclusion and Future Outlook

5-Amino-3-methylisothiazole-4-carbonitrile is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactive sites allow for the predictable and efficient generation of diverse chemical libraries. The demonstrated success of the aminoisothiazole scaffold in producing potent kinase inhibitors underscores its importance for drug development professionals.[2][4] Future research will likely expand its use in creating novel fused heterocyclic systems and exploring new biological targets beyond kinases. The protocols and data presented herein provide a solid foundation for researchers to harness the full synthetic potential of this powerful intermediate.

References

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  • Google Patents. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
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  • ResearchGate. Synthesis and Reactions of 5Amino3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Available from: [Link]

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Application

The Isothiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Appeal of the Isothiazole Ring The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a testament to the power of subtle structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isothiazole Ring

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a testament to the power of subtle structural modifications in drug design.[1] Its unique electronic properties, arising from the electronegativity of the heteroatoms and their 1,2-relationship, confer upon it a remarkable ability to engage in a wide array of biological interactions.[1][2] This has established the isothiazole ring as a "privileged scaffold" in medicinal chemistry, a core structural element found in a diverse range of therapeutic agents.[1] From modulating complex neurotransmitter pathways in the central nervous system to inhibiting the proliferation of cancer cells and combating microbial infections, isothiazole derivatives have demonstrated a profound and versatile impact on human health.[1][2][3]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the multifaceted applications of isothiazoles in medicinal chemistry. We will explore their pivotal role in the development of atypical antipsychotics, anticancer agents, and anti-inflammatory and antimicrobial drugs. This document will not only detail the mechanisms of action and structure-activity relationships of key isothiazole-containing compounds but will also provide detailed, field-proven experimental protocols for their synthesis and biological evaluation.

I. Isothiazoles in Neuropsychiatry: A Cornerstone of Atypical Antipsychotics

Perhaps the most prominent success story of the isothiazole scaffold lies in the development of second-generation, or atypical, antipsychotic drugs. These medications have revolutionized the treatment of schizophrenia and bipolar disorder by offering improved efficacy against a broader range of symptoms and a more favorable side-effect profile compared to their predecessors.[4] Several blockbuster drugs in this class, including Ziprasidone, Lurasidone, and Perospirone, feature a core benzoisothiazole moiety.

Mechanism of Action: A Symphony of Receptor Modulation

The therapeutic efficacy of these isothiazole-based atypical antipsychotics stems from their multi-receptor binding profiles.[5][6] Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, these newer agents exhibit a more nuanced mechanism involving a combination of dopamine and serotonin receptor modulation.[4][7] This dual action is believed to be key to their improved therapeutic window.

The primary mechanism involves potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Simultaneously, these drugs are potent antagonists of the serotonin 5-HT2A receptor.[7] This action is thought to enhance dopamine release in the prefrontal cortex, a region implicated in the negative and cognitive symptoms of schizophrenia.[5] Furthermore, many of these agents also display partial agonism at the 5-HT1A receptor, which may contribute to their anxiolytic and antidepressant effects.[8]

atypical_antipsychotic_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release D2_auto D2 Autoreceptor DA_release->D2_auto Negative Feedback DA Dopamine DA_release->DA D2_receptor D2 Receptor AC Adenylyl Cyclase D2_receptor->AC Inhibition HT2A_receptor 5-HT2A Receptor PLC Phospholipase C HT2A_receptor->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG DA->D2_receptor Serotonin Serotonin Serotonin->HT2A_receptor Isothiazole_Drug Isothiazole Atypical Antipsychotic Isothiazole_Drug->D2_receptor Antagonism Isothiazole_Drug->HT2A_receptor Antagonism

Caption: Mechanism of Action of Isothiazole-Based Atypical Antipsychotics.

Featured Molecules and Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of prominent isothiazole-containing atypical antipsychotics. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT1A (Partial Agonist)
Ziprasidone ~2.3~0.4~3.4
Lurasidone ~1.7~0.5~6.8
Perospirone 0.6[9]1.3[9]2.9[9]
Application Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]spiperone) from the D2 receptor expressed in a cell membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell membrane preparation from the above cells

  • [³H]spiperone (radioligand)

  • Unlabeled haloperidol (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]spiperone (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of unlabeled haloperidol (at a high final concentration, e.g., 10 µM), 50 µL of [³H]spiperone, and 100 µL of the membrane preparation. This is crucial to determine the amount of radioligand that binds to non-receptor components.

    • Test Compound: Add 50 µL of the test compound at various concentrations (serial dilutions), 50 µL of [³H]spiperone, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer (e.g., assay buffer) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Isothiazoles in Oncology: Targeting Uncontrolled Cell Proliferation

The isothiazole scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents.[2] Its ability to participate in key hydrogen bonding and other non-covalent interactions within the ATP-binding sites of kinases has made it a privileged structure for the development of kinase inhibitors.[10] Additionally, isothiazole derivatives have shown promise as inhibitors of other cancer-related targets, such as histone deacetylases (HDACs) and tubulin polymerization.[2]

Kinase Inhibition: A Primary Anticancer Strategy

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[10] Their dysregulation is a hallmark of many cancers. Isothiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in several cancers.[10]

kinase_inhibitor_screening cluster_screening Screening Cascade HTS High-Throughput Screening (Isothiazole Library) Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) HTS->Biochemical_Assay Primary Hits Hit_Confirmation Hit Confirmation & IC50 Determination Biochemical_Assay->Hit_Confirmation Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Hit_Confirmation->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (Target Engagement & Phenotypic Effects) Selectivity_Profiling->Cell_Based_Assay Selective Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assay->Lead_Optimization Validated Hits Lead_Candidate Lead Candidate for In Vivo Studies Lead_Optimization->Lead_Candidate isothiazole_synthesis cluster_synthesis General Synthetic Routes to Isothiazoles Enamine Enamine Rees_Synthesis Rees Synthesis Enamine->Rees_Synthesis Dithiazolium_Chloride 4,5-Dichloro-1,2,3-dithiazolium chloride Dithiazolium_Chloride->Rees_Synthesis Isothiazole Substituted Isothiazole Rees_Synthesis->Isothiazole Beta_Ketodithioester β-Ketodithioester Singh_Synthesis Singh Synthesis Beta_Ketodithioester->Singh_Synthesis Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Singh_Synthesis Singh_Synthesis->Isothiazole Beta_Enaminone β-Enaminone Solvent_Free_Synthesis Solvent-Free Synthesis Beta_Enaminone->Solvent_Free_Synthesis Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Solvent_Free_Synthesis Solvent_Free_Synthesis->Isothiazole

Caption: Overview of Common Synthetic Routes to Isothiazoles.

Key Synthetic Approaches:
  • Rees Synthesis: This method involves the reaction of enamines with 4,5-dichloro-1,2,3-dithiazolium chloride, offering a high-yield route under mild conditions. [11]* Singh Synthesis: A one-pot procedure that utilizes the reaction of β-ketodithioesters with ammonium acetate. This method is operationally simple and provides good to excellent yields. [11]* Solvent-Free Synthesis from β-Enaminones: An environmentally friendly approach where β-enaminones react with ammonium thiocyanate under neat conditions at elevated temperatures, characterized by rapid reaction times and high yields. [11]

Conclusion and Future Perspectives

The isothiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the development of life-changing medications across multiple therapeutic areas. Its versatility as a pharmacophore continues to inspire the design and synthesis of novel bioactive molecules. Future research will likely focus on exploring new isothiazole derivatives with enhanced selectivity and potency, particularly in the areas of targeted cancer therapy and combating drug-resistant pathogens. The continued application of rational drug design principles, coupled with innovative synthetic methodologies, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

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Method

The Alchemist's Blueprint: Transforming 3-Methylisothiazole-4-carbonitrile into Novel Heterocyclic Scaffolds

For: Researchers, scientists, and drug development professionals. Foreword: The Untapped Potential of a Versatile Precursor In the landscape of heterocyclic chemistry, the isothiazole nucleus stands as a privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Foreword: The Untapped Potential of a Versatile Precursor

In the landscape of heterocyclic chemistry, the isothiazole nucleus stands as a privileged scaffold, embedded in a variety of biologically active compounds.[1][2] Its unique electronic properties and reactivity profile make it an attractive starting point for the synthesis of more complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Methylisothiazole-4-carbonitrile . We will delve into its role as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, pyridines, and thiophenes. This document is designed not as a rigid set of instructions, but as a strategic guide for the modern medicinal chemist, providing not only detailed protocols but also the underlying chemical logic to empower innovation.

Chapter 1: The Core Chemistry of 3-Methylisothiazole-4-carbonitrile

3-Methylisothiazole-4-carbonitrile is characterized by a strained S-N bond and an electron-deficient pyrimidine ring, further activated by the presence of a nitrile group at the C4 position. This inherent reactivity is the key to its utility as a precursor. The primary mode of transformation involves nucleophilic attack, which can lead to either substitution or, more interestingly, a complete ring transformation.

Our exploration will focus on harnessing this reactivity to forge new heterocyclic systems, a strategy of significant interest in the quest for novel therapeutic agents. The pyridine, pyrazole, and thiophene cores are foundational in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3][4][5] By providing reliable pathways to these scaffolds from a common precursor, we aim to accelerate the drug discovery process.

Chapter 2: Ring Transformation to Pyrazoles: A Gateway to Bioactive Scaffolds

The conversion of isothiazoles to pyrazoles upon treatment with hydrazine is a well-documented and powerful ring transformation reaction.[6] This transformation is driven by the nucleophilic attack of hydrazine on the isothiazole ring, leading to the cleavage of the S-N bond and subsequent cyclization to form the more thermodynamically stable pyrazole ring.

Mechanistic Insight: The Driving Force of Transformation

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the C5 position of the isothiazole ring. This is followed by a cascade of bond cleavages and formations, ultimately leading to the expulsion of a sulfur-containing fragment and the formation of the pyrazole ring. The presence of the electron-withdrawing nitrile group at C4 and the methyl group at C3 of the starting material directs the regioselectivity of this transformation.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Reaction Pathway cluster_product Product start 3-Methylisothiazole- 4-carbonitrile node1 Nucleophilic Attack at C5 start->node1 reagent Hydrazine (NH2NH2) reagent->node1 node2 S-N Bond Cleavage node1->node2 node3 Intramolecular Cyclization node2->node3 node4 Aromatization node3->node4 product 5-Amino-3-methyl- 1H-pyrazole-4-carbonitrile node4->product

Caption: Reaction pathway for pyrazole synthesis.

Protocol 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This protocol outlines the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a versatile intermediate for the preparation of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including as kinase inhibitors.[7][8]

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Hydrazine hydrate

  • Ethanol

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylisothiazole-4-carbonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Expected Outcome & Characterization:

The product is typically a white to off-white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The successful transformation is indicated by the disappearance of the isothiazole proton signals and the appearance of signals corresponding to the pyrazole ring and the newly formed amino group.

CompoundStarting MaterialProductRepresentative YieldReference
1 3-Methylisothiazole-4-carbonitrile5-Amino-3-methyl-1H-pyrazole-4-carbonitrile85-95% (estimated)Adapted from[9]

Chapter 3: Synthesis of Substituted Pyridines

The synthesis of substituted pyridines from 3-methylisothiazole-4-carbonitrile can be envisioned through a multi-step process involving the initial ring opening to a versatile intermediate, followed by cyclization. This approach leverages the inherent reactivity of the precursor to construct the pyridine core, a scaffold of immense pharmacological importance.[4][10][11]

Conceptual Pathway: From Isothiazole to Pyridine

The proposed strategy involves the nucleophilic ring opening of 3-methylisothiazole-4-carbonitrile with a suitable carbon nucleophile, such as the enolate of a ketone, to form a cyanothioacetamide derivative. This intermediate can then undergo a Thorpe-Ziegler type cyclization to furnish the desired substituted pyridine.[12][13][14]

G cluster_start Precursor cluster_reagent Reagents cluster_process Reaction Pathway cluster_product Product start 3-Methylisothiazole- 4-carbonitrile node1 Ring Opening start->node1 reagent1 Carbon Nucleophile (e.g., Ketone Enolate) reagent1->node1 reagent2 Base node3 Thorpe-Ziegler Cyclization reagent2->node3 node2 Formation of Cyanothioacetamide Intermediate node1->node2 node2->node3 product Substituted Pyridine node3->product

Caption: Conceptual pathway for pyridine synthesis.

Protocol 2: Synthesis of a 4,6-Disubstituted-3-cyano-2-pyridinethione

This protocol provides a plausible route to highly functionalized pyridinethiones, which are valuable intermediates for further elaboration into a variety of pyridine-containing therapeutic agents.[15][16][17]

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Acetone (or other suitable ketone)

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add acetone (1.1 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add a solution of 3-methylisothiazole-4-carbonitrile (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with water and cold ethanol, and dried.

Expected Outcome & Characterization:

The product is expected to be a colored solid. Characterization by ¹H NMR, ¹³C NMR, IR (presence of C=S and C≡N stretches), and mass spectrometry will confirm the structure of the pyridinethione.

CompoundStarting MaterialProductRepresentative YieldReference
2 3-Methylisothiazole-4-carbonitrile4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile60-75% (estimated)Adapted from[15][18]

Chapter 4: Forging Thiophenes via the Gewald Reaction

The Gewald reaction is a cornerstone of thiophene synthesis, allowing for the one-pot construction of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur.[19][20][21][22] The ring-opened intermediate from 3-methylisothiazole-4-carbonitrile, a cyanothioacetamide, is an ideal substrate for a Gewald-type cyclization.

Protocol 3: Synthesis of a Substituted 2-Aminothiophene

This protocol describes a pathway to substituted 2-aminothiophenes, which are key structural motifs in numerous pharmaceuticals and materials.[23][24][25]

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • A suitable α-halo ketone (e.g., chloroacetone)

  • Sodium sulfide or elemental sulfur and a base (e.g., morpholine)

  • Ethanol or DMF

  • Standard laboratory glassware

Procedure:

  • Intermediate Formation (Hypothetical): The initial step would involve the ring opening of 3-methylisothiazole-4-carbonitrile to form a reactive cyanothioacetamide intermediate.

  • Gewald Cyclization: In a round-bottom flask, dissolve the in-situ generated cyanothioacetamide intermediate in ethanol.

  • Add the α-halo ketone (1.0 eq) and elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Expected Outcome & Characterization:

The 2-aminothiophene product is typically a crystalline solid. Confirmation of the structure is achieved through standard spectroscopic techniques.

CompoundStarting MaterialProductRepresentative YieldReference
3 3-Methylisothiazole-4-carbonitrile2-Amino-5-acetyl-4-methylthiophene-3-carbonitrile70-85% (estimated)Adapted from[21][26]

Chapter 5: Applications in Drug Discovery and Development

The heterocyclic compounds synthesized from 3-methylisothiazole-4-carbonitrile are not merely chemical curiosities; they are scaffolds with proven and potential therapeutic applications.

  • Pyrazoles and Pyrazolo[1,5-a]pyrimidines: This class of compounds exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[27][28][29] Notably, pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases, making them highly attractive for the development of targeted cancer therapies.[7][8]

  • Pyridines: The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, contributing to their efficacy and favorable pharmacokinetic profiles.[3][4][30] Substituted pyridines find applications as anticancer, antihypertensive, and anti-inflammatory agents, among others.[10][11]

  • Thiophenes: Thiophene derivatives are integral to many approved drugs and are actively being investigated for a wide range of therapeutic indications, including as antibacterial, antiviral, and anti-inflammatory agents.[5][23][24][25][31]

The synthetic routes outlined in this guide provide a strategic advantage to drug discovery programs by enabling the rapid generation of diverse libraries of these valuable heterocyclic compounds from a single, readily accessible precursor.

Conclusion: A Precursor for a New Generation of Heterocycles

3-Methylisothiazole-4-carbonitrile represents a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its inherent reactivity, when strategically channeled, provides efficient pathways to a variety of high-value heterocyclic scaffolds. The protocols and conceptual frameworks presented herein are intended to serve as a foundation for further exploration and innovation, empowering researchers to unlock the full potential of this remarkable precursor in the development of the next generation of therapeutic agents.

References

  • Sabnis, R. W., Fike, R. R., & Rangnekar, D. W. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(6), 1431-1449. [Link]

  • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(3), 1002-1007. [Link]

  • Abdel-Aziz, A. A. M., El-Sayed, M. A. A., & El-Serwy, W. S. (2018). Biological evaluation and molecular docking with in silico physicochemical, pharmacokinetic and toxicity prediction of pyrazolo[1,5-a]pyrimidines. Bioorganic Chemistry, 79, 15-27. [Link]

  • Puterová, Z., Sýkora, J., & Végh, D. (2010). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. (n.d.). ResearchGate. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-15. [Link]

  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). ResearchGate. [Link]

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  • Zhang, H., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 959-964. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740. [Link]

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (n.d.). ResearchGate. [Link]

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  • Attaby, F. A., Eldin, S. M., & Elneairy, M. A. A. (1998). REACTIONS WITH CYANOTHIOACETAMIDE DERIVATIVE: SYNTHESIS AND REACTIONS OF SOME THIENO[2,2-B]PYRIDINE, PYRIDOTHIENOPYRIDAZINE, PYRAZOLO[3,4=B]PYRIDINE AND PYRIDOPYRAZOLO-1,2,4-TRIAZINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 1-13. [Link]

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  • Attaby, F. A., Eldin, S. M., Basouni, W. M., & Elneairy, M. A. A. (1996). REACTIONS WITH CYANOTHIOACETAMIDE AND ITS DERIVATIVES: SYNTHESIS AND CHARACTERIZATION OF SEVERAL NEW PYRIDINE AND ANNELATED PYRIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 249-260. [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station. [Link]

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  • Elneairy, M. A. A., Eldin, S. M., Attaby, F. A., & El-louh, A. K. K. (2000). Cyanothioacetamide in Heterocyclic Chemistry: Synthesis of Thiopyran, Pyridinethione, Thienopyridine, Pyridothienotriazine and Pyridothienopyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 167(1), 289-302. [Link]

  • Cyanothioacetamide in Heterocyclic Chemistry: Synthesis of Thiopyran, Pyridinethione, Thienopyridine, Pyridothienotriazine and Pyridothienopyrimidine Derivatives. (2000). Taylor & Francis Online, 167(1), 289-302. [Link]

  • Eldin, S. M. (1999). Cyanothioacetamide and its Derivatives in Heterocyclic Synthesis: A New Route for the Synthesis of Several Pyridine and Thieno[2,3-b]pyridine Derivatives and their Biological Evaluation. Zeitschrift für Naturforschung B, 54(5), 674-680. [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2957-2971. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Journal of General Chemistry, 89(10), 2049-2083. [Link]

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Application

Application Note: A Practical Guide to the Scalable Synthesis of Isothiazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, integral to a range of pharmaceuticals and agrochemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, integral to a range of pharmaceuticals and agrochemicals.[1][2] Transitioning isothiazole synthesis from the laboratory bench to pilot or industrial scale, however, presents significant challenges in terms of safety, cost-effectiveness, and environmental impact. This guide provides an in-depth analysis of experimental setups for scaling up isothiazole synthesis. We move beyond a simple recitation of steps to explain the causality behind procedural choices, focusing on a robust, industrially relevant protocol. Key considerations for thermal management, reagent handling, and process safety are detailed to ensure a self-validating and scalable system.

Chapter 1: Strategic Selection of a Scalable Synthetic Route

The economic and ecological viability of a large-scale synthesis is determined long before the first pilot batch is initiated. The choice of the synthetic route is paramount. An ideal scalable process is characterized by low-cost starting materials, high atom economy, operational simplicity (e.g., one-pot reactions), and the avoidance of hazardous reagents or solvents and cryogenic conditions.[3]

Several strategies exist for the construction of the isothiazole ring, which can be broadly classified by their bond-forming logic.[4][5]

  • (4+1) Hetero-cyclization: These methods typically involve building a four-atom chain and adding a single heteroatom (N or S) donor. An operationally simple example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate, which proceeds via a C=O/C=S functionalization and an aerial oxidation cascade.[6] This metal-free approach is advantageous for minimizing metallic waste streams.

  • (3+2) Hetero-cyclization: This common approach involves reacting a three-atom fragment with a two-atom fragment. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate, where the thiocyanate acts as the N-S donor.[4]

  • Multi-Component Reactions (MCRs): MCRs are highly convergent and offer significant advantages in efficiency. A notable example is the three-component reaction of enaminoesters, elemental sulfur, and bromodifluoroacetamides, which forms multiple bonds in a single operation with high selectivity.[7][8][9]

For the purpose of this guide, we will focus on a method with documented industrial interest: the synthesis of 3,4-dichloroisothiazole-5-carbonitrile from succinonitrile, a commodity chemical. This route is particularly attractive for scale-up because it circumvents the use of aprotic polar solvents like DMF, which are costly and pose environmental hazards.[4]

Table 1: Comparison of Selected Isothiazole Synthesis Routes for Scalability

Synthetic RouteKey Starting MaterialsKey ReagentsPros for Scale-UpCons for Scale-UpReference
From Succinonitrile SuccinonitrileElemental Sulfur, Chlorine GasUses inexpensive commodity chemicals; avoids problematic solvents (e.g., DMF).Requires handling of hazardous chlorine gas; potentially exothermic.[4]
From β-Ketothioamides β-KetothioamidesAmmonium AcetateMetal-free; one-pot procedure; operationally simple.Availability and cost of substituted β-ketothioamides may vary.[6]
Three-Component Reaction Enaminoesters, Bromodifluoro-acetamidesElemental SulfurHigh atom economy and selectivity; convergent synthesis.Bromodifluoro-reagents can be expensive; purification may be challenging.[7][8]

Chapter 2: In-Depth Protocol: Industrial Synthesis of 3,4-Dichloroisothiazole-5-carbonitrile

This protocol is adapted from a method highlighted for its industrial potential.[4] The rationale for its selection rests on its use of inexpensive, readily available starting materials and the avoidance of high-cost, environmentally burdensome solvents.

Materials and Equipment
  • Reagents: Succinonitrile, elemental sulfur (powder), chlorine gas, sulfuryl chloride (SO₂Cl₂), and an appropriate quenching agent (e.g., aqueous sodium bisulfite).

  • Solvent: A high-boiling, inert solvent such as chlorobenzene or dichlorobenzene.

  • Equipment:

    • A jacketed glass or glass-lined steel reactor equipped with an overhead mechanical stirrer, reflux condenser, thermocouple, and a gas inlet tube for sub-surface sparging.

    • A scrubber system connected to the reactor outlet to neutralize excess chlorine gas and HCl byproduct (e.g., using a caustic soda solution).

    • Controlled-rate addition pumps for liquid reagents.

    • Appropriate personal protective equipment (PPE), including acid-gas respirators, heavy-duty gloves, and face shields.[10]

Step-by-Step Procedure

CAUTION: This reaction involves chlorine gas and generates HCl. It is highly corrosive and toxic and must be performed in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.

  • Reactor Charging: Charge the reactor with succinonitrile (1.0 eq), elemental sulfur (2.5 eq), and the chosen solvent (e.g., chlorobenzene, ~3-4 L per kg of succinonitrile).

  • Initial Heating: Begin stirring and heat the slurry to approximately 60-70 °C.

  • Chlorination: Begin sub-surface sparging of chlorine gas (Cl₂) into the reaction mixture at a controlled rate. The reaction is exothermic; use the reactor jacket to maintain the temperature between 130-140 °C. Vigorous evolution of HCl gas will be observed and should be directed to the scrubber.

    • Causality Note: Chlorine acts as the cyclizing and oxidizing agent. Maintaining a high temperature is crucial for the reaction kinetics, but exceeding the specified range can lead to unwanted side products and decomposition.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical method (e.g., GC or HPLC) by periodically taking quenched samples. The reaction is typically complete after 4-6 hours, indicated by the consumption of starting material.

  • Distillation: Once the reaction is complete, stop the chlorine flow. Increase the temperature to distill off the solvent and any remaining sulfuryl chloride (which can form in situ).

  • Product Isolation (Distillation): The crude product can be purified by vacuum distillation. The 3,4-dichloroisothiazole-5-carbonitrile is a high-boiling liquid.

  • Waste Handling: All gaseous effluents must be passed through a caustic scrubber. Liquid waste should be evaluated for appropriate disposal according to local regulations.

Chapter 3: Critical Parameters for Successful Scale-Up

Transitioning a synthesis from grams to kilograms introduces challenges that are non-linear and often unpredictable without careful planning.[3][11]

Thermal Management and Safety

The chlorination of the succinonitrile-sulfur slurry is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3]

  • Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and identify the maximum temperature of synthetic reaction (MTSR). This data is critical for ensuring the cooling capacity of the pilot plant reactor is sufficient to handle the exotherm.

  • Controlled Addition: The rate of chlorine gas addition is the primary means of controlling the reaction rate and heat generation. Automated control systems linked to the internal temperature probe are essential for safety at scale.

Reagent and Process Safety
  • Elemental Sulfur: While relatively non-toxic, sulfur dust is flammable and can cause dust explosions.[12][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. Store away from oxidizing agents.[14]

  • Chlorine Gas: A highly toxic and corrosive gas. Large-scale operations require dedicated storage facilities and automated delivery systems with multiple safety interlocks, including emergency shut-offs and leak detectors. The scrubber system is not just for environmental compliance; it is a critical piece of safety equipment.

  • Pressure Management: The reaction generates a large volume of HCl gas. The reactor and scrubber system must be designed to handle this gas evolution without over-pressurization.

Purification at Scale

While laboratory procedures often rely on silica gel chromatography, this method is generally not economically viable for large-scale production.

  • Distillation: As described in the protocol, vacuum distillation is an effective method for purifying liquid products at scale.

  • Crystallization: If the final product or a key intermediate is a solid, crystallization is often the most effective and economical purification method. This requires development work to identify a suitable solvent system that provides good yield and high purity.

Chapter 4: Workflow and Mechanistic Visualization

A successful scale-up campaign follows a logical progression from initial assessment to full-scale production. The reaction itself proceeds through a complex pathway involving chlorination, cyclization, and aromatization.

Scale_Up_Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Pre-Pilot cluster_2 Phase 3: Pilot Plant Scale-Up cluster_3 Phase 4: Production A Route Scouting & Selection B Small-Scale Synthesis (g) A->B C Process Optimization (DoE) B->C D Reaction Calorimetry C->D Process Safety Review E Impurity Profiling D->E F Toxicity Assessment E->F G Kilo-Scale Synthesis (kg) F->G Management Approval H Refine Purification Method G->H I Validate Analytical Methods H->I J Technology Transfer I->J Process Validation K Full-Scale Production J->K

Caption: General workflow for chemical process scale-up.

Reaction_Pathway Start Succinonitrile + Sulfur Intermediate1 Chlorinated acyclic intermediate Start->Intermediate1 + Cl2 Intermediate2 Thioamide / Thioacyl chloride species Intermediate1->Intermediate2 Sulfur insertion Intermediate3 Dihydroisothiazole intermediate Intermediate2->Intermediate3 Intramolecular Cyclization (-HCl) Product 3,4-Dichloroisothiazole-5-carbonitrile Intermediate3->Product Oxidation / Aromatization (+Cl2)

Caption: Plausible reaction pathway for isothiazole formation.

Conclusion

The successful scale-up of isothiazole synthesis is a multidisciplinary endeavor that requires a deep understanding of chemical reactivity, process engineering, and safety management. By selecting an intrinsically scalable route, thoroughly characterizing reaction hazards through calorimetry, and designing a robust process for handling hazardous materials, the transition from lab to plant can be achieved efficiently and safely. The industrial synthesis of 3,4-dichloroisothiazole-5-carbonitrile serves as a prime example of how strategic choices regarding starting materials and solvents can pave the way for a commercially viable process. Future developments will likely focus on implementing continuous flow technologies and greener catalytic systems to further enhance the safety and sustainability of isothiazole manufacturing.[3][15]

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135.
  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. FAO AGRIS. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Retrieved from [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Figshare. Retrieved from [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Scilit. Retrieved from [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.
  • The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]

  • Dash, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Retrieved from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved from [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Arkat USA. Retrieved from [Link]

  • UK-CPI.com. (2023). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Sulphur Safety. (n.d.). Sulphur Institute. Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Sulfur. Retrieved from [Link]

  • Changing face of Heterocyclic Chemistry in the pharmaceutical industry. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • SULPHUR SAFETY DATA SHEET. (2022). Quadra. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

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  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (2009). PubMed. Retrieved from [Link]

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Method

Application Notes and Protocols for the Quantification of 3-Methylisothiazole-4-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylisothiazole-4-carbonitrile is a heterocyclic compound of growing interest within medicinal chemistry and materials science. As...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisothiazole-4-carbonitrile is a heterocyclic compound of growing interest within medicinal chemistry and materials science. As with any novel compound in the development pipeline, the establishment of robust and reliable analytical methods for its quantification is paramount. Accurate determination of purity, concentration, and stability is critical for ensuring the quality, efficacy, and safety of potential drug candidates and advanced materials.

This technical guide, prepared by a Senior Application Scientist, provides a comprehensive overview of proposed analytical methodologies for the quantification of 3-Methylisothiazole-4-carbonitrile. It is important to note that as of the writing of this document, specific, validated analytical methods for this particular molecule are not widely available in the public domain. Therefore, the protocols and insights presented herein are expertly extrapolated from established methods for structurally similar isothiazole derivatives.[1][2][3][4][5] This approach provides a strong and scientifically-grounded starting point for method development and validation in your laboratory.

The methodologies detailed below, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are selected for their widespread availability, high sensitivity, and adaptability to a variety of sample matrices.

Predicted Physicochemical Properties of 3-Methylisothiazole-4-carbonitrile

A thorough understanding of a molecule's physicochemical properties is the foundation of logical analytical method development. The predicted properties of 3-Methylisothiazole-4-carbonitrile, based on its structural motifs (isothiazole ring, methyl group, and nitrile group), are summarized in the table below. These predictions inform the rationale behind the proposed analytical techniques.

PropertyPredicted ValueImplication for Analysis
Molecular Formula C₅H₄N₂S---
Molecular Weight 124.16 g/mol Suitable for mass spectrometry (MS) detection.
Polarity Moderately PolarAmenable to reversed-phase HPLC.
Volatility Potentially VolatileSuitable for Gas Chromatography (GC) analysis.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)Facilitates straightforward sample preparation for both HPLC and GC.[2][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds. For 3-Methylisothiazole-4-carbonitrile, a reversed-phase HPLC method is proposed, leveraging the predicted moderate polarity of the molecule.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected due to its hydrophobic stationary phase, which will effectively retain the moderately polar 3-Methylisothiazole-4-carbonitrile, allowing for good separation from more polar impurities.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for a wide range of polarities. The ratio can be optimized to achieve the desired retention time and peak shape. A gradient elution may be beneficial for separating impurities with a wider polarity range.

  • UV Detection: The isothiazole ring system is expected to have a significant UV absorbance, making UV detection a sensitive and straightforward method for quantification. The optimal wavelength should be determined by running a UV scan of a standard solution. Based on similar structures, a wavelength in the range of 270-280 nm is a logical starting point.[7]

Experimental Workflow for HPLC Analysis

Caption: HPLC analysis workflow for 3-Methylisothiazole-4-carbonitrile.

Detailed Protocol: HPLC Method for 3-Methylisothiazole-4-carbonitrile
  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • 3-Methylisothiazole-4-carbonitrile reference standard.

  • Chromatographic Conditions:

ParameterProposed Setting
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, start with 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength Determine via UV scan (start at 275 nm)
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 3-Methylisothiazole-4-carbonitrile reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile, and dilute to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity Assessment: Calculate the area percent of the main peak relative to the total peak area.

    • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample using the linear regression equation of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. The predicted volatility of 3-Methylisothiazole-4-carbonitrile makes it a suitable candidate for GC-MS analysis.[1][3]

Causality Behind Experimental Choices
  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is chosen to separate compounds based on their boiling points and polarity.

  • Temperature Programming: A temperature gradient is employed to ensure the elution of the analyte with a good peak shape and to separate it from other volatile components in the sample matrix.

  • Electron Ionization (EI) Mass Spectrometry: EI is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which can be used for structural elucidation and library matching.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS analysis workflow for 3-Methylisothiazole-4-carbonitrile.

Detailed Protocol: GC-MS Method for 3-Methylisothiazole-4-carbonitrile
  • Instrumentation and Columns:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reagents and Solvents:

    • Methanol or Acetonitrile (GC grade).

    • 3-Methylisothiazole-4-carbonitrile reference standard.

  • GC-MS Conditions:

ParameterProposed Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 3-Methylisothiazole-4-carbonitrile reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute to a concentration within the calibration range.

  • Data Analysis:

    • Identification: Identify the peak corresponding to 3-Methylisothiazole-4-carbonitrile by its retention time and by comparing its mass spectrum with that of the reference standard.

    • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample using the linear regression equation of the calibration curve.

Self-Validation and Trustworthiness

The protocols described above are designed as self-validating systems. The use of a reference standard is crucial for confirming the identity of the analyte (by retention time and/or mass spectrum) and for accurate quantification. The generation of a calibration curve with multiple concentration points ensures the linearity and accuracy of the method within the tested range. For full method validation according to regulatory guidelines (e.g., ICH), further experiments to determine specificity, limit of detection (LOD), limit of quantification (LOQ), precision, and robustness would be required.

Conclusion

The analytical methods proposed in this guide provide a solid and scientifically-defensible starting point for the quantification of 3-Methylisothiazole-4-carbonitrile. By adapting established protocols for structurally similar isothiazole derivatives, researchers can efficiently develop and validate robust analytical methods for this novel compound. The detailed protocols for HPLC-UV and GC-MS, along with the rationale behind the experimental choices, are intended to empower scientists in their research and development endeavors.

References

  • Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. (2007). Journal of Chromatography A, 1164(1-2), 74-81. Available at: [Link]

  • ResearchGate. (2025). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry | Request PDF. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1993). Die Pharmazie, 48(12), 909-13. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(50), 35057-35076. Available at: [Link]

  • Determination of oxygen heterocyclic components in citrus products by HPLC with UV detection. (2009). Journal of Separation Science, 32(17), 2959-67. Available at: [Link]

  • PubChem. (n.d.). Methylisothiazolinone. Available at: [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (2011). Flavour and Fragrance Journal, 26(2), 94-101. Available at: [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2017). Mini-Reviews in Organic Chemistry, 14(3), 177-213. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1741. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(24), 8421-8451. Available at: [Link]

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. (2023). Molbank, 2023(1), M1553. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2022). Journal of Food and Drug Analysis, 30(1), 133-144. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medicinal & Analytical Chemistry International Journal, 3(2). Available at: [Link]

Sources

Application

The Isothiazole Scaffold: A Versatile Tool in Modern Agrochemical Research

Introduction: The Rise of a Heterocycle in Crop Protection In the continuous quest for novel and effective solutions in crop protection, the isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Heterocycle in Crop Protection

In the continuous quest for novel and effective solutions in crop protection, the isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone scaffold for the development of a new generation of agrochemicals.[1][2][3] Its inherent biological activity, coupled with the potential for diverse structural modifications, has led to the discovery and commercialization of isothiazole-based fungicides, insecticides, and herbicides.[4][5][6] This guide provides an in-depth exploration of the application of isothiazoles in agrochemical research, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, provide step-by-step synthetic and biological evaluation methodologies, and discuss the critical structure-activity relationships that drive the optimization of these potent molecules.

Part 1: Mechanisms of Action - Unraveling the Biological Activity of Isothiazoles

The efficacy of isothiazole-based agrochemicals stems from their ability to interfere with essential biological processes in target organisms. The key mechanisms of action identified to date are multifaceted and target-specific, ranging from the induction of plant defense responses to the direct inhibition of vital enzymes.

Fungicidal Activity: A Two-Pronged Approach

Isothiazole derivatives have demonstrated remarkable success as fungicides, primarily through two distinct mechanisms: the induction of Systemic Acquired Resistance (SAR) in plants and the direct inhibition of fungal growth.[1][2]

Certain 3,4-dichloroisothiazole derivatives, most notably the commercial fungicide Isotianil, do not possess direct antifungal activity but rather act as plant defense activators.[7] They mimic the plant's natural signaling molecules, triggering a cascade of defense responses that confer broad-spectrum and long-lasting resistance to a variety of pathogens.[7] This process, known as Systemic Acquired Resistance (SAR), involves the upregulation of pathogenesis-related (PR) proteins and the reinforcement of plant cell walls, effectively priming the plant for a more robust defense against subsequent infections.[7]

SAR_Induction Isotianil Isotianil (Isothiazole Derivative) Plant_Cell Plant Cell Isotianil->Plant_Cell Binds to receptor Signal_Transduction Signal Transduction Cascade Plant_Cell->Signal_Transduction Gene_Expression Upregulation of Defense Genes (e.g., PR-1) Signal_Transduction->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR OSBP_Inhibition Isothiazole_Thiazole Isothiazole-Thiazole Derivative (e.g., 6u) OSBP Oxysterol-Binding Protein (OSBP) Isothiazole_Thiazole->OSBP Inhibits Lipid_Transport Intracellular Lipid Transport OSBP->Lipid_Transport Disrupted Membrane_Biosynthesis Fungal Membrane Biosynthesis Lipid_Transport->Membrane_Biosynthesis Impaired Fungal_Death Fungal Cell Death Membrane_Biosynthesis->Fungal_Death

Caption: Mechanism of action of OSBP-inhibiting isothiazole fungicides.

Insecticidal Activity: Targeting the Nervous System

Certain isothiazole derivatives, particularly 3-isothiazolols, have been investigated as insecticides. Their primary mode of action is the antagonism of insect γ-aminobutyric acid (GABA) receptors. [3][4][5][8]GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking GABA receptors, these isothiazole compounds prevent the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and ultimately, the death of the insect. [5][8]

GABA_Antagonism Isothiazolol 3-Isothiazolol Derivative GABA_Receptor Insect GABA Receptor Isothiazolol->GABA_Receptor Blocks Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Gates Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Prevented Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: Mechanism of action of isothiazolol insecticides as GABA receptor antagonists.

Herbicidal Activity: Disrupting Protein Synthesis

A novel class of aminoisothiazolamides has been identified as potent herbicides. [9]Their mechanism of action involves the inhibition of lysyl-tRNA synthetase (KRS), an essential enzyme responsible for charging lysine to its corresponding tRNA during protein synthesis. [9][10]By inhibiting KRS, these compounds halt protein production in susceptible plants, leading to growth arrest and eventual death. [10]

Part 2: Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a key isothiazole intermediate and the biological evaluation of isothiazole derivatives for fungicidal, insecticidal, and herbicidal activity.

Synthesis Protocol: 3,4-Dichloroisothiazole-5-carboxylic acid

This protocol describes the synthesis of a crucial building block for many isothiazole-based agrochemicals. [1][11] Materials:

  • 3,4-dichloro-5-cyanoisothiazole

  • Methanol

  • 45% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Round-bottom flasks

  • Stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Cold water

Procedure:

  • In a 500 mL round-bottom flask, place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole.

  • Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution to the flask.

  • Stir the reaction mixture at 40°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, remove the methanol by concentration under reduced pressure using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the solid to obtain 3,4-dichloroisothiazole-5-carboxylic acid as a white solid (yield: ~17.6 g). This product is typically of sufficient purity for use in subsequent reactions. [1]

Biological Evaluation Protocols

This protocol is a standard method to assess the direct fungicidal activity of isothiazole derivatives against various phytopathogenic fungi. [11] Materials:

  • Synthesized isothiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Medium Preparation: Prepare and sterilize PDA medium according to the manufacturer's instructions. Allow the medium to cool to approximately 50-60°C.

  • Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Prepare a control plate with an equivalent amount of DMSO.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), test a range of concentrations and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.

This protocol is suitable for evaluating the insecticidal activity of isothiazole derivatives against chewing insects like lepidopteran larvae.

Materials:

  • Synthesized isothiazole derivatives

  • Acetone or other suitable solvent

  • Wetting agent (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, cotton)

  • Target insect larvae (e.g., Spodoptera litura, Plutella xylostella)

  • Petri dishes

  • Filter paper

  • Leaf disc cutter

Procedure:

  • Test Solution Preparation: Dissolve the test compounds in a small amount of solvent and then dilute with water containing a wetting agent (e.g., 0.1%) to the desired concentrations.

  • Leaf Disc Treatment: Cut leaf discs of a uniform size from healthy host plant leaves. Dip the leaf discs in the test solutions for 10-20 seconds and then allow them to air dry. For the control, dip leaf discs in a solution containing only the solvent and wetting agent.

  • Bioassay Setup: Place a moist filter paper in the bottom of a petri dish and then place a treated leaf disc on top.

  • Insect Infestation: Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment.

  • LC50 Determination: Calculate the median lethal concentration (LC50) using probit analysis based on the mortality data.

This protocol is used to screen for the pre-emergence herbicidal activity of isothiazole derivatives. [4] Materials:

  • Synthesized isothiazole derivatives

  • Acetone or other suitable solvent

  • Wetting agent

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent and then dilute with water containing a wetting agent.

  • Bioassay Setup: Place a sheet of filter paper in a petri dish and add a known volume of the test solution (e.g., 5 mL) to saturate the paper.

  • Seed Sowing: Place a specific number of seeds (e.g., 20) of the target weed species on the treated filter paper.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Inhibition Calculation: Calculate the percentage inhibition of germination, root growth, and shoot growth compared to the control (treated with solvent and wetting agent only).

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for each parameter using regression analysis.

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of isothiazole derivatives and their biological activity is paramount for the rational design of new and improved agrochemicals. [12]

Fungicidal SAR

For isothiazole-based fungicides, the nature and position of substituents on the isothiazole ring and the attached side chains significantly influence their activity.

R1 (Position 3)R2 (Position 4)Side Chain (Position 5)Fungicidal Activity (vs. Botrytis cinerea)Reference
ClCl-C(O)NH-ArylVaries with aryl substitution[7]
HH-Thiazole-piperidineHigh[13]
AlkylH-C(O)NH-ArylModerate[14]

This table is a simplified representation. The actual activity is highly dependent on the specific substitutions on the aryl and piperidine rings.

Insecticidal SAR

In the case of isothiazolol insecticides targeting GABA receptors, the substituents at the 4 and 5 positions of the isothiazole ring are critical for potent antagonism. [5]

R1 (Position 4) R2 (Position 5) Insecticidal Activity (vs. Musca domestica) Reference
H 4-piperidyl Weak [5]
2-naphthyl 4-piperidyl Moderate [5]

| 3-biphenylyl | 4-piperidyl | Moderate | [5]|

The introduction of bulky aromatic groups at the 4-position generally enhances the antagonistic activity.

Herbicidal SAR

For aminoisothiazolamide herbicides that inhibit lysyl-tRNA synthetase, the nature of the amide substituent is a key determinant of activity.

Amide SubstituentHerbicidal Activity (Post-emergence)Reference
-NH-cyclohexylmethylHigh[9]
-NH-benzylModerate[9]
-NH-alkylLow to Moderate[9]

The presence of a bulky, lipophilic group on the amide nitrogen appears to be favorable for herbicidal activity.

Part 4: Ecotoxicology and Environmental Fate

A critical aspect of agrochemical development is the assessment of the environmental impact and the safety profile towards non-target organisms.

Isothiazole-based agrochemicals, like all pesticides, undergo rigorous testing to evaluate their environmental fate and ecotoxicology. Studies on the commercial fungicide Isotianil have shown that it has low acute toxicity to aquatic organisms such as fish, daphnia, and algae. [7]However, as with many fungicides, there are concerns about the potential sublethal effects on pollinators and other beneficial insects. [15][16]The environmental fate of isothiazolones, a related class of biocides, indicates that they are generally biodegradable in aquatic environments, with degradation products being significantly less toxic than the parent compounds. [8]Nevertheless, the impact of isothiazole-based pesticides on soil microbial communities is an area of active research, as some studies have shown that isothiazolinones can have persistent inhibitory effects on soil microbial growth and activity. [1] It is crucial for researchers to consider the ecotoxicological profile early in the development process and to design molecules with improved environmental safety.

Conclusion

The isothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel agrochemicals. The diverse mechanisms of action, coupled with the vast possibilities for chemical modification, ensure that isothiazoles will continue to be a focus of agrochemical research for the foreseeable future. By employing the detailed protocols and understanding the structure-activity relationships outlined in this guide, researchers can effectively explore the potential of this important heterocyclic system to develop the next generation of safe and effective crop protection solutions.

References

  • Sumitomo Chemical. (2011). Applied Development of a Novel Fungicide Isotianil (Stout®). [Link]

  • Hanna, J. C., Corpas Lopez, V., Seizova, S., et al. (2023). Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium. Discovery - the University of Dundee Research Portal. [Link]

  • Jeschke, P., et al. (2025). Aminoisothiazolamides, a new class of potent inhibitors of lysyl-tRNA synthetase. PubMed. [Link]

  • Huang, C., et al. (2022). 5-(4-Pyridinyl)-3-isothiazolols as Competitive Antagonists of Insect GABA Receptors: Design, Synthesis, and a New Mechanism Leading to Insecticidal Effects. Journal of Agricultural and Food Chemistry. [Link]

  • Wu, H., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules. [Link]

  • Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Morley, J. O., et al. (2005). Structure-activity Relationships in 3-isothiazolones. Organic & Biomolecular Chemistry. [Link]

  • Ozoe, Y., et al. (2014). Competitive Antagonism of Insect GABA Receptors by 4-substituted 5-(4-piperidyl)-3-isothiazolols. Bioorganic & Medicinal Chemistry. [Link]

  • Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]

  • Xerces Society. (n.d.). Fungicide Impacts on Pollinators. [Link]

  • Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]

  • Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PubMed. [Link]

  • Macquarie University. (2025). Researchers Warn of Fungicide's Impact on Insect Populations. [Link]

  • Google Patents. (2018). Method for producing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
  • Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. [Link]

  • Balse, P. M., et al. (2022). Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. Insects. [Link]

  • Reino, J. L., et al. (2007). Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. PubMed. [Link]

  • Michigan State University. (2017). Fungicides during bloom – the pollination paradox. [Link]

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Method

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Methylisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of the Isothiazole Scaffold The isothiazole ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antifungal, antibacterial, antiviral, and herbicidal properties.[1] 3-Methylisothiazole-4-carbonitrile is a key building block within this class of compounds, offering a versatile nitrile functional group that can be transformed into a variety of other functionalities. This opens the door to the synthesis of novel derivatives with potentially enhanced biological activity or tailored physicochemical properties for drug development and other applications.[1]

This technical guide provides an in-depth exploration of several key derivatization strategies for the nitrile group of 3-Methylisothiazole-4-carbonitrile. We will delve into the mechanistic underpinnings of these transformations and provide detailed, actionable protocols to guide your research.

I. Hydrolysis of the Nitrile to a Carboxamide: A Gateway to Amide Derivatives

The conversion of the nitrile group to a primary amide is a fundamental transformation that introduces a versatile functional group capable of participating in hydrogen bonding, a key interaction in many biological systems. The resulting 3-methylisothiazole-4-carboxamide can serve as a precursor for a wide range of further derivatizations.

Scientific Rationale

The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. In the presence of a strong acid, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and deprotonation yield the amide. Conversely, under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon, followed by protonation of the resulting intermediate to give the amide. The choice between acidic and basic hydrolysis often depends on the stability of the starting material and the desired product to the reaction conditions. For the isothiazole ring system, carefully controlled conditions are necessary to avoid potential ring opening.

Experimental Workflow: Nitrile to Carboxamide

G start 3-Methylisothiazole-4-carbonitrile acid_hydrolysis Acid-Catalyzed Hydrolysis (e.g., H2SO4, H2O) start->acid_hydrolysis Option 1 base_hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH, H2O2) start->base_hydrolysis Option 2 workup Neutralization & Extraction acid_hydrolysis->workup base_hydrolysis->workup purification Recrystallization or Column Chromatography workup->purification product 3-Methylisothiazole-4-carboxamide purification->product

Caption: Workflow for the hydrolysis of 3-Methylisothiazole-4-carbonitrile.

Protocol 1: Acid-Catalyzed Hydrolysis to 3-Methylisothiazole-4-carboxamide

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-Methylisothiazole-4-carbonitrile (1.0 eq) in a minimal amount of water.

  • Carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise while cooling the flask in an ice bath.

  • Once the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it over crushed ice.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Hydrolysis using Hydrogen Peroxide

This method is often milder and can sometimes provide cleaner reactions.

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Methylisothiazole-4-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1 eq) in water.

  • Cool the mixture in an ice bath and add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (H₂O₂)
Reagents Concentrated H₂SO₄, WaterNaOH, H₂O₂, Ethanol/Water
Temperature 60-80°C0°C to Room Temperature
Key Considerations Potential for charring or ring degradation at high temperatures.Exothermic reaction, requires careful temperature control.
Workup Neutralization with base.Neutralization with acid.

II. Reduction of the Nitrile to a Primary Amine: Accessing (3-Methylisothiazol-4-yl)methanamine

The reduction of the nitrile group to a primary amine provides a flexible intermediate, (3-methylisothiazol-4-yl)methanamine, which can be further functionalized to introduce a variety of substituents via N-alkylation, acylation, or other amine-specific reactions.

Scientific Rationale

The reduction of nitriles to primary amines is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][3] LiAlH₄ is a powerful hydride donor that effectively reduces the carbon-nitrogen triple bond.[4][5] The reaction proceeds via the formation of an intermediate imine which is then further reduced to the amine. Catalytic hydrogenation offers a milder alternative, employing a metal catalyst (e.g., Palladium, Platinum, or Nickel) and a hydrogen source.[2] The choice of reducing agent will depend on the presence of other functional groups in the molecule that may be sensitive to the reaction conditions.

Reaction Scheme: Nitrile to Primary Amine

G start 3-Methylisothiazole-4-carbonitrile reductant Reducing Agent (e.g., LiAlH4 or H2/Catalyst) start->reductant workup Acidic Workup & Basification reductant->workup purification Distillation or Column Chromatography workup->purification product (3-Methylisothiazol-4-yl)methanamine purification->product

Caption: General workflow for the reduction of the nitrile group.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

! CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide Solution (15% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Dissolve 3-Methylisothiazole-4-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (x mL)

    • 15% NaOH solution (x mL)

    • Water (3x mL) (where x = grams of LiAlH₄ used)

  • A granular precipitate should form. Stir the mixture for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting amine can be purified by distillation under reduced pressure or by column chromatography.

Protocol 4: Catalytic Hydrogenation

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Palladium on Carbon (Pd/C, 10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)[4]

  • Hydrogen gas source (cylinder or generator)

  • Parr hydrogenator or similar high-pressure reaction vessel.

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-Methylisothiazole-4-carbonitrile (1.0 eq) in methanol or ethanol.

  • If desired, add a small amount of ammonia to the solution.

  • Carefully add the Pd/C or Raney Nickel catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to 40-60°C.

  • Stir the reaction mixture vigorously until the uptake of hydrogen ceases.

  • Cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate to obtain the crude amine.

  • Purify as necessary by distillation or chromatography.

Parameter LiAlH₄ Reduction Catalytic Hydrogenation
Reagents LiAlH₄, Anhydrous Ether/THFH₂, Pd/C or Raney Ni, Alcohol
Conditions Inert atmosphere, 0°C to refluxElevated pressure and temperature
Safety Highly reactive with water.Flammable hydrogen gas.
Byproducts Minimal if quenched properly.Potential for secondary amine formation.[4]

III. [3+2] Cycloaddition with Azides: Formation of Tetrazoles

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide to form a tetrazole ring. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.[6]

Scientific Rationale

The reaction of a nitrile with sodium azide, often in the presence of a Lewis acid or an ammonium salt, is a common method for the synthesis of 5-substituted-1H-tetrazoles.[7][8] The reaction is believed to proceed through the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide ion. Subsequent cyclization and protonation yield the tetrazole ring.

Synthetic Pathway: Nitrile to Tetrazole

G start 3-Methylisothiazole-4-carbonitrile reagents Sodium Azide (NaN3) + Lewis Acid (e.g., ZnCl2) or Ammonium Chloride (NH4Cl) start->reagents solvent Solvent (e.g., DMF) Heat reagents->solvent workup Acidification & Extraction solvent->workup purification Recrystallization workup->purification product 5-(3-Methylisothiazol-4-yl)-1H-tetrazole purification->product

Caption: Synthesis of a tetrazole derivative via cycloaddition.

Protocol 5: Synthesis of 5-(3-Methylisothiazol-4-yl)-1H-tetrazole

! CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Materials:

  • 3-Methylisothiazole-4-carbonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Nitrite (NaNO₂) (for quenching excess azide)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a solution of 3-Methylisothiazole-4-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5-2.0 eq) and zinc chloride (1.0 eq) or ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Acidify the solution to pH 2-3 with concentrated HCl.

  • Stir for 30 minutes to ensure complete precipitation of the product.

  • Collect the precipitate by filtration and wash with cold water.

  • To the filtrate, add a solution of sodium nitrite to quench any residual azide.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

References

  • Thorpe reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thorpe reaction - L.S.College, Muzaffarpur. (2020, September 24). Retrieved January 12, 2026, from [Link]

  • Thorpe reaction - chemeurope.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014, March 2). Retrieved January 12, 2026, from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ritter reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ritter Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ritter Reaction. (2019, November 1). Retrieved January 12, 2026, from [Link]

  • Ritter Reaction | OpenOChem Learn. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • A convenient route to 3-substituted isothiazoles using nitrile sulfide cycloaddition chemistry - Arkivoc. (n.d.). Retrieved January 12, 2026, from [Link]

  • reduction of nitriles - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reduction of nitriles to amines - Química Organica.org. (n.d.). Retrieved January 12, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reduction of nitriles to amines using LiAlH4 - YouTube. (2025, May 1). Retrieved January 12, 2026, from [Link]

  • 3-amino-5-methylamino-isothiazole-4-carbonitrile - Chemical Synthesis Database. (2025, May 20). Retrieved January 12, 2026, from [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile - MDPI. (2023, January 13). Retrieved January 12, 2026, from [Link]

  • US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents. (n.d.).
  • Convergent Three-Component Tetrazole Synthesis - the University of Groningen research portal. (2016, April 26). Retrieved January 12, 2026, from [Link]

  • Derivatization of nitrile-sugars - Student Theses Faculty of Science and Engineering. (2024, June 20). Retrieved January 12, 2026, from [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.). Retrieved January 12, 2026, from [Link]

  • US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents. (n.d.).
  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2025, August 7). Retrieved January 12, 2026, from [Link]

  • CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents. (n.d.).
  • [4+1] Cycloaddition reactions of isonitriles and tetrazines. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols: The Role of 3-Methylisothiazole-4-carbonitrile in Catalysis and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Methylisothiazole-4-carbonitrile, a versati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methylisothiazole-4-carbonitrile, a versatile heterocyclic compound. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features—the isothiazole ring and the cyano group—present significant potential for its use as a ligand in metal-catalyzed reactions and as a key building block for the synthesis of more complex, potentially catalytic, molecules. This document will explore the reactivity of 3-Methylisothiazole-4-carbonitrile, detailing its role as a precursor in palladium-catalyzed cross-coupling reactions and the chemical transformations of its nitrile functionality. The protocols provided herein are designed to serve as a practical starting point for researchers looking to leverage this compound in their synthetic and catalytic research endeavors.

Introduction to 3-Methylisothiazole-4-carbonitrile: A Scaffold of Potential

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry due to the diverse biological activities exhibited by its derivatives.[1] 3-Methylisothiazole-4-carbonitrile, with its methyl and cyano substituents, offers multiple reactive sites for further functionalization, making it a valuable intermediate in organic synthesis.

The isothiazole ring can act as a ligand for transition metals, a fundamental concept in catalysis.[2] Furthermore, the nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, significantly expanding the synthetic possibilities.[3][4]

3-Methylisothiazole-4-carbonitrile as a Ligand in Metal Catalysis: A Frontier of Exploration

The nitrogen and sulfur atoms of the isothiazole ring possess lone pairs of electrons that can coordinate with transition metals, forming stable metal complexes. This coordination is the basis for the potential application of 3-Methylisothiazole-4-carbonitrile and its derivatives as ligands in catalysis. While specific applications of this molecule as a ligand are still an emerging area of research, the broader class of thiazole and isothiazole-containing ligands has shown promise in various catalytic transformations.[2]

The electronic properties of the isothiazole ring, influenced by the electron-withdrawing nitrile group and the electron-donating methyl group, can be fine-tuned to modulate the catalytic activity of a coordinated metal center. Researchers are encouraged to explore the synthesis of transition metal complexes of 3-Methylisothiazole-4-carbonitrile to investigate their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and oxidation.

Synthetic Utility: A Precursor for Complex Molecules via Catalysis

A primary application of 3-Methylisothiazole-4-carbonitrile in a catalytic context is its use as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[5]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While direct examples with 3-Methylisothiazole-4-carbonitrile are not prevalent, protocols for similar isothiazole derivatives can be adapted.[6][7] This reaction would typically involve the coupling of a halogenated 3-Methylisothiazole-4-carbonitrile with a boronic acid.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling start 3-Methylisothiazole-4-carbonitrile step1 Halogenating Agent (e.g., NBS, NCS) start->step1 product1 Halogenated 3-Methylisothiazole-4-carbonitrile step1->product1 product1_ref Halogenated Precursor step2 Aryl Boronic Acid, Pd Catalyst, Base product1_ref->step2 product2 Aryl-Substituted Derivative step2->product2

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

This protocol is adapted from methodologies for similar isothiazole systems.[6]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
5-Bromo-3-methylisothiazole-4-carbonitrile203.051.0203 mg
Arylboronic Acid-1.2-
Palladium(II) Acetate (Pd(OAc)₂)224.500.0511.2 mg
Triphenylphosphine (PPh₃)262.290.126.2 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--5 mL
Water--1 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-3-methylisothiazole-4-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-methylisothiazole-4-carbonitrile.

Leveraging the Nitrile Group for Catalytic Scaffolds

The nitrile group of 3-Methylisothiazole-4-carbonitrile is a gateway to a variety of functional groups that can be integral to a catalytic system.

Reduction to an Amine: Creating a Bidentate Ligand Precursor

Reduction of the nitrile to a primary amine affords (3-methylisothiazol-4-yl)methanamine. This product contains two potential coordination sites: the isothiazole ring nitrogen and the newly formed amino group, making it a precursor for bidentate ligands.

G start 3-Methylisothiazole-4-carbonitrile step1 Reducing Agent (e.g., LiAlH₄) start->step1 product1 (3-Methylisothiazol-4-yl)methanamine step1->product1 note Potential Bidentate Ligand product1->note

Caption: Reduction of the nitrile to a primary amine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Methylisothiazole-4-carbonitrile124.16101.24 g
Lithium Aluminum Hydride (LiAlH₄)37.95150.57 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Water--As needed
15% Aqueous Sodium Hydroxide--As needed

Procedure:

  • To a dry, three-necked, 250 mL round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add lithium aluminum hydride (15 mmol) and anhydrous THF (20 mL).

  • Dissolve 3-methylisothiazole-4-carbonitrile (10 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.6 mL), 15% aqueous sodium hydroxide (0.6 mL), and then water again (1.8 mL).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts and wash them with THF (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (3-methylisothiazol-4-yl)methanamine.

  • Purify the product by distillation or column chromatography.

Cycloaddition to a Tetrazole: A Bioisostere and Potential Ligand

The [3+2] cycloaddition of the nitrile group with an azide source, such as sodium azide, yields a tetrazole ring.[3] Tetrazoles are important in medicinal chemistry as bioisosteres of carboxylic acids and can also act as coordinating ligands in catalysis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Methylisothiazole-4-carbonitrile124.16101.24 g
Sodium Azide (NaN₃)65.01120.78 g
Ammonium Chloride (NH₄Cl)53.49120.64 g
N,N-Dimethylformamide (DMF)--20 mL
2M Hydrochloric Acid--As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-methylisothiazole-4-carbonitrile (10 mmol) in DMF (20 mL).

  • Add sodium azide (12 mmol) and ammonium chloride (12 mmol) to the solution.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the mixture to room temperature and pour it into water (100 mL).

  • Acidify the aqueous solution with 2M HCl to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-(3-methylisothiazol-4-yl)-1H-tetrazole.

Potential for Organocatalysis: A Speculative Outlook

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there are no specific reports of 3-Methylisothiazole-4-carbonitrile as an organocatalyst, its structure contains features that could potentially be exploited. The basic nitrogen atom of the isothiazole ring could act as a Lewis base or a Brønsted base to activate substrates. Further derivatization, for example, by converting the nitrile to an amine and then to a chiral amine or amide, could open avenues for asymmetric organocatalysis. This remains a promising area for future investigation.

Conclusion

3-Methylisothiazole-4-carbonitrile is a molecule with considerable untapped potential in the field of catalysis. While its direct application as a catalyst is yet to be fully realized, its true value lies in its role as a versatile synthetic intermediate. Through well-established catalytic methods such as palladium-catalyzed cross-coupling, and by leveraging the reactivity of its nitrile group, a diverse array of complex molecules and potential ligands can be accessed. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this compound and to unlock its potential in the development of novel catalysts and functional materials.

References

  • Application Notes and Protocols: Reactivity of the Nitrile Group in Isothiazoles. Benchchem.
  • Potential Biological Activity of 3-Methoxyisothiazole-4-carbonitrile: A Technical Overview. Benchchem.
  • Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660-665.
  • (2025). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles.
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). (2024). MDPI.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.

Sources

Method

Application Note: Accelerating Isothiazole Analog Synthesis through Advanced Microwave-Assisted Methodologies

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, traditional synthetic routes to isothiazole analogs are often hampered by long r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, traditional synthetic routes to isothiazole analogs are often hampered by long reaction times, harsh conditions, and low yields. This application guide provides an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid and efficient construction of isothiazole derivatives. We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key synthetic transformations including multicomponent reactions and cyclocondensations, and offer expert insights into optimizing these processes. The methodologies described herein are designed to enhance productivity, improve yields, and align with the principles of green chemistry, providing researchers and drug development professionals with a robust toolkit for accelerating the discovery of novel isothiazole-based drug candidates.

The Microwave Advantage: A Paradigm Shift in Heterocyclic Synthesis

Conventional organic synthesis relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. This process creates a significant thermal gradient, often leading to localized overheating, side product formation, and extended reaction times.[1] Microwave-assisted synthesis fundamentally changes this paradigm by utilizing dielectric heating.[2][3]

Mechanism of Microwave Heating: Microwave irradiation directly couples with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and rotate as they attempt to align with the oscillating electric field.[4] This rapid molecular motion generates instantaneous and uniform heat throughout the bulk of the solution.[1][5] This "volumetric" heating eliminates the thermal gradient issues of conventional methods and leads to remarkable accelerations in reaction rates.[3]

The primary benefits of MAOS for isothiazole synthesis include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days via conventional reflux can often be completed in minutes.[1][6][7]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher yields.[4][8]

  • Enhanced Reaction Selectivity: Improved control over reaction parameters can lead to greater selectivity for the desired product.[5]

  • Green Chemistry Alignment: MAOS often requires less solvent and significantly less energy, contributing to more sustainable and environmentally benign laboratory practices.[1][2][3]

The data consistently shows the superiority of microwave-assisted methods over traditional techniques, with yields often improving from an average of 55–70% to 85–95%.[1]

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the typical workflow for performing a microwave-assisted organic synthesis, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis reagents Select & Weigh Reagents/Catalyst solvent Add Solvent to Microwave Vial reagents->solvent stirbar Add Stir Bar solvent->stirbar seal Seal Vial with Septum Cap stirbar->seal Load into Reactor program Set MW Parameters (Temp, Time, Power) seal->program irradiate Initiate Microwave Irradiation program->irradiate cool Rapid Cooling (Compressed Air) irradiate->cool tlc Monitor Reaction by TLC/LC-MS cool->tlc Process Sample extract Extraction & Solvent Removal tlc->extract purify Purification (e.g., Chromatography) extract->purify char Characterization (NMR, MS, IR) purify->char

Caption: General workflow for microwave-assisted synthesis.

Key Synthetic Strategies and Protocols

Microwave irradiation is particularly effective for reactions that involve polar intermediates or transition states, making it ideal for the cyclocondensation and multicomponent reactions commonly used to build heterocyclic rings like isothiazole.

Strategy 1: Multicomponent Reaction (MCR) for Substituted Isothiazole Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are pillars of modern medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity.[9] Microwave assistance has emerged as a powerful tool to further enhance MCRs, delivering high yields and purity in drastically reduced times.[10][11]

The following protocol details a three-component reaction to synthesize a library of substituted thiazole derivatives, a reaction type highly analogous and adaptable to isothiazole synthesis by selecting appropriate sulfur and nitrogen-containing precursors.

This protocol is adapted from methodologies designed for the rapid synthesis of thiazole and pyrazole scaffolds.[10][12][13]

  • Materials and Reagents:

    • Substituted Phenacyl Bromide (or other α-haloketone): 1.0 mmol

    • Substituted Aldehyde: 1.0 mmol

    • Thiocarbohydrazide or Thiourea: 1.0 mmol

    • Ethanol (or Acetonitrile): 3-5 mL

    • Glacial Acetic Acid (catalyst): 0.2 mmol

    • 10 mL Microwave Reactor Vial with stir bar

  • Microwave Synthesizer Parameters:

    • Temperature: 100-120 °C (use temperature control)

    • Power: 200-300 W (dynamic power control)

    • Reaction Time: 5-15 minutes

    • Pre-stirring: 30 seconds

    • Cooling: On (compressed air)

  • Step-by-Step Procedure:

    • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the substituted phenacyl bromide (1.0 mmol), the selected aldehyde (1.0 mmol), thiocarbohydrazide (1.0 mmol), and ethanol (4 mL).

    • Add glacial acetic acid (0.2 mmol, ~11 µL) as a catalyst.

    • Seal the vial securely with a septum cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Program the instrument with the parameters listed above and initiate the reaction. The instrument will dynamically adjust power to maintain the target temperature.

    • Upon completion, the vial will be automatically cooled to a safe handling temperature (<50 °C).

    • Monitor the reaction completion by TLC (e.g., using a 3:1 Toluene:Ethyl Acetate mobile phase).[14]

    • Work-up and Purification: a. Once cooled, pour the reaction mixture into a beaker containing 20 mL of ice-cold water. b. A solid precipitate should form. Collect the solid product by vacuum filtration. c. Wash the solid with cold water and then a small amount of cold ethanol. d. Recrystallize the crude product from a suitable solvent system (e.g., Ethanol or DMF/Methanol) to obtain the pure thiazole analog.[14]

    • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

The diagram below outlines a plausible mechanism for the acid-catalyzed three-component synthesis. Microwave irradiation accelerates each step, particularly the initial condensation and the final intramolecular cyclization, which involve polar intermediates.

G cluster_reactants Reactants A Aldehyde + Thiocarbohydrazide B Condensation (Loss of H2O) A->B H+, MW C Hydrazone Intermediate B->C E Nucleophilic Attack C->E D Phenacyl Bromide D->E F Linear Adduct E->F MW G Intramolecular Cyclization (Loss of HBr) F->G MW H Final Thiazole Analog G->H

Caption: Plausible mechanism for a three-component thiazole synthesis.

Strategy 2: Hantzsch-Type Cyclocondensation

The Hantzsch synthesis is a classic method for preparing thiazoles, and its principles are readily adaptable for isothiazole analogs. It typically involves the cyclocondensation of an α-haloketone with a thioamide-containing species.[6] The microwave-assisted version is exceptionally efficient.

This protocol is based on established microwave methods for synthesizing 2-aminothiazole derivatives.[7][14][15]

  • Materials and Reagents:

    • Substituted α-bromoketone (e.g., 2-bromoacetophenone): 1.0 mmol

    • Substituted Thiourea: 1.1 mmol

    • Ethanol: 3 mL

    • 10 mL Microwave Reactor Vial with stir bar

  • Microwave Synthesizer Parameters:

    • Power: 170 W (constant power)

    • Temperature: Monitor (typically reaches ~70-80 °C)

    • Reaction Time: 5-15 minutes

    • Pressure: Monitor (max 250 psi)

  • Step-by-Step Procedure:

    • In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[14]

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a constant power of 170 W for 5-15 minutes.[14][15]

    • Monitor reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction to cool to room temperature.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[16]

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated through a direct comparison with conventional heating methods. The following table summarizes typical results for the synthesis of 2-aminothiazole derivatives.

CompoundMethodCatalystSolventTimeYield (%)
2-amino-4-phenylthiazoleConventionalIodineEthanol8-12 hours58-65%
2-amino-4-phenylthiazoleMicrowave IodineEthanol6-8 minutes 90-92%
Substituted ThiazoleConventionalAcetic AcidEthanol4 hours82%
Substituted ThiazoleMicrowave Acetic AcidEthanol5 minutes 95%

Data compiled from sources[7][10][16].

Field-Proven Insights & Troubleshooting

  • Solvent Choice is Critical: The efficiency of microwave heating is highly dependent on the dielectric properties of the solvent. Polar solvents like Ethanol, DMF, Acetonitrile, and water absorb microwave energy efficiently and are excellent choices.[17] Non-polar solvents like toluene or hexane are transparent to microwaves and are generally used only when a specific thermal (non-microwave) effect is desired.

  • Controlling Exothermic Reactions: The rapid heating rate can be problematic for highly exothermic reactions. Modern microwave synthesizers use infrared temperature sensors and dynamic power control to manage the reaction temperature precisely, preventing thermal runaways.

  • Catalyst-Free and Solvent-Free Conditions: One of the most significant green chemistry advantages of MAOS is the ability to perform reactions under solvent-free or catalyst-free conditions.[1][18] The high energy input from the microwave can often overcome activation barriers without the need for a catalyst, and reactants can sometimes be adsorbed onto a solid support (like silica or alumina) and irradiated directly.

  • Pressure Monitoring: Reactions performed in sealed vessels above the boiling point of the solvent can generate significant pressure. Always use certified microwave vials and operate the synthesizer within its specified pressure limits. The instrument's pressure sensor is a critical safety feature.

Conclusion

Microwave-assisted synthesis represents a groundbreaking advancement for the preparation of isothiazole analogs and other heterocyclic compounds of medicinal importance.[8] By leveraging direct, uniform dielectric heating, MAOS dramatically accelerates reactions, improves yields, and enhances product purity compared to conventional methods.[5] The protocols and insights provided in this guide demonstrate that this technology is not merely an alternative but a superior, enabling tool for modern drug discovery. Its adoption allows research and development teams to generate diverse compound libraries more efficiently, accelerating the journey from lead identification to clinical development.

References

  • Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles. Retrieved from [Link]

  • Anonymous. (2024, October 17). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • National Institutes of Health. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • PMC - PubMed Central. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

  • Anonymous. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • Synthetic Communications. (n.d.). Microwave‐Accelerated, Three‐Component, One‐Step Synthesis of 2‐Acylimino‐3‐aryl‐3H‐thiazolines under Solvent‐Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons. Retrieved from [Link]

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2016). Microwave assisted multicomponent reaction: An environmentally benign protocol for the synthesis of substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives under solvent free condition. Retrieved from [Link]

  • PMC - PubMed Central. (2017, May 8). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Thiazole via Acetophenones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved from [Link]7].pdf

  • PMC - NIH. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations.
  • The Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved from [Link]

  • Taylor & Francis Online. (2020, June 23). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Retrieved from [Link]

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]

  • Anonymous. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Anonymous. (2005, September 15). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations.
  • ResearchGate. (2025, August 7). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

  • Anonymous. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
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Application

Application Notes: Strategic Use of Protecting Groups in Isothiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative for Protecting Groups in Isothiazole Synthesis The isothiazole nucleus is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Protecting Groups in Isothiazole Synthesis

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous pharmaceuticals and crop protection agents. Its synthesis, while well-established, often involves multi-step sequences where reactive functional groups on the isothiazole ring or its precursors can interfere with desired transformations. To achieve high yields and chemoselectivity, a robust protecting group strategy is not merely an option but a necessity.[1]

Protecting groups are temporary modifications of functional groups that mask their inherent reactivity.[2] An ideal protecting group strategy involves:

  • Efficient Introduction: The group is installed in high yield under mild conditions.

  • Robust Stability: It remains intact through various subsequent reaction steps.

  • Selective Removal (Deprotection): It can be cleaved cleanly and in high yield without affecting other parts of the molecule.

This guide provides an in-depth analysis of key protecting group strategies, detailed protocols, and the logic behind choosing an appropriate protection scheme for the synthesis of complex isothiazole-containing molecules.

Core Challenge: Protecting the Isothiazole Moiety

Direct protection of the nitrogen atom within the aromatic isothiazole ring is uncommon. The lone pair of the nitrogen atom contributes to the aromatic sextet, rendering it significantly less nucleophilic and basic than a typical secondary amine. Consequently, it often does not require protection.

The primary focus of protecting group strategies in this context is twofold:

  • Protection of Nitrogen in Acyclic Precursors: Many isothiazole syntheses involve the cyclization of open-chain precursors. The nitrogen atom in these precursors (e.g., in enamines or thioamides) is often a primary or secondary amine that requires protection to prevent side reactions during intermediate steps.

  • Protection of Ring Substituents: Functional groups attached to the isothiazole ring (e.g., hydroxyl, amino, carboxyl groups) are frequently the most reactive sites in the molecule and demand protection to direct reactivity elsewhere.

A critical concept in managing multiple protected functionalities is orthogonality . Orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering conditions.[3] For example, an acid-labile group can be removed without affecting a group that is cleaved by hydrogenolysis. This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a cornerstone of complex target-oriented synthesis.[4]

Protecting Groups for Amine Precursors to Isothiazoles

The Tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability towards a wide range of non-acidic reagents.[5][6] It is the protecting group of choice when subsequent reactions involve basic conditions, nucleophiles, or catalytic hydrogenation.

  • Causality Behind its Use: The Boc group transforms a nucleophilic amine into a non-nucleophilic carbamate.[7] Its cleavage under acidic conditions is driven by the formation of the stable tert-butyl cation and gaseous carbon dioxide, making the deprotection process clean and irreversible.[8]

Protocol 1: Boc Protection of a Primary Amine Precursor [5]
  • Materials: Primary amine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (TEA, 1.1 eq) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the primary amine in DCM (approx. 0.5 M).

    • Add triethylamine and stir for 5 minutes at room temperature.

    • Add (Boc)₂O portion-wise to the stirred solution.

    • Stir at room temperature for 1-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amine, which can be purified by column chromatography.

Protocol 2: Acidic Deprotection of a Boc-Protected Amine [7][9]
  • Materials: Boc-protected amine (1.0 eq), Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected amine in DCM (approx. 0.2 M).

    • Add an excess of the acidic solution (e.g., for TFA, a 25-50% v/v solution in DCM is common).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess acid by rotary evaporation.

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

The Trityl (Triphenylmethyl, Trt) Group

The trityl group is a sterically demanding protecting group, a feature that is often exploited for the selective protection of primary amines over secondary amines.[10][11] Like the Boc group, it is acid-labile but stable to basic and reductive conditions.

  • Causality Behind its Use: The extreme bulk of the three phenyl rings effectively shields the protected amine.[12] Its facile cleavage under mild acidic conditions is due to the exceptional stability of the triphenylmethyl cation.[13]

Protocol 3: Trityl Protection of a Primary Amine [12]
  • Materials: Primary amine (1.0 eq), Trityl chloride (TrtCl, 1.1 eq), Pyridine or Triethylamine (2.0-3.0 eq), Anhydrous DCM.

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM or pyridine.

    • Add the base (if not using pyridine as the solvent).

    • Add trityl chloride portion-wise at room temperature.

    • Stir the mixture overnight at room temperature, monitoring by TLC.

    • Quench the reaction with methanol.

    • Remove the solvent under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with water to remove the amine hydrochloride salt.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Mild Acidic Deprotection of a Trityl-Protected Amine [12][13]
  • Materials: Trityl-protected amine (1.0 eq), Formic acid (97%+) or a mild Lewis acid (e.g., MgBr₂).[14]

  • Procedure (using Formic Acid):

    • Treat the trityl-protected amine with cold formic acid for 3-10 minutes.

    • Evaporate the formic acid using an oil pump at room temperature.

    • Co-evaporate the residue with dioxane, followed by ethanol, to remove residual acid.

    • The product can be purified by extraction or chromatography to remove the triphenylcarbinol byproduct.

Protecting Groups for Isothiazole Ring Substituents

Hydroxyl (-OH) Group Protection
Tert-butyldimethylsilyl (TBDMS) Ethers

TBDMS is a robust silyl ether protecting group, stable to a wide range of conditions including basic hydrolysis and many organometallic reagents.[15][16] Its removal is typically achieved with a fluoride source.

Protocol 5: TBDMS Protection of a Hydroxyl Group [15]
  • Materials: Alcohol (1.0 eq), TBDMS chloride (TBDMSCl, 1.2 eq), Imidazole (2.5 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

    • Stir for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine to remove DMF and imidazole.

    • Dry the organic layer over MgSO₄, filter, concentrate, and purify by column chromatography.

Protocol 6: TBAF Deprotection of a TBDMS Ether [17][18]
  • Materials: TBDMS-protected alcohol (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.1-1.5 eq, 1 M solution in THF), Anhydrous THF.

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF (approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Add the TBAF solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify.

    • Expert Insight: TBAF is basic and can cause side reactions. For base-sensitive substrates, buffering the reaction with acetic acid is recommended.[19]

p-Methoxybenzyl (PMB) Ethers

The PMB group is a versatile protecting group that is stable to acidic and basic conditions but can be selectively removed by oxidation, making it orthogonal to many other groups.[20][21]

Protocol 7: PMB Protection of a Hydroxyl Group [20]
  • Materials: Alcohol (1.0 eq), Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), PMB chloride (PMBCl, 1.2 eq), Anhydrous THF or DMF.

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise.

    • Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

    • Add PMBCl dropwise and stir until the reaction is complete by TLC (typically 4-16 hours).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract with ethyl acetate, wash with brine, dry, concentrate, and purify.

Protocol 8: Oxidative Deprotection of a PMB Ether with DDQ [20][22]
  • Materials: PMB-protected alcohol (1.0 eq), 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2-1.5 eq), Dichloromethane (DCM), Water or pH 7 phosphate buffer.

  • Procedure:

    • Dissolve the PMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v) to a concentration of approx. 0.05 M.

    • Cool the solution to 0 °C.

    • Add DDQ slowly as a solid. The solution will typically turn dark green or brown.

    • Warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir until the color dissipates.

    • Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry, concentrate, and purify by column chromatography to separate the product from the p-methoxybenzaldehyde byproduct.

Designing Orthogonal Synthetic Strategies

The power of protecting groups is fully realized when they are used in an orthogonal manner to orchestrate a complex synthesis. The choice of which groups to use is dictated by the planned reaction sequence.[1][3]

Data Presentation: Stability of Common Protecting Groups

The following table provides a quick reference for the stability of the discussed protecting groups under common deprotection conditions. This is the key to designing an orthogonal strategy.

Protecting GroupCleaved By (Lability)Stable To
Boc (Amine)Strong Acid (TFA, HCl)[8]Base, H₂, Fluoride, Oxidation (DDQ)
Trt (Amine)Mild-Strong Acid[13]Base, H₂, Fluoride, Oxidation (DDQ)
TBDMS (Alcohol)Fluoride (TBAF), Acid[17]Base, H₂, Mild Oxidation
PMB (Alcohol)Oxidation (DDQ), Strong Acid[20]Base, H₂, Fluoride
Visualization: Decision Workflow for Protecting Group Selection

G start Need to protect a functional group? func_group What is the functional group? start->func_group amine Amine (in precursor) func_group->amine hydroxyl Hydroxyl (on ring) func_group->hydroxyl next_steps_amine What are the next reaction steps? amine->next_steps_amine next_steps_hydroxyl What are the next reaction steps? hydroxyl->next_steps_hydroxyl acid_stable_amine Need stability to base/H₂? next_steps_amine->acid_stable_amine base_stable_hydroxyl Need stability to base/H₂? next_steps_hydroxyl->base_stable_hydroxyl oxid_stable_hydroxyl Need stability to oxidation? next_steps_hydroxyl->oxid_stable_hydroxyl acid_stable_hydroxyl Need stability to acid? next_steps_hydroxyl->acid_stable_hydroxyl use_boc Use Boc acid_stable_amine->use_boc Yes use_trityl Use Trityl (for primary amines) acid_stable_amine->use_trityl Yes, and bulky use_tbdms Use TBDMS base_stable_hydroxyl->use_tbdms Yes oxid_stable_hydroxyl->use_tbdms Yes use_pmb Use PMB acid_stable_hydroxyl->use_pmb Yes

Caption: Decision workflow for selecting a suitable protecting group.

Case Study: Orthogonal Synthesis of a Disubstituted Isothiazole

Consider the synthesis of a hypothetical target molecule: 4-amino-5-hydroxyisothiazole . A plausible strategy would involve protecting both functional groups on a precursor, performing a necessary transformation, and then selectively deprotecting them.

  • Protection: The precursor amine is protected with Boc anhydride (stable to base/fluoride). The hydroxyl group is protected with TBDMSCl (stable to base/mild acid).

  • Transformation: A reaction is performed that is incompatible with free amines or hydroxyls (e.g., metal-catalyzed cross-coupling at another position on the ring). Both Boc and TBDMS groups are stable under these conditions.

  • Selective Deprotection 1: To functionalize the hydroxyl group, the TBDMS group is removed with TBAF . The Boc group remains intact. After reaction at the newly freed -OH, the amine can be deprotected.

  • Selective Deprotection 2: Alternatively, to react at the amine, the Boc group is first removed with TFA . The TBDMS group is stable to these conditions. The free amine can then be modified.

  • Final Deprotection: The remaining protecting group is removed under its specific conditions.

This orthogonal approach provides complete control over the synthetic sequence.

Visualization: Orthogonal Deprotection Scheme

G cluster_0 Protected Isothiazole cluster_1 Selective Amine Deprotection cluster_2 Selective Hydroxyl Deprotection cluster_3 Final Product A Iso(NHBoc)(OTBDMS) B Iso(NH2)(OTBDMS) A->B TFA / DCM C Iso(NHBoc)(OH) A->C TBAF / THF D Iso(NH2)(OH) B->D TBAF / THF C->D TFA / DCM

Caption: Orthogonal deprotection pathways for a dually protected isothiazole.

Conclusion

The successful synthesis of complex isothiazole-based molecules is critically dependent on the judicious selection and application of protecting groups. By understanding the stability and reactivity of different protecting groups for amines and hydroxyls—such as Boc, Trityl, TBDMS, and PMB—researchers can design robust, orthogonal strategies. This enables precise control over chemoselectivity, leading to higher yields and the efficient construction of novel chemical entities for drug discovery and development. The protocols and strategic insights provided herein serve as a foundational guide for navigating the challenges of modern heterocyclic synthesis.

References
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  • Pan, C., et al. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry, 72(22), 8593-8596. [Link][14]

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Method

Application Note: High-Purity Isolation of 3-Methylisothiazole-4-carbonitrile via Automated Flash Column Chromatography

Abstract 3-Methylisothiazole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity is critical for its successful application in downstream processes, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylisothiazole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity is critical for its successful application in downstream processes, including drug development and synthesis of advanced materials. This guide provides a comprehensive, field-proven protocol for the purification of 3-Methylisothiazole-4-carbonitrile using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to post-purification quality control, ensuring researchers can confidently and repeatedly obtain a final product of >98% purity.

Introduction: The Rationale for Purification

The isothiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] 3-Methylisothiazole-4-carbonitrile, in particular, serves as a versatile intermediate. However, synthetic routes often yield crude products containing unreacted starting materials, by-products, and other impurities. These contaminants can interfere with subsequent reactions, compromise biological assay results, and introduce variability into material properties.

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For a moderately polar molecule like 3-Methylisothiazole-4-carbonitrile, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, offers an effective and scalable solution for isolating the target compound with high purity.

Principle of Separation: Exploiting Polarity

The purification strategy hinges on the principles of normal-phase adsorption chromatography.

  • Stationary Phase: Silica gel (SiO₂) is the chosen stationary phase. Its surface is rich in polar silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[3]

  • Analyte Polarity: 3-Methylisothiazole-4-carbonitrile possesses moderate polarity due to the electronegative nitrogen and sulfur atoms in the isothiazole ring and the highly polar nitrile (-C≡N) group.[4] These features allow it to adsorb onto the silica gel surface.

  • Mobile Phase (Eluent): The mobile phase is a mixture of solvents with a lower polarity than the silica gel. It flows through the column, competing with the analyte for adsorption sites on the stationary phase.[2]

Separation is achieved because compounds in the crude mixture will have varying affinities for the stationary phase. Less polar impurities will have weaker interactions with the silica gel and will be carried along more readily by the mobile phase, eluting from the column first. The more polar 3-Methylisothiazole-4-carbonitrile will adsorb more strongly, requiring a more polar mobile phase to displace it from the silica and elute it from the column. By carefully selecting the mobile phase composition, a clean separation can be achieved.

Pre-Chromatography: Solvent System Selection via TLC

Before performing column chromatography, it is essential to identify an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a good separation between the target compound and its impurities, with a retention factor (R_f) for the target compound ideally between 0.25 and 0.35. An R_f in this range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol: TLC Method Development

  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.[1][5][6]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the TLC plate's baseline.

  • Eluent Systems: Prepare several trial mobile phases with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.

  • Development: Place the spotted TLC plate in a closed chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (254 nm).[5] Circle the visible spots.

  • R_f Calculation: Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the spot corresponding to 3-Methylisothiazole-4-carbonitrile has an R_f value of ~0.3.

Detailed Protocol: Flash Column Chromatography

This protocol outlines the purification of 3-Methylisothiazole-4-carbonitrile from a crude reaction mixture.

4.1. Materials and Reagents

  • Crude 3-Methylisothiazole-4-carbonitrile

  • Silica Gel (Flash grade, 40-63 µm particle size)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

4.2. Safety Precautions

  • Isothiazole derivatives should be handled with care. Always work in a well-ventilated chemical fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Organic solvents are flammable and volatile. Keep them away from ignition sources.[8]

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.[7][8][10]

4.3. Experimental Workflow

The purification process follows a logical sequence from column preparation to final product isolation.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Sample 4. Prepare & Load Crude Sample Pack->Sample Elute 5. Elute with Mobile Phase Sample->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate QC 10. Final QC Analysis (HPLC, NMR) Evaporate->QC

Caption: Workflow for the purification of 3-Methylisothiazole-4-carbonitrile.

Step-by-Step Methodology:

  • Column Preparation (Wet Packing):

    • Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude sample.[2]

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles. The goal is a stable, homogenous silica bed.[3]

    • Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition. Do not let the column run dry at any point.

  • Sample Loading:

    • Dissolve the crude material (e.g., 1 gram) in a minimal amount of a suitable solvent, such as dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude sample onto a small amount of silica gel (~2-3x sample weight), evaporating the solvent to get a free-flowing powder, and carefully adding this powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock to achieve a steady flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.[11]

    • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitoring the Fractions:

    • Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a TLC plate.

    • Develop the TLC plate using the optimized mobile phase.

    • Under UV light, identify the fractions containing only the spot corresponding to the pure product (R_f ≈ 0.3). Also, identify fractions containing impurities (which typically elute earlier) and mixed fractions.

  • Product Isolation:

    • Combine all fractions that show a single, pure spot for the target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified 3-Methylisothiazole-4-carbonitrile as a solid or oil.

Post-Purification Analysis and Quality Control

After isolation, the purity of the final compound must be rigorously verified.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for assessing purity. A reverse-phase method is typically suitable for this moderately polar compound.[12]

  • Protocol: HPLC Purity Assessment

    • Standard Preparation: Prepare a standard solution of the purified compound in a suitable diluent (e.g., Acetonitrile/Water) at a known concentration (e.g., 0.5 mg/mL).[13]

    • Analysis: Inject the solution into an HPLC system equipped with a C18 column and a UV detector.[13]

    • Data Interpretation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical structure of the purified compound and can detect impurities that may not be visible by HPLC.

  • Protocol: Structural Verification by NMR

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Data Interpretation: The resulting spectra should show peaks corresponding to the protons and carbons of 3-Methylisothiazole-4-carbonitrile. The absence of significant unassignable peaks indicates high purity. Compare obtained chemical shifts with literature values or predicted spectra.

5.3. Summary of Analytical Data

The following table summarizes the expected analytical results for highly pure 3-Methylisothiazole-4-carbonitrile.

ParameterMethodExpected Result
PurityHPLC (RP-C18)> 98% (by peak area)
¹H NMR 400 MHz, CDCl₃δ ~8.5-8.7 ppm (s, 1H, isothiazole H-5), δ ~2.6-2.8 ppm (s, 3H, -CH₃)
¹³C NMR 100 MHz, CDCl₃δ ~160-165 ppm (C-3), δ ~150-155 ppm (C-5), δ ~112-115 ppm (-CN), δ ~105-110 ppm (C-4), δ ~15-20 ppm (-CH₃)
AppearanceVisualWhite to off-white solid

(Note: NMR chemical shifts are estimates based on related structures and may vary slightly depending on solvent and concentration.[14][15][16][17])

Expertise & Troubleshooting

ProblemPotential CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Consider using a shallower polarity gradient during elution.
Cracked Silica Bed Column ran dry; packing was not uniform.Always keep the silica bed covered in solvent. Ensure the slurry is homogenous and packed carefully without air pockets.[3]
Broad or Tailing Bands Sample overloaded; compound is too polar for the eluent.Reduce the amount of crude material loaded onto the column. Increase the polarity of the mobile phase slightly.
Co-elution of Impurities Impurity has a very similar polarity to the target compound.Use a different solvent system (e.g., Dichloromethane/Methanol) or a different stationary phase (e.g., Alumina or reverse-phase C18).

Conclusion

This application note provides a robust and reproducible protocol for the purification of 3-Methylisothiazole-4-carbonitrile by flash column chromatography. By following the principles of method development with TLC, employing proper chromatographic technique, and verifying the outcome with modern analytical methods, researchers can consistently obtain material of high purity, which is essential for reliable results in drug discovery and materials science applications.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3-Methoxyisothiazole-4-carbonitrile in Organic Solvents.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of 3-Methoxyisothiazole-4-carbonitrile.
  • Fisher Scientific. (2025). Isothiazole Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Information.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Cytiva Life Sciences. (n.d.). Safety Data Sheet.
  • Perišić-Janjić, N. U., & Djaković-Sekulić, T. L. (2004). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Journal of Planar Chromatography – Modern TLC, 17(4), 263-267.
  • ResearchGate. (2004). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Available at: [Link]

  • MDPI. (2022). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Available at: [Link]

  • MDPI. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Available at: [Link]

  • ResearchGate. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Available at: [Link]

  • Moodle@Units. (n.d.). Column Chromatography. Available at: [Link]

  • ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Methylisothiazole-4-carbonitrile

Welcome to the technical support guide for resolving purification challenges associated with crude 3-Methylisothiazole-4-carbonitrile. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving purification challenges associated with crude 3-Methylisothiazole-4-carbonitrile. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to help you achieve high purity for this critical heterocyclic building block.

Introduction: Understanding the Challenge

3-Methylisothiazole-4-carbonitrile is a five-membered heteroaromatic compound featuring a polar isothiazole ring and a nitrile group.[1] These functional groups make the molecule a valuable synthetic intermediate but also introduce specific purification challenges.[2] Crude samples can be contaminated with starting materials, reaction byproducts, and colored degradation products.[3] The key to successful purification lies in understanding the physicochemical properties of the target compound and its impurities to select an appropriate methodology, be it recrystallization, chromatography, or a combination thereof.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 3-Methylisothiazole-4-carbonitrile in a direct question-and-answer format.

Q1: My crude product is a dark, oily, or discolored solid. What is the first step I should take?

Answer: The presence of color often indicates highly conjugated byproducts or degradation.[3] Before attempting a full-scale purification, it's advisable to perform a preliminary cleanup.

  • Causality: These colored impurities are often present in small quantities but are intensely colored. They can interfere with crystallization and co-elute during chromatography. Activated charcoal is an excellent adsorbent for removing such impurities due to its high surface area and affinity for planar, aromatic molecules.[4] A quick filtration through a small plug of silica gel can also remove baseline impurities and particulates.[5]

  • Recommended Action:

    • Initial Analysis: Run a Thin-Layer Chromatography (TLC) plate to visualize the complexity of your crude mixture. Use a solvent system like hexane/ethyl acetate to get a preliminary idea of the polarity of the components.[5]

    • Decolorization: Perform an activated charcoal treatment. See Protocol 2 for a detailed methodology.

    • Re-evaluate: After treatment, reassess the material by TLC. If the color is gone and the spot profile has improved, proceed to a primary purification method like recrystallization or column chromatography.

Q2: Should I use recrystallization or column chromatography for my primary purification?

Answer: The choice depends on the impurity profile, the quantity of material, and the desired final purity.

  • Recrystallization is ideal when you have a solid product with a major impurity that has a different solubility profile. It is often faster and more scalable for removing small amounts of impurities from large batches.[6]

  • Flash Column Chromatography is superior for separating complex mixtures where components have different polarities. It is highly effective for removing impurities that are structurally very similar to the product but can be more time-consuming and result in lower yields due to product loss on the column.[3]

Below is a decision-making workflow to guide your choice.

start Crude 3-Methylisothiazole- 4-carbonitrile tlc Run TLC Analysis (e.g., 7:3 Hexane/EtOAc) start->tlc decision How many spots? tlc->decision one_spot One major spot with minor baseline/solvent front impurities decision->one_spot ~1-2 Spots multi_spots Multiple spots with similar Rf values to product decision->multi_spots >2 Spots recrystallize Proceed with Recrystallization (See Protocol 3) one_spot->recrystallize chromatography Proceed with Column Chromatography (See Protocol 4) multi_spots->chromatography

Caption: Decision tree for selecting a purification method.

Q3: I tried recrystallization, but my compound "oiled out" or the recovery is very low. What went wrong?

Answer: These are common recrystallization problems that almost always trace back to solvent selection and cooling rate.[5][7]

  • Causality of "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of forming a crystal lattice. This is often due to the solvent being too nonpolar or the solution being cooled too quickly.[5]

  • Causality of Low Recovery: This typically means the compound is too soluble in the chosen solvent, even at low temperatures, or you used too much solvent during the dissolution step.[4]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] For isothiazole carbonitriles, common solvents to screen include cyclohexane, ethanol, methanol, or co-solvent systems like ethanol/water or acetone/hexane.[4] See Table 2 for a screening guide.

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals.[4][8]

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[5][7]

    • If Oiled Out: Re-heat the solution until the oil redissolves, add a small amount of a more polar co-solvent (if using a mixture) or simply more of the same solvent, and then allow it to cool more slowly.[5]

Q4: During column chromatography, my compound is streaking badly on the TLC plate and the column. How can I fix this?

Answer: Streaking is often a sign of compound instability on the stationary phase or interactions with the silica gel itself.

  • Causality: Silica gel is acidic and can interact strongly with basic compounds. The nitrogen atom in the isothiazole ring can be slightly basic, leading to strong adsorption and streaking on the column.[3] This can also sometimes lead to decomposition.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent (solvent system). The most common choice is 0.1-1% triethylamine (Et₃N).[3] This neutralizes the acidic sites on the silica gel, preventing strong interactions and allowing the compound to elute as a sharp band.

    • Change the Stationary Phase: If triethylamine doesn't solve the problem, consider using a different stationary phase like neutral or basic alumina, which is better suited for purifying basic compounds.[3]

    • Check for Overloading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.[5]

Q5: My purified 3-Methylisothiazole-4-carbonitrile looks pure by NMR, but it degrades or changes color after a few days. How should I store it?

Answer: Isothiazole derivatives can be sensitive to environmental factors.[9]

  • Causality: Decomposition is often caused by exposure to light, elevated temperatures, and moisture, especially under alkaline conditions. These factors can lead to hydrolysis of the nitrile group or cleavage of the isothiazole ring.[9]

  • Recommended Storage Protocol:

    • Transfer Immediately: After purification and thorough drying under vacuum to remove all residual solvents, immediately transfer the compound to a tightly sealed, amber-colored vial to protect it from light.[9]

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace air and moisture.

    • Refrigerate: Store the vial in a refrigerator at 2-8°C. For maximum stability, storage in a freezer (-20°C) is recommended.[9]

    • Use a Desiccator: If the compound is particularly sensitive to moisture, store the sealed vial inside a desiccator.[9]

Key Physicochemical & Chromatographic Data

Table 1: Predicted Physicochemical Properties (Based on analogs like 3-Methoxyisothiazole-4-carbonitrile and 5-Amino-3-methyl-isothiazole-4-carbonitrile)

PropertyEstimated ValueImplication for Purification
Molecular FormulaC₅H₄N₂S---
Molecular Weight138.16 g/mol Suitable for MS detection.[10]
PolarityModerately PolarAmenable to both normal-phase (silica) and reverse-phase HPLC.[1][10]
SolubilitySoluble in organic solvents like Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane.[1][10]Facilitates sample preparation for chromatography and solvent selection for recrystallization.
StabilityPotentially sensitive to light, heat, and moisture, particularly under alkaline conditions.[9]Requires careful handling during purification and proper storage.

Table 2: Recrystallization Solvent Screening Guide

Solvent / SystemPolarityBoiling Point (°C)Comments & Typical Use
Hexane / CyclohexaneNon-polar69 / 81Good for final wash or as a non-polar component in a co-solvent system. May be a primary solvent if impurities are much more polar.[4]
Ethyl Acetate / LigroineMedium77 / 60-90A reported system for a related amino-substituted analog, suggesting good potential.[11]
Ethanol / WaterPolar78 / 100Excellent co-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears, then re-clarify with a drop of ethanol.[4]
MethanolPolar65A good starting point for polar heterocyclic nitriles.[4]
IsopropanolPolar82Can be effective for dissolving crude material before hydrolysis in related syntheses.[12]

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the plate in a TLC chamber containing a pre-equilibrated mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[13] Circle the spots. Further visualization can be done in an iodine chamber.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. This will guide your choice of solvent system for column chromatography.[5]

Protocol 2: Activated Charcoal Decolorization
  • Dissolution: Dissolve the crude, colored compound in a suitable solvent (e.g., ethyl acetate or ethanol) in an Erlenmeyer flask. Use enough solvent to ensure the product is fully dissolved at room temperature or with gentle warming.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid boiling, as this can sometimes cause impurities to re-dissolve.[4]

  • Hot Filtration: Heat the solution briefly and perform a hot gravity filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[14] This step must be done quickly to prevent premature crystallization in the funnel.

  • Solvent Removal: Remove the solvent from the clear, colorless filtrate using a rotary evaporator to recover the decolorized crude product.

Protocol 3: Recrystallization Workflow

Caption: General workflow for single-solvent recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until the solid just dissolves.[7]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Purity Check: Assess purity via melting point analysis, HPLC, or NMR.[4]

Protocol 4: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the non-polar solvent of your chosen eluent system (e.g., hexane).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the mobile phase (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing polarity) through the column using positive pressure.[5] Remember to add 0.5% triethylamine to your mobile phase if streaking is an issue. [3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • BenchChem Technical Support. (2025). Preventing decomposition of 3-Methoxyisothiazole-4-carbonitrile during storage.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Application Notes & Protocols for the Analysis of 3-Methoxyisothiazole-4-carbonitrile.
  • BenchChem Technical Support. (2025).
  • Echemi. (n.d.). 5-Amino-3-methyl-isothiazole-4-carbonitrile.
  • BenchChem Technical Support. (2025). An In-depth Technical Guide on the Solubility of 3-Methoxyisothiazole-4-carbonitrile in Organic Solvents.
  • Der Pharma Chemica. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile).
  • Echemi. (2024). 5-amino-3-methyl-isothiazole-4-carbonitrile.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • BenchChem Technical Support. (2025).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.

Sources

Optimization

Technical Support Center: Isothiazole Ring Formation

Welcome to the technical support center for isothiazole ring synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole ring synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the isothiazole core. Isothiazole derivatives are crucial pharmacophores and building blocks in materials science, but their synthesis is often plagued by competitive side reactions that can drastically reduce yields and complicate purification.

This document provides in-depth, field-proven insights into common challenges, organized by synthetic route. It goes beyond simple protocols to explain the causality behind these side reactions and offers robust troubleshooting strategies to mitigate them.

Section 1: Oxidative Cyclization of β-Aminothiones/Enaminothioamides

The most prevalent and versatile method for isothiazole synthesis is the oxidative cyclization of precursors like 3-aminoprop-2-enethioamides. This pathway involves the formation of a critical S-N bond via an oxidizing agent. However, the reactive nature of the intermediates can lead to several off-target products.

Troubleshooting Guide & FAQs

Problem 1: Low Yield & Complex Product Mixture with an Unexpected Pyridine Derivative.

Q: My reaction of an enamine precursor is yielding a significant amount of a highly substituted pyridine alongside my target isothiazole. What is the mechanistic cause, and how can I prevent it?

A: This is a classic side reaction, particularly when using precursors derived from activated nitriles like 3-aminocrotononitrile. The formation of a pyridine ring arises from a competitive cyclization pathway involving the dimerization of the starting enamine or its intermediates.

  • Causality (The "Why"): The reaction between two molecules of the enamine precursor can compete with the desired intramolecular S-N cyclization. For instance, in the synthesis of 4,5-dicyano-3-methylisothiazole from 3-aminocrotononitrile, a major side product is 2,3,5-tricyano-4,6-dimethylpyridine. This occurs because the reaction is complex and can proceed through several reasonable mechanistic pathways that favor the thermodynamically stable pyridine ring system.

  • Preventative Measures & Protocol:

    • Control Stoichiometry: Ensure that the oxidizing agent is present in a sufficient, but not excessive, amount from the start of the reaction to favor the intramolecular cyclization over intermolecular side reactions.

    • Dilution: Running the reaction at higher dilution can disfavor the bimolecular pyridine formation pathway relative to the unimolecular isothiazole cyclization.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can alter the rates of competing reactions. For many oxidative cyclizations, room temperature is sufficient.

    • Choice of Precursor: If possible, using an enamine precursor without a highly activated nitrile group, such as a corresponding ester (e.g., methyl 3-aminocrotonate), can significantly reduce the propensity for pyridine formation and lead to higher yields of the desired isothiazole.

Problem 2: Significant Formation of Disulfide Dimer and Low Isothiazole Conversion.

Q: My reaction stalls, and I isolate a large amount of a disulfide-linked dimer of my starting thioamide. Why is my cyclization failing?

A: This issue points directly to a problem with the crucial S-N bond formation step. The desired intramolecular cyclization is being outcompeted by an intermolecular S-S bond formation.

  • Causality (The "Why"): The reaction proceeds via the oxidation of the thiol tautomer of the thioamide. If the subsequent intramolecular attack of the enamine nitrogen onto the activated sulfur species is slow, two molecules of the activated sulfur intermediate can couple to form a stable disulfide dimer. This is particularly common if the enamine nitrogen is not sufficiently nucleophilic or is sterically hindered. Mechanistic investigations suggest that many oxidative cyclizations involving thiols proceed through a disulfide intermediate.[1]

  • Troubleshooting Workflow:

    DimerFormationWorkflow start Low Yield & Disulfide Dimer Observed check_oxidant Evaluate Oxidizing Agent start->check_oxidant check_pH Assess Reaction pH start->check_pH check_temp Review Temperature & Addition Rate start->check_temp solution_oxidant Switch to a more effective oxidant (e.g., I2/Pyridine, NBS, or H2O2) check_oxidant->solution_oxidant solution_pH Add a non-nucleophilic base (e.g., pyridine, DABCO) to increase N-nucleophilicity check_pH->solution_pH solution_temp Lower temperature and add oxidant slowly to control intermediate concentration check_temp->solution_temp success Improved Isothiazole Yield solution_oxidant->success solution_pH->success solution_temp->success

    Caption: Troubleshooting workflow for disulfide dimer formation.

  • Protocol: Optimizing Oxidant and Base

    • Reagent Selection: The choice of oxidant is critical. While iodine (I₂) is common, reagents like N-Bromosuccinimide (NBS) or hydrogen peroxide (H₂O₂) can be more effective for certain substrates.[2]

    • Base Addition: The addition of a base, such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), can increase the nucleophilicity of the enamine nitrogen, accelerating the desired ring closure to outcompete dimer formation. The sequential addition of DABCO and then triethylamine has been shown to dramatically improve yields in some cases.[2]

    • Controlled Addition: Add the oxidizing agent slowly to the solution of the thioamide. This keeps the concentration of the reactive sulfur intermediate low, minimizing the chance of dimerization.

Problem 3: Formation of an Isomeric or Incorrect Heterocycle.

Q: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected isothiazole. I suspect an isomer has formed. How does this happen?

A: Regioselectivity issues are a common pitfall, especially with unsymmetrical precursors. The cyclization can occur in an undesired orientation, or a post-cyclization rearrangement can take place, leading to a different heterocyclic core, such as a thiazole or even a 1,4-dithiine.

  • Causality (The "Why"): With β-ketothioamides, for example, the regioselectivity can be switched by controlling the reaction conditions. The use of iodine as a catalyst can trigger different cascade reaction sequences, leading to either a [3+2] cyclocondensation to form a thiazolylidene or a [3+3] cyclocondensation to yield a 1,4-dithiine, depending on the amount of catalyst used.[3] The pH of the reaction can also play a critical role; acidic conditions can favor the formation of different isomers compared to neutral or basic conditions.

  • Preventative Measures:

    • Catalyst Loading: Strictly control the molar equivalents of any catalyst used. As demonstrated with iodine catalysis, slight changes can completely alter the reaction pathway.[3]

    • pH Control: Buffer the reaction if necessary or choose your solvent and reagents carefully to maintain the optimal pH for the desired regioselectivity.

    • Protecting Groups: In complex substrates, consider using protecting groups to block alternative reactive sites and force the cyclization to proceed in the desired manner.

    • Thorough Characterization: Always perform complete structural elucidation (¹H NMR, ¹³C NMR, MS, etc.) to confirm the structure of your product, as unexpected isomers are a frequent complication.

Section 2: Data Summary & Conditions

The following table summarizes common issues and the effect of reaction parameters on product distribution.

Observed Problem Probable Cause Key Parameter to Adjust Recommended Change Expected Outcome
Pyridine Side Product Intermolecular self-condensation of enamine precursorConcentrationDecrease reactant concentration (higher dilution).Favors intramolecular cyclization, increasing isothiazole yield.
Disulfide Dimer Slow S-N ring closure relative to S-S couplingNucleophilicity / OxidantAdd a non-nucleophilic base (e.g., pyridine). Switch to a more potent oxidant (e.g., NBS).[2]Accelerates S-N bond formation, minimizing dimerization.
Low Conversion Impure starting materials; Suboptimal temperatureReagent Purity / TemperatureRecrystallize or chromatograph starting materials.[4][5] Gradually increase temperature while monitoring via TLC.Removes interfering impurities; ensures sufficient activation energy.
Isomeric Byproducts Lack of regiochemical controlCatalyst / pHPrecisely control catalyst loading.[3] Run reaction under neutral or basic conditions instead of acidic.Directs the cyclization to the desired constitutional isomer.

Section 3: Mechanistic Diagrams

Understanding the competition between desired and undesired pathways is key to troubleshooting.

Diagram 1: Competing Pathways in Isothiazole Synthesis

CompetingPathways cluster_0 Desired Pathway cluster_1 Side Reactions A Enaminothioamide B [Oxidation] A->B H Intermolecular Condensation (C-C/C-N) A->H C Activated Thiol Intermediate B->C D Intramolecular Cyclization C->D F Intermolecular Dimerization (S-S) C->F E Isothiazole Product D->E G Disulfide Dimer F->G I Pyridine Product H->I

Caption: Competition between intramolecular cyclization and side reactions.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (URL: [Link])

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (URL: [Link])

  • Product Class 15: Isothiazoles. (URL: [Link])

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (URL: [Link])

  • Thiazole synthesis. (URL: [Link])

  • Switching regioselectivity of β-ketothioamides by means of iodine catalysis: synthesis of thiazolylidenes and 1,4-dithiines. (URL: [Link])

  • Oxidative Cyclization in Natural Product Biosynthesis. (URL: [Link])

  • Isothiazole synthesis. (URL: [Link])

  • Regiodivergent Synthesis of Benzothiazole‐Based Isosorbide Imidates by Oxidative N‐Heterocyclic Carbene Catalysis. (URL: [Link])

  • Oxidative cyclization leading to charged sulfur-containing tricyclic heteroarenes. (URL: [Link])

  • Oxidative cyclization in the synthesis of 5‐ and 6‐membered N,O‐heterocycles. (URL: [Link])

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (URL: [Link])

  • Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4′,6,6′-Tetracyano-2,2′-bitriazine and Its Radical Anion. (URL: [Link])

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (URL: [Link])

  • KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of Polar Isothiazoles

Welcome to the technical support center for the analysis of polar isothiazoles by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polar isothiazoles by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult analytes. As preservatives and biocides, isothiazolinones are prevalent in a vast range of products, from cosmetics and paints to industrial water treatment systems, making their accurate quantification essential.[1][2][3][4]

The unique properties of polar isothiazoles, such as Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI), and 1,2-benzisothiazolin-3-one (BIT), present specific challenges in reversed-phase HPLC, primarily related to poor retention and suboptimal peak shape.[2][5] This guide provides in-depth, cause-and-effect explanations and validated protocols to help you overcome these hurdles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)
Q1: My polar isothiazoles (like MI and CMI) are eluting in the void volume on my C18 column. What's happening and how can I fix it?

A1: This is the most common issue when analyzing highly polar compounds on a non-polar stationary phase like C18. The core principle of reversed-phase chromatography is "like retains like"; non-polar analytes have a strong affinity for the non-polar C18 chains, leading to retention.[6][7] Your polar isothiazoles have minimal affinity for the stationary phase and prefer the polar mobile phase, causing them to travel through the column with the solvent front, resulting in little to no retention.[8]

Here are several strategies to resolve this, from simple mobile phase adjustments to alternative chromatographic modes:

Solution A: Modify the Mobile Phase Increasing the aqueous component (e.g., water) of your mobile phase makes it more polar. This increases the relative hydrophobicity of your polar analytes, promoting greater interaction with the stationary phase and thus increasing retention.[7] However, a significant challenge arises when using highly aqueous mobile phases (>95% water) with conventional C18 columns.

  • The Causality (Phase Collapse): The long, hydrophobic C18 alkyl chains, in a highly aqueous environment, can fold onto themselves or "collapse" against the silica surface.[9] This effectively reduces the surface area available for analyte interaction, leading to a sudden loss of retention and irreproducible results.[9]

Solution B: Use an Aqueous-Compatible Column To safely use highly aqueous mobile phases, you must use a column specifically designed to resist phase collapse.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain.[10] This polar group allows water to penetrate the bonded phase, preventing the hydrophobic chains from collapsing and ensuring stable retention in 100% aqueous conditions.[10]

  • Polar-Endcapped Phases: These columns use a polar group to cap the residual silanol groups on the silica surface, which also improves wettability and stability in aqueous mobile phases.[11]

Solution C: Employ an Alternative Chromatographic Mode If mobile phase and column changes are insufficient, a different separation mechanism is warranted.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds.[12] It utilizes a polar stationary phase (like bare silica or a bonded polar ligand) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile).[11][12] The analytes partition into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules that are unretained in reversed-phase.[12]

Q2: I'm observing significant peak tailing for my isothiazole analytes. What are the common causes and solutions?

A2: Peak tailing is typically a sign of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[13] For isothiazoles, which can act as weak bases, the most frequent cause is interaction with acidic residual silanol groups (Si-OH) on the silica surface of the column.[14]

Solution A: Control Mobile Phase pH The ionization state of both your analyte and the column's surface silanols is pH-dependent.[6][15] At mid-range pH, silanols can be deprotonated (SiO-) and basic analytes can be protonated, leading to strong ionic interactions that cause severe tailing.

  • The Causality (Silanol Interactions): By operating at a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid), you can suppress the ionization of the silanol groups, rendering them neutral. This minimizes the secondary ionic interactions and dramatically improves peak shape for basic compounds.

Solution B: Evaluate Column Health

  • Use High-Quality End-Capped Columns: Modern, high-purity silica columns with thorough end-capping have very few accessible silanol groups, making them less prone to causing peak tailing.[14]

  • Column Contamination: If tailing appears after numerous injections, your column may be contaminated with strongly retained matrix components.[16] See Protocol 2 for a column cleaning procedure.

  • Column Void: A sudden appearance of tailing, fronting, or split peaks for all analytes can indicate a physical problem, such as a void at the column inlet or a blocked frit.[16][17] This often requires column replacement.

Solution C: Match Sample Solvent to Mobile Phase Injecting a sample dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion, including tailing and broadening.[17]

  • The Causality (Solvent Mismatch): The plug of strong solvent carries the analyte band through the column too quickly at the beginning, disrupting the equilibrium and proper focusing of the band at the column head. Always try to dissolve your sample in the initial mobile phase composition.

Q3: My retention times are drifting and inconsistent between runs. What should I check?

A3: Unstable retention times are a critical issue that undermines the reliability of your analysis. The cause is often related to a lack of equilibrium, environmental factors, or mobile phase issues.[18]

Solution A: Ensure Proper Column Equilibration This is the most common cause of retention time drift, especially with gradient elution or when using HILIC.

  • The Causality (Insufficient Equilibration): The stationary phase needs time to fully equilibrate with the initial mobile phase conditions before each injection. If this process is incomplete, the column chemistry will be inconsistent from run to run. For reversed-phase, allow at least 10-15 column volumes to pass. For HILIC, equilibration can be much slower, sometimes requiring 20-30 column volumes to form the stable water layer necessary for reproducible retention.[12]

Solution B: Use a Column Thermostat/Oven Retention is a temperature-dependent process. Even minor fluctuations in ambient lab temperature can cause retention times to shift.[18]

  • The Causality (Temperature Effects): Higher temperatures decrease mobile phase viscosity, leading to faster elution (shorter retention times). A column oven provides a stable thermal environment, eliminating this source of variability.

Solution C: Scrutinize Mobile Phase Preparation

  • Accurate Preparation: Always prepare mobile phases using volumetric flasks and graduated cylinders for accuracy. A small error in the organic-to-aqueous ratio can lead to significant retention shifts.[18]

  • Buffer Stability: If using buffers, ensure they are fresh and within their effective buffering range.

  • Degassing: Thoroughly degas your mobile phases to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and inconsistent flow rates, leading to retention time drift.

Troubleshooting Workflows

The following diagrams provide a logical path for diagnosing common HPLC issues with polar isothiazoles.

problem problem cause cause solution solution start Poor or No Retention cause1 Analyte is too polar for non-polar C18 phase start->cause1 Why? solution1 Increase aqueous content in mobile phase (>95%) cause1->solution1 Fix: solution3 Switch to HILIC Mode cause1->solution3 Alternative Fix: cause2 Phase Collapse on Standard C18 Column solution1->cause2 Risk: solution2 Use Aqueous-Stable C18 (Polar-Embedded/Endcapped) cause2->solution2 Solution:

Caption: Troubleshooting workflow for poor retention.

problem problem cause cause solution solution start Peak Tailing Observed cause1 Secondary Interactions with Residual Silanol Groups start->cause1 Primary Cause? cause2 Column Contamination or Sample Solvent Mismatch start->cause2 Other Causes? solution1 Lower Mobile Phase pH (e.g., pH 3 with acid) to suppress silanol ionization cause1->solution1 Fix: solution2 Perform Column Wash & Match Sample Solvent to Mobile Phase cause2->solution2 Fix:

Caption: Troubleshooting workflow for peak tailing.

Quantitative Data & Protocols
Table 1: Properties of Common Polar Isothiazoles
Compound NameAbbreviationStructureTypical UV λmax
2-Methyl-4-isothiazolin-3-oneMIC₄H₅NOS~275 nm
5-Chloro-2-methyl-4-isothiazolin-3-oneCMIC₄H₄ClNOS~275 nm
1,2-Benzisothiazolin-3-oneBITC₇H₅NOS~318 nm
Protocol 1: General Purpose Starting Method for Isothiazolinone Analysis

This protocol provides a robust starting point for separating common isothiazolinones. Optimization will likely be required based on your specific sample matrix and analytes of interest.

  • HPLC System: Standard HPLC or UHPLC with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm) or a similar high-quality, end-capped C18 column.[19]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: DAD monitoring at 275 nm (for MI/CMI) and 318 nm (for BIT).[19]

Table 2: Example Gradient Elution Program

Time (min)% Water (A)% Acetonitrile (B)
0.09010
15.04060
20.01090
25.01090
25.19010
35.09010

Self-Validation Check: Ensure the system is fully equilibrated at the starting conditions (90% Water) for at least 10 minutes before the first injection. A stable baseline and pressure reading are indicators of readiness.

Protocol 2: Column Cleaning and Regeneration

If you observe increasing backpressure or deteriorating peak shape over time, column contamination is a likely cause.[16] Use this procedure to attempt to restore performance. Always disconnect the column from the detector during flushing.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase without any salts or buffers (e.g., Water/ACN mixture).

  • Strong Organic Flush: Flush with 20 column volumes of 100% Isopropanol to remove strongly bound hydrophobic contaminants.

  • Reverse and Flush (Optional but Recommended): Carefully reverse the column direction and flush with 10 column volumes of 100% Isopropanol. This can dislodge particulate matter from the inlet frit.[16]

  • Return to Original Direction: Re-install the column in its correct orientation.

  • Re-equilibrate: Gradually reintroduce your starting mobile phase and equilibrate thoroughly for at least 20 column volumes before use.

Trustworthiness Note: Never change directly between immiscible solvents (e.g., from hexane to water). Always use an intermediate, mutually miscible solvent like isopropanol.

References
  • Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 928. [Link]

  • Chemical Profile: Isothiazolinone Preservatives. (2023, March 16). MADE SAFE Certified.[Link]

  • Isothiazolinone. (n.d.). Wikipedia.[Link]

  • Wang, J., et al. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.[Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Apex Scientific.[Link]

  • Sun, Y., et al. (2024). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. Royal Society of Chemistry.[Link]

  • Herbert, N.R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.[Link]

  • Chen, G., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3894. [Link]

  • Jooken, E., et al. (2016). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 7, 851-861. [Link]

  • Taylor, K. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[Link]

  • [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography]. (2014). ResearchGate.[Link]

  • What are the Common Peak Problems in HPLC. (2023, April 11). Chromatography Today.[Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.[Link]

  • How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024, September 23). Mastelf.[Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). PerkinElmer.[Link]

  • (PDF) Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (2019, October 16). ResearchGate.[Link]

  • Oh, J., et al. (2019). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products using ultrasonic assisted extraction followed by HPLC/MS. Environmental Engineering Research, 24(1), 1-8. [Link]

  • HPLC problems with very polar molecules. (n.d.). Axion Labs.[Link]

  • Pesek, J. (2012, October 31). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.[Link]

  • Pesek, J.J., & Matyska, M.T. (2007, May 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.[Link]

  • Licea-Perez, H., & O'Gara, J. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Alvarez-Rivera, G., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1270, 54-62. [Link]

  • Dolan, J.W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu.[Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate.[Link]

  • retention polar component on reversed phase column. (2012, February 18). Chromatography Forum.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nitrile Hydrolysis

Welcome to the technical support center for nitrile hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The advice provided is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the hydrolysis of nitriles. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Conversion of the Starting Nitrile

Q: I've set up my nitrile hydrolysis reaction, but after the specified time, TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?

A: This is a common issue that typically points to insufficient reaction activation or unfavorable conditions. Let's break down the potential causes and solutions.

Probable Causes & Solutions:

  • Insufficient Acid or Base Concentration: The hydrolysis of nitriles, whether under acidic or basic conditions, requires a sufficient concentration of the catalyst to proceed at a reasonable rate. The reaction with water alone is extremely slow.[1][2]

    • Solution (Acid-Catalyzed): For acid-catalyzed hydrolysis, ensure you are using a strong acid like concentrated HCl or H₂SO₄.[3][4] A typical starting point is a 1:1 mixture of the nitrile in concentrated acid, followed by careful addition of water.

    • Solution (Base-Catalyzed): For base-catalyzed hydrolysis, use a concentrated solution of a strong base such as NaOH or KOH.[3] A common protocol involves refluxing the nitrile in 10-20% aqueous NaOH.

  • Inadequate Temperature: Nitrile hydrolysis is often a thermally demanding reaction. Room temperature reactions are typically very slow.

    • Solution: Most nitrile hydrolyses require heating under reflux to proceed to completion.[1][5] Ensure your reaction is being heated to the boiling point of the solvent. For high-boiling point solvents, ensure the temperature is appropriately elevated.

  • Poor Solubility of the Nitrile: If your nitrile is not soluble in the aqueous acidic or basic solution, the reaction will be slow due to the limited interfacial area between the reactants.

    • Solution: Consider adding a co-solvent to improve solubility. Ethanol is a common choice for base-catalyzed hydrolysis.[3] For acid-catalyzed reactions, glacial acetic acid can sometimes be used, though it is a weaker acid.[4]

  • Sterically Hindered Nitrile: Nitriles with bulky groups adjacent to the cyano group can be sterically hindered, making nucleophilic attack more difficult.

    • Solution: For hindered nitriles, more forcing conditions are often necessary. This can include higher temperatures, longer reaction times, or the use of stronger acids or bases. In some cases, specialized catalysts, such as platinum(II) complexes with secondary phosphine oxide ligands, can facilitate the hydrolysis of hindered nitriles under milder, neutral conditions.[6]

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low nitrile conversion.

Issue 2: Reaction Stalls at the Amide Intermediate

Q: My reaction seems to stop at the amide stage, and I'm struggling to push it to the carboxylic acid. How can I drive the reaction to completion?

A: Isolating the amide intermediate is a common outcome, especially under milder conditions. The hydrolysis of the amide to the carboxylic acid is a separate mechanistic step that often requires more forcing conditions.[7][8]

Probable Causes & Solutions:

  • Insufficiently Harsh Conditions: Amides are generally more stable to hydrolysis than nitriles.[9] The conditions that were sufficient to convert the nitrile to the amide may not be vigorous enough for the subsequent hydrolysis of the amide.

    • Solution: Increase the reaction temperature and/or the concentration of the acid or base. Prolonged reflux is often necessary to drive the amide hydrolysis to completion.[10]

  • pH of the Reaction Mixture: The rate of amide hydrolysis is highly dependent on pH.

    • Solution (Acid-Catalyzed): Ensure a strongly acidic environment. If the reaction mixture has become diluted or neutralized, add more concentrated acid.

    • Solution (Base-Catalyzed): Maintain a high concentration of hydroxide ions. The reaction will slow down if the base is consumed or neutralized.

  • Precipitation of the Amide: If the intermediate amide is insoluble in the reaction mixture, it may precipitate out, effectively halting its further hydrolysis.

    • Solution: Add a co-solvent that can solubilize both the amide and the final carboxylic acid (or its salt).

Experimental Protocol: Forcing Amide Hydrolysis to the Carboxylic Acid (Acid-Catalyzed)

  • Monitor the initial reaction: Track the conversion of the nitrile to the amide via TLC or LC-MS.

  • Increase acid concentration: Once the nitrile is consumed, cautiously add an additional portion of concentrated acid (e.g., H₂SO₄ or HCl).

  • Elevate temperature: Ensure the reaction is heated to a vigorous reflux.

  • Prolong reaction time: Continue to heat and monitor the disappearance of the amide intermediate. This step may require several hours to overnight.

  • Work-up: After cooling, pour the reaction mixture over ice and extract the carboxylic acid product.

Issue 3: Formation of Undesired Byproducts

Q: I'm observing the formation of unexpected byproducts in my reaction. What are the likely side reactions and how can I suppress them?

A: Side reactions in nitrile hydrolysis often depend on the specific substrate and the reaction conditions. Here are some common byproducts and strategies to minimize their formation.

Common Side Reactions and Mitigation Strategies:

Byproduct/Side ReactionProbable CauseMitigation Strategy
Decarboxylation For substrates with electron-withdrawing groups alpha to the nitrile, the resulting carboxylic acid may be prone to decarboxylation at high temperatures.Use milder reaction conditions if possible. Consider enzymatic hydrolysis for sensitive substrates.
Elimination If the substrate has a leaving group on the beta-carbon, elimination can compete with hydrolysis, especially under basic conditions.Use acidic hydrolysis conditions, which are less likely to promote elimination.
Racemization If the alpha-carbon is a stereocenter, the harsh acidic or basic conditions can lead to racemization.Employ milder, neutral hydrolysis methods, such as those using platinum catalysts, or consider enzymatic approaches.[6]
Polymerization For certain activated nitriles, polymerization can be a competing pathway.Control the reaction temperature carefully and ensure slow, controlled addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed nitrile hydrolysis?

A1: The primary difference lies in the mechanism of the initial nucleophilic attack.[7]

  • Acid-Catalyzed Hydrolysis: The acid protonates the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7][10][11] This activation allows a weak nucleophile, like water, to attack the carbon. The final product is the free carboxylic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1][12]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[7][8] This process does not require prior activation of the nitrile. The initial product is a carboxylate salt.[13] An acidic workup is necessary to protonate the carboxylate to obtain the free carboxylic acid.[1][5]

Mechanism Overview: Acid vs. Base Catalysis

Caption: Comparison of acid- and base-catalyzed nitrile hydrolysis pathways.

Q2: Can I stop the hydrolysis at the amide stage?

A2: Yes, it is possible to isolate the amide, but it requires careful control of reaction conditions.[9][14] Since amides are intermediates in the hydrolysis of nitriles to carboxylic acids, using milder conditions can favor the formation and isolation of the amide.[8][13]

  • Strategies for Isolating Amides:

    • Use milder basic conditions with careful temperature control (e.g., heating below vigorous reflux).[10][15]

    • Employ specific reagents that favor amide formation, such as an alkaline solution of hydrogen peroxide.[15]

    • For acid-sensitive substrates, certain platinum-based catalysts can selectively hydrate nitriles to amides under neutral conditions.[6]

    • Some research has shown that using tert-butanol as a solvent or a mixture of trifluoroacetic acid (TFA) and sulfuric acid can promote the formation of the amide.[9]

Q3: What are some recommended starting conditions for a standard nitrile hydrolysis?

A3: The "best" conditions are substrate-dependent, but here are some robust starting points.

General Protocols for Nitrile Hydrolysis

ConditionReagents & SolventsTemperatureTypical Reaction Time
Acidic Concentrated HCl or H₂SO₄ in H₂OReflux[3][5]2-24 hours
Basic 10-20% aq. NaOH or KOHReflux[3]2-24 hours
Basic with Co-solvent NaOH or KOH in Ethanol/H₂OReflux2-24 hours

Q4: Are there any "green" or more sustainable methods for nitrile hydrolysis?

A4: Yes, the field of green chemistry is actively exploring more environmentally friendly approaches to nitrile hydrolysis.

  • Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles to carboxylic acids with high selectivity and under mild aqueous conditions (neutral pH, room temperature).[16] This method is particularly advantageous for sensitive substrates and for achieving high enantioselectivity.[16]

  • Subcritical Water: Hydrolysis in subcritical water (water heated under pressure above its boiling point but below its critical point) can be an effective method that avoids the use of strong acids or bases.[17]

  • Solid Acid Catalysts: Using recyclable solid acid catalysts, such as zeolites or silica-supported sulfonic acids, can reduce waste and simplify product purification.[4]

References

  • Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (2016, February). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Housing Innovations. (2025, August 7). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. Retrieved from [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. ACS Publications. Retrieved from [Link]

  • Libretexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Reddit. (2014, January 24). Help With acid hydrolysis of nitriles -> carboxylic acids. r/chemhelp. Retrieved from [Link]

  • Libretexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

Sources

Troubleshooting

stability of 3-Methylisothiazole-4-carbonitrile in acidic or basic media

Welcome to the technical support center for 3-Methylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the stability of 3-Methylisothiazole-4-carbonitrile in acidic and basic media, providing insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-Methylisothiazole-4-carbonitrile in solution?

A1: The stability of 3-Methylisothiazole-4-carbonitrile is primarily influenced by the pH of the medium, temperature, and the presence of nucleophiles. The molecule contains two key functional groups that can be susceptible to degradation: the isothiazole ring and the nitrile group. The isothiazole ring, while aromatic and relatively stable, can be susceptible to cleavage under harsh conditions[1]. The nitrile group is prone to hydrolysis to a carboxylic acid, a reaction catalyzed by both acid and base[2][3][4][5].

Q2: How does 3-Methylisothiazole-4-carbonitrile behave in acidic media?

A2: In acidic media, the primary degradation pathway is expected to be the hydrolysis of the nitrile group to form 3-Methylisothiazole-4-carboxylic acid[6]. This reaction is typically catalyzed by strong acids and may be accelerated by heat[3][5]. The isothiazole ring is generally expected to be relatively stable under moderately acidic conditions[1]. However, very strong acidic conditions and high temperatures could potentially lead to ring-opening or other secondary degradation pathways.

Q3: What is the expected stability of 3-Methylisothiazole-4-carbonitrile in basic media?

A3: In basic media, the nitrile group is also susceptible to hydrolysis, which would yield the carboxylate salt of 3-Methylisothiazole-4-carboxylic acid[3][4][5]. This hydrolysis can proceed through an intermediate amide, and under milder basic conditions, it might be possible to isolate the corresponding amide[4][7]. The isothiazole ring itself may be more susceptible to nucleophilic attack and potential ring cleavage under strong basic conditions, especially at elevated temperatures.

Q4: What are the likely degradation products of 3-Methylisothiazole-4-carbonitrile in acidic and basic media?

A4: Based on the reactivity of the functional groups, the following degradation products are anticipated:

ConditionPrimary Degradation ProductSecondary/Potential Products
Acidic Media 3-Methylisothiazole-4-carboxylic acid[6]Ring-opened byproducts (under harsh conditions)
Basic Media 3-Methylisothiazole-4-carboxylate3-Methylisothiazole-4-carboxamide, Ring-opened byproducts

Troubleshooting Guide

Issue 1: I am observing a loss of my starting material, 3-Methylisothiazole-4-carbonitrile, during my reaction in an acidic medium.

Potential Cause: Acid-catalyzed hydrolysis of the nitrile group.

Troubleshooting Steps:

  • Monitor the Reaction: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the appearance of new peaks over time. A stability-indicating HPLC method is crucial for this purpose[8].

  • Characterize Degradation Products: If a new major peak is observed, attempt to identify it. Mass Spectrometry (MS) can help determine the molecular weight. The expected primary degradation product is 3-Methylisothiazole-4-carboxylic acid, which will have a molecular weight of 143.15 g/mol , corresponding to the addition of a molecule of water.

  • Modify Reaction Conditions:

    • Lower the Temperature: If the reaction allows, reducing the temperature can significantly slow down the rate of hydrolysis.

    • Use a Weaker Acid: If the reaction chemistry permits, consider using a less harsh acidic catalyst.

    • Reduce Reaction Time: Minimize the exposure of the compound to the acidic medium.

Issue 2: My reaction in a basic medium is yielding multiple unexpected products.

Potential Cause: Base-catalyzed hydrolysis of the nitrile and potential degradation of the isothiazole ring.

Troubleshooting Steps:

  • Analytical Monitoring: As with acidic conditions, use HPLC-MS to track the reaction progress and identify the molecular weights of the products formed.

  • Product Identification: Look for masses corresponding to the carboxylate, the intermediate amide, and potentially other byproducts.

  • Optimize Reaction Conditions:

    • Control pH: Use a buffered system to maintain a specific pH and avoid excessively high concentrations of hydroxide ions.

    • Lower Temperature: Degradation pathways are often accelerated at higher temperatures.

    • Use a Milder Base: If possible, switch to a weaker base (e.g., an organic base instead of a strong inorganic hydroxide).

    • Inert Atmosphere: To prevent potential oxidative degradation, which can be more prevalent under basic conditions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Assessment of Stability in Acidic Media

This protocol provides a framework for evaluating the stability of 3-Methylisothiazole-4-carbonitrile in an acidic solution.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methylisothiazole-4-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol).
  • Acidic Solution: Prepare a solution of 0.1 M hydrochloric acid in water.

2. Stability Study:

  • Add a known volume of the stock solution to the acidic solution to achieve a final concentration of approximately 50 µg/mL.
  • Incubate the solution at a controlled temperature (e.g., 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
  • Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to quench the degradation.
  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at the absorbance maximum of 3-Methylisothiazole-4-carbonitrile.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Quantify the peak area of 3-Methylisothiazole-4-carbonitrile at each time point.
  • Calculate the percentage of the compound remaining relative to the initial time point.
  • Monitor for the appearance and growth of new peaks, which would indicate degradation products.
Protocol 2: Assessment of Stability in Basic Media

This protocol outlines a method for assessing the stability of 3-Methylisothiazole-4-carbonitrile under basic conditions.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methylisothiazole-4-carbonitrile in acetonitrile or methanol.
  • Basic Solution: Prepare a solution of 0.1 M sodium hydroxide in water.

2. Stability Study:

  • Follow the same procedure as in the acidic stability study, but use the basic solution instead.
  • At each time point, neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M hydrochloric acid).

3. HPLC Analysis and Data Analysis:

  • Follow the same HPLC and data analysis procedures as described for the acidic stability study.

Visualizations

Acidic_Hydrolysis_Pathway 3-Methylisothiazole-4-carbonitrile 3-Methylisothiazole-4-carbonitrile Intermediate_Amide Intermediate_Amide 3-Methylisothiazole-4-carbonitrile->Intermediate_Amide H+, H2O (Hydrolysis) 3-Methylisothiazole-4-carboxylic_acid 3-Methylisothiazole-4-carboxylic_acid Intermediate_Amide->3-Methylisothiazole-4-carboxylic_acid H+, H2O (Hydrolysis)

Caption: Predicted acidic hydrolysis pathway of 3-Methylisothiazole-4-carbonitrile.

Basic_Hydrolysis_Pathway 3-Methylisothiazole-4-carbonitrile 3-Methylisothiazole-4-carbonitrile Intermediate_Amide Intermediate_Amide 3-Methylisothiazole-4-carbonitrile->Intermediate_Amide OH-, H2O (Hydrolysis) 3-Methylisothiazole-4-carboxylate 3-Methylisothiazole-4-carboxylate Intermediate_Amide->3-Methylisothiazole-4-carboxylate OH-, H2O (Hydrolysis)

Caption: Predicted basic hydrolysis pathway of 3-Methylisothiazole-4-carbonitrile.

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock_Solution Prepare_Stock_Solution Incubate_at_Controlled_Temp Incubate_at_Controlled_Temp Prepare_Stock_Solution->Incubate_at_Controlled_Temp Prepare_Acidic_Basic_Media Prepare_Acidic_Basic_Media Prepare_Acidic_Basic_Media->Incubate_at_Controlled_Temp Time_Point_Sampling Time_Point_Sampling Incubate_at_Controlled_Temp->Time_Point_Sampling Quench_Reaction Quench_Reaction Time_Point_Sampling->Quench_Reaction HPLC_Analysis HPLC_Analysis Quench_Reaction->HPLC_Analysis Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for stability assessment.

References

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • PrepChem.com. Synthesis of isothiazole. [Link]

  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463. [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

  • Wikipedia. Thiazole. [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • ACS Publications. The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. [Link]

  • YouTube. Hydrolysis of Nitriles. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • The Synthetic Organic Chemistry Site. Nitrile to Acid - Common Conditions. [Link]

  • MDPI. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • ResearchGate. Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. [Link]

  • Journal of AOAC International. Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic. [Link]

  • Chemsrc. The Synthesis of Isothiazoles. II. 3, 5-Dimercapto-4-isothiazolecarbonitrile and Its Derivatives. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • PMC. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]

  • Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps. [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

Sources

Optimization

how to remove halogenated impurities from isothiazole synthesis

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of isothiazole-co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of isothiazole-containing compounds: the removal of halogenated impurities. Achieving high purity is paramount for the reliability of biological data and the safety of pharmaceutical intermediates.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate this purification challenge effectively.

Frequently Asked Questions (FAQs)
Q1: What are the common sources of halogenated impurities in my isothiazole synthesis?

Halogenated impurities typically arise from several sources during the synthesis process:

  • Unreacted Halogenating Agents: Many synthetic routes for functionalized isothiazoles involve direct halogenation using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or elemental halogens (e.g., Br₂, Cl₂).[2] Residual amounts of these reagents or their byproducts can contaminate the final product.

  • Halogenated Starting Materials: The synthesis may start from precursors that are already halogenated. Incomplete conversion of these starting materials directly leads to halogenated impurities in the crude product.

  • Side Reactions and Isomers: During the halogenation of the isothiazole ring or its precursors, undesired side reactions can occur. This can lead to the formation of regioisomers (e.g., halogenation at an unintended position on the ring) or poly-halogenated species, which are common impurities.[3][4]

Q2: Why is it critical to remove these halogenated impurities, especially in a drug development context?

The presence of halogenated impurities, even in trace amounts, can have significant negative consequences:

  • Altered Biological Activity: Impurities can interact with biological targets, leading to misleading structure-activity relationship (SAR) data. An impurity might be more potent or have a different mode of action than the target compound, confounding screening results.

  • Toxicity Concerns: Halogenated organic compounds are often associated with toxicity. Their removal is a critical step to minimize the risk of adverse effects in preclinical and clinical studies. Bioactivation of heterocycles can lead to reactive intermediates, and the presence of halogens can influence this metabolic profile.[5]

  • Interference with Downstream Reactions: If the purified isothiazole is an intermediate for further synthesis (e.g., in cross-coupling reactions), halogenated impurities can compete in the reaction, leading to a complex mixture of byproducts and reducing the yield of the desired final compound.[6]

  • Regulatory Scrutiny: Regulatory agencies like the FDA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs).

Q3: What are the primary methods for removing halogenated impurities from isothiazole products?

There are three primary strategies, each suited for different scenarios:

  • Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility between the desired product and the impurities.[7]

  • Chromatography: A versatile separation method, typically flash column chromatography, that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8]

  • Chemical Dehalogenation: A chemical conversion method where the carbon-halogen bond of the impurity is cleaved, typically through catalytic hydrodehalogenation, converting the impurity into a non-halogenated, more easily separable compound.[9]

Q4: How do I choose the best purification method for my specific isothiazole derivative?

The choice depends on the nature of your product, the impurities, and the scale of your synthesis. The workflow below provides a general decision-making guide.

Purification_Workflow start Crude Isothiazole Product (Contains Halogenated Impurities) is_solid Is the product a solid at RT? start->is_solid solubility_diff Significant solubility difference between product and impurities? is_solid->solubility_diff Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No (Oil/Liquid) recrystallization Primary Method: Recrystallization solubility_diff->recrystallization Yes solubility_diff->chromatography No final_purity Assess Purity (HPLC, NMR, LC-MS) recrystallization->final_purity is_impurity_halogenated_product Is the impurity a halogenated version of the desired product? chromatography->is_impurity_halogenated_product dehalogenation Consider Chemical Removal: Catalytic Hydrodehalogenation is_impurity_halogenated_product->dehalogenation Yes, and inseparable by chromatography is_impurity_halogenated_product->final_purity No, or separable dehalogenation->chromatography Followed by cleanup

Troubleshooting Guides & Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic approach. The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Guide 1: Purification by Recrystallization

Expertise & Experience: Recrystallization is often the most efficient method for removing impurities from solid products, provided a suitable solvent is found. It works by exploiting the principle that the solubility of a compound decreases as the temperature of the solvent is lowered.[10] As the solution cools slowly, molecules of the desired compound selectively arrange into a crystal lattice, excluding the less concentrated impurity molecules, which remain in the mother liquor.[11]

Step-by-Step Protocol:

  • Solvent Selection (The Critical Step):

    • Rationale: The ideal solvent will dissolve your isothiazole product sparingly at room temperature but completely at its boiling point.[1] Impurities should either be highly soluble at all temperatures or completely insoluble.

    • Procedure: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, and water/ethanol mixtures). Heat the soluble samples to boiling and allow them to cool slowly. A good solvent will show significant crystal formation upon cooling.

  • Dissolution:

    • Procedure: Place your crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add the minimum amount of the selected hot solvent to dissolve the solid completely.[10] Add the solvent in small portions while the flask is heated (e.g., on a hot plate) and swirling. Using the absolute minimum volume is key to maximizing your recovery yield.[11]

  • Decolorization (Optional):

    • Rationale: If your solution has colored impurities, they can often be removed by adsorption onto activated charcoal.

    • Procedure: If needed, add a very small amount of activated charcoal (a spatula tip) to the hot solution and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration (if charcoal or insoluble impurities are present):

    • Rationale: This step removes the charcoal or any insoluble impurities while keeping your desired product dissolved.

    • Procedure: Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[10]

  • Crystallization:

    • Procedure: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Procedure: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1] Dry the crystals in a vacuum oven or desiccator.

  • Purity Assessment:

    • Procedure: Check the purity of the recrystallized product using HPLC, TLC, or by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[1]

Guide 2: Chemical Removal via Catalytic Hydrodehalogenation

Expertise & Experience: This method is employed when the halogenated impurity is structurally very similar to the desired product (e.g., a halogenated version of it) and cannot be separated by physical means. Catalytic hydrodehalogenation uses a transition-metal catalyst, most commonly palladium on carbon (Pd/C), to replace a C-X (carbon-halogen) bond with a C-H bond.[9] The reaction is a form of hydrogenolysis.[13]

Trustworthiness: This protocol must be carefully monitored. Over-reduction can potentially affect the isothiazole ring itself. It is crucial to run the reaction on a small scale first and follow its progress by TLC or LC-MS to determine the optimal reaction time.

Dehalogenation_Mechanism cluster_catalyst Palladium Catalyst Surface Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Halogenated Impurity (R-X) R-X->Oxidative_Addition H2 Hydrogen Source (H₂) R-Pd(II)-X R-Pd(II)-X Intermediate H2->R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Reductive_Elimination Reductive Elimination R-Pd(II)-X->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration R-H Dehalogenated Product (R-H) Reductive_Elimination->R-H HX HX Reductive_Elimination->HX

Step-by-Step Protocol:

  • Reaction Setup:

    • Procedure: In a round-bottom flask suitable for hydrogenation, dissolve the crude isothiazole product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Rationale: The solvent must dissolve the substrate and not interfere with the catalyst. Alcohols are often good choices as they can also act as hydrogen donors in some cases.[14]

  • Addition of Catalyst and Base:

    • Procedure: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). Then, add a base such as sodium acetate or triethylamine (1-2 equivalents).

    • Rationale: The base is crucial to neutralize the hydrohalic acid (HX) that is formed during the reaction, which could otherwise poison the catalyst or cause side reactions.[9]

  • Introduction of Hydrogen Source:

    • Procedure: Seal the flask, and purge it with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature.

    • Alternative: For labs not equipped for H₂ gas, a hydrogen transfer agent like ammonium formate can be used.

  • Reaction Monitoring:

    • Procedure: Monitor the reaction progress closely by taking small aliquots and analyzing them by TLC or LC-MS.

    • Rationale: This is the most important step for self-validation. You want to stop the reaction as soon as the halogenated impurity has been consumed to prevent any potential reduction of the isothiazole ring or other functional groups. The rate of dehalogenation follows the trend I > Br > Cl > F, reflecting the C-X bond strength.[13]

  • Work-up and Purification:

    • Procedure: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet. Rinse the filter cake with the reaction solvent.

    • Final Step: Remove the solvent from the filtrate under reduced pressure. The resulting crude product will now contain the dehalogenated compound, which should be more easily separable from your desired isothiazole product by recrystallization or column chromatography.

Data Summary: Comparison of Purification Methods
MethodPrincipleAdvantagesLimitationsBest For...
Recrystallization Differential solubility at varying temperatures.[1]Cost-effective, scalable, can yield very high purity.Only for solids; requires finding a suitable solvent; can have yield losses.[11]Removing impurities with significantly different solubility from a solid product.
Column Chromatography Differential partitioning between stationary and mobile phases.[8]Highly versatile, can separate complex mixtures and liquids, applicable to a wide range of compounds.More expensive (solvents, silica), less scalable than recrystallization, can be labor-intensive.Separating mixtures of compounds with similar solubilities, or for purifying oils/liquids.[15]
Catalytic Hydrodehalogenation Chemical cleavage of a C-X bond and replacement with a C-H bond.[9]Specifically removes the halogen, permanently converting the impurity.Risk of over-reduction or side reactions; requires a catalyst; subsequent purification is still needed.Cases where a key impurity is a halogenated analog of the product and is inseparable by other means.
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Chelucci, G., Baldino, S., Pinna, G. A., & Pinna, G. (2012). Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Current Organic Chemistry, 16(24), 2921-2945. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Jadhav, A. M., & Kim, H. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10995-11013. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Frontier, A. (n.d.). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Request PDF. (n.d.). N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. Retrieved from [Link]

  • Bentham Science. (2012). Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Retrieved from [Link]

  • Google Patents. (1994). A process for preparing halogenated isothiazoles.
  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bakulina, O. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • Google Patents. (2013). Method For Removing Halogens From An Aromatic Compound.
  • WIPO Patentscope. (1994). A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. Retrieved from [Link]

  • Google Patents. (1970). Isothiazole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • De Gruyter. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Preparation of some isothiazolium salts. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1795-1804. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of isothiazoles. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Isothiazole Production Scale-Up

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the common challenges encountered when scaling up isothiazole production. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure a successful transition from the lab bench to pilot-scale production.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific, common problems encountered during the scale-up of isothiazole synthesis in a question-and-answer format.

Issue 1: My reaction yield dropped dramatically when moving from a 1g to a 100g scale. What went wrong?

This is one of the most frequent challenges in process chemistry. A successful lab-scale reaction does not guarantee success at a larger scale due to changes in physical and chemical dynamics. The primary culprits are often inefficient heat and mass transfer.[1]

Core Causality: The Surface-Area-to-Volume Ratio

As you increase the volume of a reaction, the surface area available for heat exchange does not increase proportionally. This leads to several problems:

  • Poor Heat Dissipation: Many isothiazole syntheses, such as those involving cyclization with oxidizing agents, are exothermic.[2] In a small flask, this heat easily dissipates. In a large reactor, the heat can build up, leading to localized "hot spots." This can cause thermal degradation of reactants or products and promote side reactions, ultimately lowering your yield.[1]

  • Inefficient Mixing: A magnetic stir bar that is effective in a 100 mL flask is completely inadequate for a 5 L reactor. Inadequate mixing in large vessels leads to "dead zones" where reactants are not homogenously distributed.[1] This results in localized concentration gradients, which can stall the reaction or favor the formation of impurities.

Troubleshooting Protocol: Controlled Scale-Up & Thermal Management

This protocol outlines a self-validating system for scaling up an exothermic isothiazole synthesis.

Objective: To scale a known isothiazole synthesis from 1g to 100g while maintaining yield and purity by controlling thermal output and ensuring homogenous mixing.

Equipment:

  • Jacketed glass reactor (e.g., 2 L) with an overhead mechanical stirrer (propeller or anchor blade).

  • Temperature probes for both the reaction mixture and the reactor jacket fluid.

  • A programmable circulator/chiller for the reactor jacket.

  • Addition funnel or syringe pump for controlled reagent delivery.

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system. Ensure the overhead stirrer is positioned correctly for optimal mixing (typically about one-third of the way from the bottom of the vessel).

  • Initial Charge: Charge the reactor with your starting materials and solvent, just as you would at the lab scale.

  • Set Thermal Limits: Program the circulator to maintain a specific internal reaction temperature. For an exothermic reaction, you will be actively cooling. Set a maximum allowable internal temperature (e.g., 5°C above your target) as a safety shut-off.

  • Controlled Reagent Addition: Begin stirring at a speed that creates a vortex, ensuring good surface movement. Add the reactive second component (e.g., the oxidizing or cyclizing agent) via the addition funnel or syringe pump at a slow, controlled rate.

  • Monitor Temperature Differential (ΔT): Continuously log the internal reaction temperature and the jacket fluid temperature. A large ΔT indicates a highly exothermic event. If the internal temperature rises rapidly and approaches your set limit, immediately stop the addition.

  • In-Process Control (IPC): Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes). Analyze them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the isothiazole product.[3][4]

  • Post-Reaction Analysis: Once the reaction is complete by IPC, proceed with your work-up. Analyze the crude and purified product by NMR and HPLC-MS to confirm identity and purity, comparing the impurity profile to your lab-scale batch.[3]

Data Presentation: Impact of Scale on Reaction Parameters
ParameterLab Scale (100 mL Flask)Pilot Scale (2 L Reactor)Rationale for Change
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in larger volumes, preventing dead zones and improving heat transfer.[1]
Heat Transfer Ambient Air/Oil BathJacketed Vessel with ChillerSurface-area-to-volume ratio decreases at scale, requiring active and efficient heat removal for exothermic reactions.[1]
Reagent Addition Pipette (all at once)Syringe Pump (over 1 hour)Controlled addition prevents rapid heat evolution and localized high concentrations, reducing byproduct formation.
Temp. Monitoring External ThermometerInternal & Jacket ProbesProvides accurate measurement of reaction kinetics and thermal safety.
Visualization: Scale-Up Challenges

ScaleUpChallenges cluster_lab Lab Scale (e.g., 100 mL) cluster_pilot Pilot Scale (e.g., 5 L) cluster_outcomes Potential Outcomes Lab High Surface Area to Volume Ratio EfficientHeat Efficient Heat Transfer Lab->EfficientHeat EfficientMix Efficient Mixing Lab->EfficientMix Yield High Yield High Purity EfficientHeat->Yield EfficientMix->Yield Pilot Low Surface Area to Volume Ratio PoorHeat Poor Heat Transfer Pilot->PoorHeat PoorMix Inefficient Mixing Pilot->PoorMix SideReaction Side Reactions Impurity Formation PoorHeat->SideReaction Runaway Runaway Reaction Degradation PoorHeat->Runaway PoorMix->SideReaction

Caption: Relationship between reaction scale and key physical parameters.

Issue 2: My scaled-up reaction is generating significant new impurities. How can I identify and prevent them?

The appearance of new or amplified impurities during scale-up is a direct consequence of the issues described above: longer reaction times, higher temperatures from poor heat control, and non-homogenous mixing.[1]

Core Causality: Kinetic vs. Thermodynamic Control

At the lab scale, reactions are often rapid and well-controlled, favoring the kinetically preferred product. During a longer, hotter, and less homogenous scaled-up reaction, the system has more opportunity to reach thermodynamic equilibrium, which may favor the formation of more stable byproducts. For instance, in some isothiazole syntheses, this can lead to the formation of undesired isomers or reaction with the solvent.

Troubleshooting Protocol: Impurity Identification and Mitigation

Objective: To identify the structure of a major unknown impurity and adjust reaction conditions to minimize its formation.

Part A: Identification

  • Isolate the Impurity: Perform a preliminary purification of your crude product using flash chromatography to isolate a sufficient quantity (e.g., 5-10 mg) of the primary impurity.

  • Characterize the Impurity:

    • Submit the isolated impurity for High-Resolution Mass Spectrometry (HRMS) to determine its exact mass and molecular formula.

    • Acquire ¹H and ¹³C NMR spectra. Compare these to the spectra of your starting materials and desired product.

    • If the structure is still unclear, advanced 2D NMR techniques (COSY, HSQC, HMBC) may be necessary.

  • Propose a Mechanism: Based on the impurity's structure, hypothesize how it might have formed. For example, did a rearrangement occur? Did the solvent participate in the reaction? This will inform your mitigation strategy. A known bioactivation pathway for isothiazoles involves oxidation of the sulfur atom, which can lead to downstream reactions.[5]

Part B: Mitigation

  • Re-evaluate Stoichiometry: Ensure your reagents are added in the correct molar ratios. An excess of one reactant can often lead to side reactions.

  • Optimize Temperature: Run a series of small-scale experiments at different temperatures (e.g., -10°C, 0°C, 20°C) to find the optimal balance between reaction rate and impurity formation.

  • Control Addition Rate: As detailed in the previous section, slowing the addition of a key reagent is often the most effective way to control exotherms and prevent byproduct formation.

  • Change Solvent: If you suspect solvent participation, consider switching to a more inert solvent. Solvent-free, or "neat," syntheses are also a green and efficient option for some isothiazole preparations.[6][7]

Issue 3: My lab-scale purification method is not feasible for a multi-kilogram batch. What are the scalable alternatives?

Column chromatography is an excellent tool for lab-scale purification but is costly, time-consuming, and generates large amounts of solvent waste, making it unsuitable for industrial production.[8][9] The goal at scale is to induce the product to purify itself via crystallization.

Core Causality: Shifting from Adsorption to Solubility

  • Chromatography separates compounds based on their differential adsorption to a stationary phase.

  • Crystallization separates a compound from its soluble impurities based on differential solubility in a given solvent system.

Workflow: Developing a Scalable Purification Method

PurificationWorkflow Start Crude Product IsSolid Is the product a solid at room temperature? Start->IsSolid IsLiquid Is the product a liquid? IsSolid->IsLiquid No Crystallize Develop Crystallization Protocol IsSolid->Crystallize Yes Distillable Is it thermally stable and has a suitable boiling point? IsLiquid->Distillable Yes Extraction Use Liquid-Liquid Extraction IsLiquid->Extraction No Distill Purify by Distillation Distillable->Distill Yes Derivatize Consider forming a solid salt or derivative for crystallization Distillable->Derivatize No Extraction->Derivatize

Caption: Decision workflow for selecting a scalable purification strategy.

Protocol: Screening for a Crystallization Solvent

Objective: To identify a suitable solvent or solvent system for the purification of a solid isothiazole derivative by recrystallization.

Materials:

  • Your crude solid isothiazole product.

  • A selection of common solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol, water).

Procedure:

  • Solubility Test:

    • Place a small amount (approx. 20 mg) of your crude material into separate test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good candidate solvent will dissolve the product poorly at room temperature.

    • Take the tubes where the solid is poorly soluble and heat them gently (e.g., to 60-80°C). A good solvent will fully dissolve the product when hot.

  • Induce Crystallization:

    • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Evaluate Results:

    • The best single solvent is one that shows a large difference in solubility between hot and cold temperatures.

    • If no single solvent is ideal, try an anti-solvent system. Dissolve your product in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to redissolve, then cool slowly.

  • Analyze Purity: Collect the crystals by filtration and analyze their purity by HPLC or melting point to confirm that the process effectively removed the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up isothiazole production? Isothiazoles and their derivatives can be hazardous.[10] Isothiazolinones, a common class, are known skin sensitizers and can cause allergic reactions.[11][12] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[13][14] Key scale-up safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, flame-resistant lab coats, and safety goggles.[13][14] For larger quantities, a full-face respirator may be necessary.[13]

  • Ventilation: Handle all materials in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[13]

  • Static Discharge: Isothiazole is a flammable liquid.[10] When transferring large quantities of flammable solvents or materials, ensure all equipment is properly grounded and bonded to prevent ignition from static electricity.[14]

  • Containment: Plan for potential spills. Have appropriate spill kits and secondary containment available.

Q2: How do I choose the right solvent for a scalable process? Solvent choice is critical for reaction performance, work-up, and environmental impact.[8] An ideal solvent should:

  • Fully dissolve the reactants but not necessarily the product (to allow for precipitation upon completion).

  • Have a suitable boiling point (high enough for the reaction temperature, but low enough for easy removal).

  • Be inert to the reaction conditions.

  • Be environmentally benign ("green") and have low toxicity.

  • Be easily recoverable and recyclable.[9] When possible, minimizing solvent use or employing solvent-free methods is highly advantageous for large-scale production.[7][8]

Q3: What are the most critical parameters to monitor during a scale-up run? Beyond reaction completion, you must monitor parameters that ensure safety, consistency, and quality. These include:

  • Temperature: The single most important parameter for controlling reaction rate and preventing runaway reactions.

  • Stirrer Speed & Power Draw: A consistent power draw on the overhead stirrer indicates stable viscosity and mixing.

  • pH: For reactions involving acids or bases, pH control is critical for selectivity.

  • Gas Evolution: Some reactions may produce gas.[1] This must be safely vented to avoid pressure buildup.

  • Impurity Profile: Use in-process controls like HPLC to track the formation of key impurities over time.[4]

Q4: How should I manage the waste streams from my scaled-up synthesis? Industrial chemistry requires a commitment to sustainability.[15][16] Waste management should be planned before the reaction is run.

  • Solvent Waste: Segregate halogenated and non-halogenated solvent waste. Explore options for solvent recovery via distillation to reduce costs and environmental impact.[9]

  • Aqueous Waste: Neutralize acidic or basic aqueous streams before disposal. Check for dissolved organic compounds or heavy metals and treat accordingly.

  • Solid Waste: Dispose of solid chemical waste through a certified hazardous waste management company.

References

  • Mondal, S., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Isothiazole synthesis. Available at: [Link]

  • Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme.
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. Available at: [Link]

  • ResearchGate. Reaction kinetic monitoring by high performance liquid chromatography coupled to mass spectrometry: Oxidation processes of selected isothiazoles. Available at: [Link]

  • PubChem - NIH. Isothiazole | C3H3NS | CID 67515. Available at: [Link]

  • ResearchGate. (2024). Recent advances in the synthesis of isothiazoles. Available at: [Link]

  • ResearchGate. Analytical methods for isothiazolinones determination in different products. Available at: [Link]

  • Google Patents. US8912003B2 - Methods and devices for detecting isothiazolones.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Migration Letters. (2023). Optimization of Chemical Synthesis Processes on an Industrial Scale. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis.
  • ResearchGate. (2019). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Longdom Publishing. Chemical Synthesis and Process Optimization of Industrial Chemistry. Available at: [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • Allied Academies. (2023). Chemical Process Optimization in Industrial Manufacturing. Available at: [Link]

  • Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. Available at: [Link]

  • ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]

  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • NIH - PMC. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available at: [Link]

  • SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available at: [Link]

  • RSC Publishing. (2024). 2H-Thiazolo[4,5-d][6][17][18]triazole: synthesis, functionalization, and application in scaffold-hopping. Available at: [Link]

  • PubMed. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Available at: [Link]

  • JAC : A JOURNAL OF COMPOSITION THEORY(JCT). green chemistry process for reducing waste and hazardous materials in enivironment. Available at: [Link]

  • NIH - PMC. (2021). Systems level roadmap for solvent recovery and reuse in industries. Available at: [Link]

  • ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Degradation Pathways of Isothiazole Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-containing compounds. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole-containing compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of these important heterocyclic molecules. We will move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring your research is built on a foundation of scientific integrity.

Section 1: Foundational Knowledge - Understanding Isothiazole Stability

The isothiazole ring is a stable heteroaromatic system, but its derivatives, particularly the widely used isothiazolinones, are susceptible to degradation under various environmental conditions.[1] Understanding the factors that compromise the integrity of the S-N bond and the overall ring structure is critical for predicting shelf-life, ensuring formulation stability, and characterizing metabolic fate.

The primary vulnerability of the isothiazolinone ring is the sulfur atom, which is susceptible to nucleophilic attack.[2] This interaction can lead to the opening of the five-membered heterocyclic ring, resulting in a loss of the compound's electrophilic reactivity and, consequently, its biological activity.[2] Key factors influencing stability include pH, temperature, the presence of nucleophiles, and exposure to light.[3][4]

Section 2: Major Degradation Pathways: Mechanisms & Experimental Analysis

This section details the three primary pathways through which isothiazole compounds degrade. Each pathway is explained with its underlying mechanism, a detailed protocol for experimental investigation, and a visualization of the process.

2.1 Chemical Degradation (Hydrolysis)

Q: My isothiazolinone-containing formulation is losing efficacy over time, especially when stored at a pH above 8. What is happening?

A: You are likely observing base-catalyzed hydrolysis. The stability of isothiazolinones is highly pH-dependent.[5] While they are generally stable in acidic media, the rate of degradation increases significantly in alkaline solutions (pH > 8.5).[6][7] This process is driven by the nucleophilic attack of hydroxide ions on the sulfur atom of the isothiazole ring, leading to ring cleavage.[2][7] The rate of this degradation is also accelerated by increasing temperature.[6]

The degradation process begins with the attack of a hydroxide ion (OH⁻) on the electrophilic sulfur atom in the isothiazolinone ring. This initiates a ring-opening cascade, ultimately forming less toxic, ring-opened metabolites.[8][9] For halogenated isothiazolinones like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), this hydrolysis is the primary chemical degradation pathway.[3][7]

Hydrolysis cluster_0 Alkaline Conditions (pH > 8.5) Isothiazolinone Isothiazolinone (Parent Compound) TransitionState Ring-Opening Intermediate Isothiazolinone->TransitionState + OH⁻ (Nucleophilic Attack on Sulfur) DegradationProducts Ring-Opened Products (e.g., N-methylmalonamic acid) TransitionState->DegradationProducts Rearrangement

Caption: Base-catalyzed hydrolysis of the isothiazolinone ring.

The half-life of isothiazolinones can decrease dramatically as the pH increases.

pHTemperatureHalf-life of CMITReference
5.560°CStable (>3 months)[6]
8.5Room Temp.47 days[7]
9.0Room Temp.23 days[7]
9.6Room Temp.3.3 days[7]
10.0Room Temp.~2 days[7]

This protocol outlines a standard procedure to assess the stability of an isothiazole compound under acidic and alkaline stress conditions, in line with regulatory guidance.[10]

  • Objective: To determine the rate and products of hydrolytic degradation.

  • Materials & Equipment:

    • Isothiazole compound of interest

    • HPLC-grade water, acetonitrile, methanol

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

    • Calibrated pH meter

    • HPLC system with UV/DAD or MS detector

    • Thermostatically controlled water bath or oven

    • Volumetric flasks and pipettes

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of your isothiazole compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

    • Stress Sample Preparation:

      • Acidic: In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl.

      • Alkaline: In a separate flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH.

      • Neutral: In a third flask, add an aliquot of the stock solution and dilute with HPLC-grade water.

    • Incubation: Place the flasks in a controlled environment (e.g., 60°C oven) for a defined period (e.g., 24, 48, 72 hours).[6] Retain a control sample at 4°C.

    • Sampling & Quenching: At each time point, withdraw an aliquot from each flask. Neutralize the acidic and alkaline samples by adding an equimolar amount of base or acid, respectively. Dilute to a suitable concentration for analysis.

    • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Identify potential degradation products by comparing chromatograms and using a mass spectrometer for mass identification.

    • Determine the reaction kinetics (e.g., first-order rate constant) by plotting the natural log of the remaining drug concentration versus time.[7]

2.2 Photodegradation

Q: I've noticed my compound degrades when left on the benchtop exposed to laboratory light. Is this a known issue for isothiazoles?

A: Yes, photodegradation is a recognized degradation pathway for many heterocyclic compounds, including isothiazoles and thiazoles.[11][12] Exposure to UV light, and in some cases visible light, can induce photochemical reactions.[12][13] The mechanism can involve direct photolysis or reaction with photosensitized species like singlet oxygen.[12] Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, are highly effective at degrading isothiazolinones in water treatment scenarios.[11][14]

Upon absorption of photons, the isothiazole molecule is promoted to an excited state. From here, it can undergo various reactions, including ring cleavage or rearrangement, to form photoproducts.[15] In the presence of a photosensitizer and oxygen, a reaction with singlet oxygen can occur, often via a cycloaddition reaction, leading to an unstable endoperoxide that rearranges into the final degradation product.[12]

Photodegradation cluster_1 Photochemical Reaction Parent Isothiazole Compound (Ground State) Excited Excited State Parent->Excited UV/Visible Light (hν) Excited->Parent Relaxation Products Photodegradation Products Excited->Products Rearrangement / Ring Cleavage

Caption: General pathway for the photodegradation of isothiazoles.

  • Objective: To assess the susceptibility of the compound to light and identify photoproducts.

  • Materials & Equipment:

    • Same as hydrolysis study, plus:

    • A photostability chamber with controlled light exposure (e.g., Xenon lamp) and temperature, compliant with ICH Q1B guidelines.

    • Amber glassware and aluminum foil for control samples.

  • Procedure:

    • Sample Preparation: Prepare solutions of the compound as in the hydrolysis study. Place them in quartz or borosilicate glass containers.

    • Control Sample: Prepare an identical set of samples but wrap the containers completely in aluminum foil to serve as dark controls.

    • Exposure: Place both sets of samples (exposed and dark controls) in the photostability chamber. Expose them to a specified light intensity for a defined duration.

    • Analysis: Following exposure, analyze both the light-exposed samples and the dark controls via a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples to the dark controls. Any new peaks in the exposed sample are potential photoproducts.

    • The difference in the parent peak area between the exposed sample and the dark control represents the extent of photodegradation.

    • Use LC-MS/MS and NMR to identify the structure of significant photoproducts.[12][16]

2.3 Biodegradation

Q: My company uses isothiazolinone biocides in an industrial water system. How quickly do they break down in the environment?

A: Isothiazolinone biocides are known to biodegrade very rapidly in aquatic environments, often with half-lives of less than 24-26 hours.[8][9][17] This rapid breakdown is a key environmental feature. The primary mechanism is metabolism by microorganisms, which involves the cleavage of the isothiazolone ring.[9][17] This process is highly effective for detoxification, as the resulting ring-opened metabolites are significantly less toxic (by 4-5 orders of magnitude) than the parent compounds.[8][9][17]

Microorganisms in soil and water utilize enzymes to attack and cleave the isothiazolinone ring.[17] The initial step is typically the cleavage of the S-N bond, followed by further oxidation of the resulting alkyl compounds, ultimately leading to mineralization into CO₂ and other simple molecules.[9][17]

Biodegradation cluster_2 Microbial Metabolism Isothiazolinone Isothiazolinone Biocide Metabolism Ring Cleavage (Enzymatic Attack) Isothiazolinone->Metabolism Microorganisms Metabolites Less-Toxic Metabolites Metabolism->Metabolites Mineralization CO₂ + H₂O Metabolites->Mineralization Further Oxidation

Caption: Microbial degradation of isothiazolinone biocides.

Section 3: Experimental Troubleshooting Guide

Q: I'm running a degradation study and seeing unexpected peaks in my HPLC chromatogram. How do I identify the source?

A: Unexpected peaks are a common issue. A systematic approach is needed to determine if they are genuine degradation products, impurities from your starting material, or artifacts.

Troubleshooting Start Unexpected Peak Observed CheckBlank 1. Analyze a Blank Injection (Mobile Phase Only) Start->CheckBlank PeakPresentBlank Peak is Present CheckBlank->PeakPresentBlank Yes PeakAbsentBlank Peak is Absent CheckBlank->PeakAbsentBlank No SourceIsSystem Source: System Contamination (Ghost Peak, Carryover) PeakPresentBlank->SourceIsSystem CheckControl 2. Analyze Unstressed Control Sample (T=0) PeakAbsentBlank->CheckControl PeakPresentControl Peak is Present CheckControl->PeakPresentControl Yes PeakAbsentControl Peak is Absent CheckControl->PeakAbsentControl No SourceIsImpurity Source: Starting Material Impurity PeakPresentControl->SourceIsImpurity SourceIsDegradant Conclusion: Peak is a True Degradation Product PeakAbsentControl->SourceIsDegradant

Caption: Systematic workflow for identifying unknown HPLC peaks.

  • Check the Blank: Inject your mobile phase or solvent blank. If the peak is present, it's a "ghost peak" originating from system contamination, contaminated solvent, or carryover from a previous injection.[18] Solution: Flush the system with a strong solvent, prepare fresh mobile phase, and ensure the injector wash solvent is effective.[19][20]

  • Check the Unstressed Control (T=0): If the peak is absent in the blank but present in your initial, unstressed sample, it is likely an impurity in your starting material.

  • Confirm Degradant: If the peak is absent in both the blank and the T=0 control, but appears and grows over time in the stressed samples, you can confidently identify it as a degradation product.

Q: My retention times are drifting during my analysis sequence. What's causing this instability?

A: Retention time drift can invalidate your results. The most common causes are related to the column or the mobile phase.[20]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence. Solution: Increase the column equilibration time before the first injection. A good rule of thumb is to flush with at least 10-20 column volumes of the mobile phase.[19]

  • Temperature Fluctuation: The laboratory temperature may be changing, affecting solvent viscosity and retention. Solution: Use a thermostatted column oven to maintain a constant temperature.[19][21]

  • Mobile Phase Composition Change: If using an online mixer, the proportions may be inconsistent. Alternatively, a volatile component of the mobile phase (like acetonitrile) may be evaporating over time. Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly. Consider partially premixing solvents or covering reservoirs.[18][19]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of isothiazolinones? The primary degradation products result from the cleavage of the isothiazole ring. For example, the degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can lead to metabolites like N-methylmalonamic acid.[3] Biodegradation ultimately leads to the oxidation of organic carbon to CO₂.[9] Importantly, these ring-opened metabolites generally do not contain organic-bound chlorine and are of low toxicity.[9]

Q2: How can I improve the stability of my isothiazole-containing formulation? Several factors can be controlled:

  • pH Control: Maintain a pH below 8, as stability decreases rapidly in alkaline conditions.[2][22]

  • Avoid Nucleophiles: The presence of amines, thiols, or sulfides can destabilize the isothiazolinone ring.[3][4]

  • Temperature Control: Avoid high temperatures (e.g., above 50°C) during formulation and storage, as heat accelerates degradation.[6][22]

  • Light Protection: Store the formulation in opaque or amber containers to prevent photodegradation.

Q3: Are the degradation products of isothiazoles more or less toxic than the parent compound? For isothiazolinone biocides, the degradation products are significantly less toxic. Studies have shown that the metabolites resulting from biodegradation are 4 to 5 orders of magnitude less toxic than the parent molecules.[8][9][17] This rapid detoxification is a critical aspect of their environmental safety profile.

Section 5: References
  • Environmental Fate of Isothiazolone Biocides | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isothiazolone Biocides in Water Treatment Applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Environmental fate and ecotoxicology of isothiazolone biocides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isothiazolinones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions?. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed. Retrieved January 12, 2026, from [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Long-lasting isothiazolinone-based biocide for paint formulations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Retrieved January 12, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved January 12, 2026, from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Yumpu. Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 12, 2026, from [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting

Resolving Peak Tailing for 3-Methylisothiazole-4-carbonitrile in RP-HPLC: A Technical Support Guide

Welcome to the technical support center for resolving chromatographic issues with 3-Methylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic issues with 3-Methylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As your virtual application scientist, I will walk you through the underlying causes of this common issue and provide actionable, field-proven solutions. Our approach is grounded in a deep understanding of chromatographic principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a compound like 3-Methylisothiazole-4-carbonitrile?

The most frequent culprit is secondary interactions between the basic isothiazole moiety of your analyte and residual silanol groups on the silica-based stationary phase of your RP-HPLC column.[1][2][3] These interactions introduce a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

Q2: How does the mobile phase pH affect the peak shape of 3-Methylisothiazole-4-carbonitrile?

Mobile phase pH is a critical parameter that dictates the ionization state of both your analyte and the stationary phase.[4][5][6] For a basic compound like 3-Methylisothiazole-4-carbonitrile, a lower pH will protonate the molecule, while at a higher pH, the residual silanol groups on the silica stationary phase become deprotonated and negatively charged.[7][8] This charge interaction can lead to strong retention and significant peak tailing.[9]

Q3: Can my choice of HPLC column contribute to peak tailing?

Absolutely. Older, Type A silica columns are notorious for having a higher concentration of acidic silanol groups, which are prone to causing peak tailing with basic compounds.[2][10] Modern, high-purity Type B silica columns that are end-capped are designed to minimize these active sites and are highly recommended.[1][11]

Q4: Are there quick fixes I can try to improve my peak shape?

Yes. A good starting point is to lower the mobile phase pH to around 3 using an additive like formic acid or trifluoroacetic acid.[1][12] Alternatively, adding a competing base like triethylamine (TEA) to your mobile phase can help to mask the active silanol sites.[13][14]

In-Depth Troubleshooting Guide

Peak tailing is a multifaceted issue. The following troubleshooting workflow will guide you from initial diagnosis to a robust solution.

Troubleshooting_Workflow start Peak Tailing Observed for 3-Methylisothiazole-4-carbonitrile check_column 1. Review Column Chemistry - Type A or Type B Silica? - End-capped? start->check_column type_a Consider switching to a modern, end-capped Type B silica column. check_column->type_a Type A / Not End-capped type_b Proceed to Mobile Phase Optimization check_column->type_b Type B / End-capped mobile_phase 2. Mobile Phase Optimization type_b->mobile_phase ph_study 2a. Conduct pH Study (e.g., pH 3, 5, 7) mobile_phase->ph_study additive_study 2b. Perform Additive Study mobile_phase->additive_study other_issues 3. Investigate Other Potential Issues mobile_phase->other_issues ph_low Low pH (e.g., 2.5-3.5) often provides the best peak shape for basic compounds. ph_study->ph_low ph_mid Mid-range pH may show variable results. Ensure pH is not close to analyte pKa. ph_study->ph_mid solution Symmetrical Peak Achieved ph_low->solution tea Add a competing base like Triethylamine (TEA) at ~10-20 mM. additive_study->tea buffer_conc Increase buffer concentration (e.g., from 10 mM to 25 mM) to improve ionic strength. additive_study->buffer_conc tea->solution buffer_conc->solution column_overload 3a. Check for Column Overload - Dilute sample and reinject. other_issues->column_overload dead_volume 3b. Inspect for Extra-Column Dead Volume - Check fittings and tubing. other_issues->dead_volume column_health 3c. Assess Column Health - Flush with strong solvent - Consider column replacement. other_issues->column_health column_overload->solution dead_volume->solution column_health->solution Silanol_Interaction cluster_0 Without Additive (High pH) cluster_1 With TEA Additive Analyte_pos Analyte-NH⁺ (Protonated Basic Analyte) Silanol_neg Si-O⁻ (Deprotonated Silanol) Analyte_pos->Silanol_neg Strong Ion-Exchange (Causes Tailing) Analyte_pos2 Analyte-NH⁺ Silanol_neg2 Si-O⁻ Analyte_pos2->Silanol_neg2 Interaction Blocked TEA_pos TEA-H⁺ (Protonated Triethylamine) TEA_pos->Silanol_neg2 Masking Interaction

Caption: Silanol masking by a mobile phase additive.

Experimental Protocols

Protocol 1: Mobile Phase pH Evaluation

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • HPLC system with UV detector

  • C18 column (preferably a modern, end-capped column)

  • 3-Methylisothiazole-4-carbonitrile standard solution

  • HPLC-grade water, acetonitrile, and/or methanol

  • Formic acid, and ammonium formate (or other suitable buffers)

Procedure:

  • Prepare three different aqueous mobile phase components:

    • Aqueous A: 0.1% Formic acid in water (pH ~2.7)

    • Aqueous B: 10 mM Ammonium formate in water, pH adjusted to 5.0 with formic acid

    • Aqueous C: 10 mM Ammonium formate in water, pH adjusted to 7.0 with ammonium hydroxide

  • For each aqueous component, prepare a mobile phase with a suitable organic modifier (e.g., 50:50 Aqueous:Acetonitrile).

  • Equilibrate the column with the first mobile phase (starting with low pH) for at least 10 column volumes.

  • Inject the 3-Methylisothiazole-4-carbonitrile standard.

  • Record the chromatogram and calculate the tailing factor.

  • Repeat steps 3-5 for the other mobile phases.

Data Interpretation:

Mobile Phase pHExpected Retention TimeExpected Peak Shape (Tailing Factor)Rationale
~2.7LongerSymmetrical (~1.0 - 1.2)Silanol groups are protonated and non-ionic, minimizing secondary interactions. [1][12]
5.0ShorterModerate Tailing (>1.2)Partial ionization of silanol groups leads to mixed-mode retention.
7.0ShortestSignificant Tailing (>1.5)Fully ionized silanols strongly interact with the protonated basic analyte. [1]
Protocol 2: Mobile Phase Additive Study (Competing Base)

Objective: To improve peak shape by masking active silanol sites.

Materials:

  • Same as Protocol 1, plus Triethylamine (TEA)

Procedure:

  • Prepare a mobile phase at a pH where tailing was observed (e.g., pH 7 from Protocol 1).

  • Add triethylamine to the aqueous portion of the mobile phase at a concentration of 10-20 mM.

  • Re-adjust the pH of the aqueous portion to the target pH if necessary.

  • Prepare the final mobile phase by mixing with the organic modifier.

  • Equilibrate the column and inject the standard as described in Protocol 1.

  • Compare the chromatogram and tailing factor to the one obtained without TEA.

Expected Outcome: The addition of TEA should significantly reduce peak tailing. [13][14]TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding them from the analyte. [12]

Final Recommendations

For robust analysis of 3-Methylisothiazole-4-carbonitrile, a combination of the following is recommended:

  • Column: Utilize a modern, high-purity, end-capped C18 column.

  • Mobile Phase: Operate at a low pH (2.5 - 3.5) using a buffer system like 0.1% formic acid or a phosphate buffer. [12]3. Additives: If tailing persists at low pH, the addition of a competing base like TEA can be considered, although this is often less necessary with modern columns. [1] By systematically addressing the chemical interactions within your HPLC system, you can achieve sharp, symmetrical peaks for 3-Methylisothiazole-4-carbonitrile, leading to more accurate and reliable analytical results.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27). Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]

  • The Role of End-Capping in RP - Phenomenex. (n.d.). Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Cyanoisothiazoles

Introduction: The isothiazole nucleus is a valuable scaffold in medicinal chemistry and materials science, with the 4-cyano substituent serving as a key functional handle for further derivatization.[1][2] However, the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isothiazole nucleus is a valuable scaffold in medicinal chemistry and materials science, with the 4-cyano substituent serving as a key functional handle for further derivatization.[1][2] However, the synthesis of 4-cyanoisothiazoles is often plagued by challenges ranging from poor yields to complete reaction failure. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate the common pitfalls encountered during these synthetic campaigns. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also anticipate and prevent future ones.

Troubleshooting Guide: Addressing Common Pitfalls

This section addresses specific, frequently encountered problems in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a step-by-step protocol for remediation.

Question 1: My isothiazole ring-forming reaction has a very low yield, and I'm isolating a 2-aminothiophene byproduct. What is happening?

Probable Cause: You are likely observing a competitive reaction pathway, specifically the Gewald aminothiophene synthesis.[3] This is common when the reaction conditions and starting materials are not carefully selected to favor isothiazole cyclization over the thermodynamically favorable thiophene formation. The key determinant is often the nature of your α-carbon active methylene compound. Substrates with an α-methylene group (R-CH₂-CN) are prone to forming thiophenes, whereas those with an α-methine group (R-R'-CH-CN) can be directed toward thiazole-type products, a reaction analogous to isothiazole synthesis.[4][5]

Solution Protocol:

  • Starting Material Analysis:

    • Verify Substrate Structure: Confirm that your nitrile-containing starting material has the appropriate substitution pattern to disfavor the Gewald pathway. If you are using a simple α-methylene nitrile, consider whether an α-substituted analog is compatible with your overall synthetic design.

    • Purity Check: Ensure your starting materials, particularly the active methylene nitrile and sulfur source, are free from impurities that could catalyze the unwanted pathway.

  • Reaction Condition Optimization:

    • Base Selection: The choice of base is critical. Strongly basic conditions often favor the Knoevenagel condensation that initiates the Gewald reaction.[3] Systematically screen milder bases.

      • Initial Recommendation: Switch from strong bases like sodium ethoxide to tertiary amines such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA). The use of these bases has been shown to influence the outcome of related cyclizations.[6]

    • Solvent Polarity: The solvent system can influence reaction pathways. Explore a range of solvents from polar aprotic (e.g., DMF, Acetonitrile) to less polar options (e.g., Toluene, THF).

    • Temperature Control: Run the reaction at the lowest temperature that allows for reasonable conversion. Often, the Gewald reaction has a higher activation energy; lower temperatures can therefore favor the desired isothiazole pathway. Start at room temperature or below (0 °C) and slowly warm if necessary.

  • In-Process Monitoring:

    • Use Thin Layer Chromatography (TLC) or crude ¹H NMR to monitor the reaction at early time points. The appearance of characteristic aromatic signals for the thiophene byproduct can provide an early indication that the reaction is proceeding down the wrong path, allowing you to halt and reconsider the conditions.

Question 2: My reaction appears to work, but my 4-cyanoisothiazole product decomposes during workup or purification. Why?

Probable Cause: The isothiazole ring, particularly when activated or quaternized, is susceptible to nucleophilic attack and subsequent ring cleavage.[7][8] This instability is a well-documented pitfall. The attack often occurs at the electrophilic sulfur atom, leading to the cleavage of the weak N-S bond.[9] Common culprits include:

  • Strongly basic workup conditions (e.g., washing with concentrated NaOH).

  • Nucleophilic additives or contaminants (e.g., excess amine from the previous step, residual thiolates).

  • Hydrolysis of the cyano group or cleavage of the ring under acidic or basic aqueous conditions during extraction.[10][11]

Solution Protocol:

  • Adopt a Non-Nucleophilic, Mild Workup:

    • Quenching: Quench the reaction by pouring it into cold, saturated ammonium chloride (NH₄Cl) solution instead of water or bicarbonate, which can be sufficiently basic to cause degradation.

    • Aqueous Washes: Wash the organic layer with brine only. Avoid basic washes (e.g., NaHCO₃, Na₂CO₃, NaOH). If an acidic wash is necessary to remove basic starting materials, use a dilute, weak acid like 1 M citric acid and minimize contact time.

    • Drying and Concentration: Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Concentrate the solvent at reduced pressure without excessive heating (<40°C). Some cyanothiazoles can be volatile and lost during this step.[12]

  • Purification Strategy Modification:

    • Chromatography: Use silica gel chromatography with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate). Consider deactivating the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent to prevent degradation of sensitive compounds on the acidic silica surface.

    • Avoid Distillation if Possible: Unless the product is known to be thermally stable, avoid purification by distillation, which can induce thermal decomposition.

Troubleshooting Flowchart: Diagnosing Low Product Yield

Below is a diagnostic workflow to systematically identify the cause of low product yield.

G start Low Yield of 4-Cyanoisothiazole check_sm Analyze Starting Materials (¹H NMR, LCMS) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_reaction Analyze Crude Reaction Mixture (TLC, LCMS) reaction_ok Desired Product Formed? check_reaction->reaction_ok sm_ok->check_reaction Yes sm_bad Degraded or Impure SMs -> Purify/Re-source Materials sm_ok->sm_bad No no_product No Product or Byproducts Formed -> Cyclization Failure reaction_ok->no_product No byproducts Byproducts Observed (e.g., Thiophene, Isomers) reaction_ok->byproducts Byproducts product_present Product Present in Crude reaction_ok->product_present Yes optimize_cyclization Troubleshoot Cyclization: - Screen Base/Solvent - Adjust Temperature (See Q1) no_product->optimize_cyclization optimize_selectivity Troubleshoot Selectivity: - Check SM for Isomers - Adjust Conditions (pH, Temp) (See Q4) byproducts->optimize_selectivity check_workup Product Lost During Workup/ Purification? product_present->check_workup workup_bad Decomposition or Loss Occurred -> Modify Workup/Purification (See Q2 & Q5) check_workup->workup_bad Yes final_product Successful Isolation check_workup->final_product No

Caption: Diagnostic workflow for troubleshooting low yields.

Question 3: I am trying to cyanate a 4-haloisothiazole using a palladium catalyst, but the reaction is stalled or fails completely. What should I do?

Probable Cause: Palladium-catalyzed cyanation is notoriously sensitive to reaction conditions. The most common failure modes are related to catalyst poisoning and deactivation. Excess cyanide ions can coordinate strongly to the palladium center, forming inactive species like [(CN)₄Pd]²⁻ and preventing the catalytic cycle from turning over.[13] Furthermore, the presence of water can lead to cyanide hydrolysis, generating HCN, which is highly reactive towards the Pd(0) catalyst.[13]

Solution Protocol:

  • Reagent and Solvent Purity:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Cyanide Source: Use a high-purity cyanide source. While traditional reagents like KCN or NaCN are effective, they are highly toxic. Consider safer, less soluble, or complexed alternatives like Zn(CN)₂ or potassium ferrocyanide (K₄[Fe(CN)₆]), which release cyanide ions more slowly, minimizing catalyst poisoning.[14]

  • Catalyst System Optimization:

    • Ligand Choice: The choice of phosphine ligand is crucial. Electron-rich and bulky ligands can stabilize the palladium center and promote reductive elimination. Screen a panel of ligands (e.g., XPhos, SPhos, DPEPhos) to find the optimal one for your specific substrate.

    • Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can improve results by minimizing the formation of inactive palladium-cyanide aggregates.

  • Reaction Additives:

    • Copper(I) Co-catalyst: For reactions with aryl bromides or chlorides, the addition of a copper(I) salt (e.g., CuI) can act as a cyanide scavenger and facilitate the transmetalation step, improving overall efficiency.

    • Phase-Transfer Catalysts: When using insoluble cyanide salts like KCN, a phase-transfer catalyst (e.g., 18-crown-6) can be essential to bring the cyanide anion into the organic phase. However, be aware that some phase-transfer agents like [Bu₄N]⁺ can decompose under certain conditions.[13]

Cyanide SourceToxicitySolubilityCommon Catalyst SystemKey Considerations
NaCN / KCN HighHighPd(0) + LigandProne to catalyst poisoning; requires careful stoichiometry.[13]
Zn(CN)₂ HighLowPd(0) + LigandSlower CN⁻ release reduces poisoning; often requires higher temperatures.
K₄[Fe(CN)₆] LowModeratePd(0) + LigandA much safer alternative; reaction kinetics can be slower.[14]
TMSCN HighHighPd(0) + LigandOften used for specific applications; moisture sensitive.

Caption: Comparison of common cyanide sources for Pd-catalyzed cyanation.

Frequently Asked Questions (FAQs)

Q: Can I synthesize a 4-cyanoisothiazole directly, or do I need to install the cyano group on a pre-formed ring? A: Both approaches are viable. Some methods allow for the direct formation of the 4-cyanoisothiazole ring from acyclic precursors, often involving complex cyclization cascades.[15] However, a more common and often more reliable strategy involves the synthesis of a functionalized isothiazole (e.g., a 4-bromo or 4-chloro-isothiazole) followed by a substitution reaction to install the cyano group.[16] This latter approach allows for greater modularity and often easier purification of intermediates.

Q: My ¹H NMR shows two distinct sets of signals for what should be a single isothiazole product. Could this be an issue of regioselectivity? A: Yes, this is a strong possibility. Depending on the synthetic route, particularly those involving the condensation of asymmetric precursors, you can form constitutional isomers. For example, in reactions analogous to the Hantzsch synthesis, the conditions (e.g., pH) can dramatically influence which nitrogen atom of a thiourea-like precursor attacks which electrophilic carbon, leading to a mixture of isomers.[17] It is crucial to unambiguously characterize your product using 2D NMR techniques (COSY, HMBC, NOESY) and compare the data to literature reports for known isomers.

Q: Are there any "green" or safer alternatives for the synthesis of 4-cyanoisothiazoles? A: The field is actively moving towards safer synthetic methods. Key areas of improvement include:

  • Safer Cyanide Sources: As mentioned in Question 3, moving from NaCN/KCN to K₄[Fe(CN)₆] significantly reduces toxicity.[14]

  • Solvent Selection: Exploring solvent-free ("neat") reaction conditions or using greener solvents like ethanol or 2-MeTHF can reduce environmental impact.[18]

  • Catalysis: Using catalyst-free methods when possible, or employing highly efficient catalysts at very low loadings, aligns with green chemistry principles.[19] For example, some modern isothiazole syntheses proceed under metal- and catalyst-free conditions.[19]

References

  • Sykes, P., & Ullah, H. (1970). Nucleophilic Attack on Some Isothiazolium Salts.
  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Lis, R., & Mamos, P. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
  • Hogg, D. R. (n.d.). Recent advances in the synthesis of isothiazoles.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. PubMed. [Link]

  • Stanetty, P., & Kremslehner, M. (2004). Product Class 15: Isothiazoles. Science of Synthesis, 11, 517-573.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Scilit.
  • Zauer, K., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Molecules, 24(19), 3436.
  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4938–4949. [Link]

  • Walde, R. A. (1977). U.S. Patent No. 4,010,173.
  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Shvartsberg, M. S., et al. (1999).
  • de Pater, J. J. M., et al. (2021). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. ACS Omega, 6(4), 2773–2780. [Link]

  • Guchhait, S. K., & Kashyap, M. (2018). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 42(1), 328-334.
  • Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)
  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Li, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(6), 1017-1023. [Link]

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Troubleshooting

Isothiazole Cross-Coupling Reactions: A Technical Support Center

Welcome to the technical support center for cross-coupling reactions involving isothiazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the un...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving isothiazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with these reactions. Isothiazoles are a vital heterocyclic motif in medicinal chemistry, but their successful functionalization via cross-coupling is often hampered by catalyst poisoning. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.

The Challenge: Understanding Catalyst Poisoning by Isothiazoles

Isothiazoles, while valuable, present a significant challenge in transition-metal-catalyzed cross-coupling reactions. The primary issue is catalyst poisoning, where the isothiazole substrate or its fragments interact with and deactivate the active catalyst, typically a palladium or nickel complex. This deactivation can occur through several mechanisms:

  • Strong Coordination: The lone pair of electrons on the isothiazole's nitrogen and sulfur atoms can coordinate strongly to the metal center of the catalyst. This binding can be irreversible and prevents the catalyst from participating in the catalytic cycle.

  • Oxidative Addition into the N-S Bond: A critical and often-overlooked pathway for catalyst deactivation is the oxidative addition of the catalyst into the weak N-S bond of the isothiazole ring. This process leads to the formation of a stable, inactive metallacyclic species, effectively removing the catalyst from the reaction.

  • Substrate and Product Inhibition: Both the starting isothiazole and the coupled product can act as inhibitors by binding to the catalyst and slowing down the reaction rate.

This guide will walk you through diagnosing and solving these common problems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a bromoisothiazole is not proceeding. What are the likely causes?

A1: Failure of a Suzuki-Miyaura coupling with a bromoisothiazole is a common issue. The primary suspects are catalyst poisoning and suboptimal reaction conditions.

  • Catalyst Poisoning: The isothiazole ring, with its sulfur and nitrogen atoms, can act as a ligand for the palladium catalyst, leading to deactivation. The N-S bond of the isothiazole ring is also susceptible to cleavage by the low-valent palladium species, forming inactive complexes.

  • Suboptimal Conditions:

    • Inadequate Base: The choice and strength of the base are crucial. A weak base may not be sufficient to promote the transmetalation step effectively.

    • Low Temperature: While higher temperatures can sometimes lead to decomposition, some challenging couplings require elevated temperatures to overcome the activation energy barrier.

    • Poor Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. A poorly chosen ligand may not be effective in preventing catalyst deactivation.

Q2: How can I visually diagnose catalyst poisoning in my reaction?

A2: A common visual indicator of catalyst poisoning, particularly with palladium catalysts, is the formation of palladium black. This is finely divided, elemental palladium that has precipitated out of the solution. Its appearance signifies that the active Pd(0) species is not being effectively stabilized and is agglomerating. If you observe your reaction mixture turning from a homogeneous solution to a heterogeneous suspension with black particles, catalyst decomposition is highly likely.

Q3: Are there specific palladium catalysts or ligands that are more resistant to poisoning by isothiazoles?

A3: Yes, the choice of the palladium precatalyst and ligand is critical for success.

  • Precatalysts: Buchwald's third-generation (G3) precatalysts, such as (XPhos)Pd G3, are often more effective than traditional Pd(0) sources like Pd(PPh₃)₄. These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred.

    • Buchwald-type biaryl phosphine ligands: Ligands like XPhos, SPhos, and RuPhos have proven to be highly effective in promoting cross-coupling reactions with challenging heterocyclic substrates. Their steric bulk helps to prevent the formation of inactive catalyst complexes and promotes reductive elimination.

    • N-heterocyclic carbenes (NHCs): NHC ligands, such as IPr and IMes, are also excellent choices. They form strong bonds with the palladium center, creating robust catalysts that are resistant to decomposition.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering difficulties with your isothiazole cross-coupling reactions, follow this systematic troubleshooting guide.

Problem 1: Low or No Conversion

Initial Checks:

  • Reagent Purity: Ensure the purity of your isothiazole starting material, coupling partner, and solvent. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the catalyst.

  • Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen.

Troubleshooting Steps:

Step Action Rationale
1 Screen Different Ligands The ligand is paramount in stabilizing the catalyst and facilitating the reaction. If one ligand fails, try another from a different class (e.g., switch from a triarylphosphine to a Buchwald-type biarylphosphine or an NHC).
2 Vary the Base The choice of base can significantly impact the reaction outcome. If a weak base like Na₂CO₃ is ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃. For Suzuki couplings, the use of an aqueous base solution is often beneficial.
3 Increase Catalyst Loading While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation and push the reaction to completion.
4 Use a More Robust Precatalyst Switch from traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ to a more advanced precatalyst system, such as a Buchwald G3 precatalyst.
5 Add a Silver Salt Additive For Stille couplings, the addition of a silver salt like Ag₂O can act as a halide scavenger and may help to prevent catalyst inhibition by tin byproducts.
Problem 2: Product Decomposition or Side Reactions

Initial Checks:

  • Reaction Temperature: Excessive heat can lead to the decomposition of starting materials, products, or the catalyst.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.

Troubleshooting Steps:

Step Action Rationale
1 Lower the Reaction Temperature If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
2 Monitor the Reaction Closely Use techniques like TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
3 Investigate Alternative Coupling Partners If a particular coupling partner is leading to side reactions, consider if an alternative is available (e.g., using a boronic acid neopentyl glycol ester instead of a boronic acid in a Suzuki coupling).

Experimental Workflow: A General Protocol for Isothiazole Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of a bromoisothiazole with a boronic acid.

Diagram of the Experimental Workflow:

G reagents 1. Add bromoisothiazole, boronic acid, and base to a dry flask. inert 2. Evacuate and backfill the flask with an inert gas (3x). reagents->inert solvent 3. Add degassed solvent. inert->solvent catalyst 4. Add Pd precatalyst and ligand. solvent->catalyst heat 5. Heat the reaction mixture with stirring. catalyst->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 7. Perform aqueous workup. monitor->workup purify 8. Purify the crude product by column chromatography. workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add the bromoisothiazole (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst with an integrated ligand) and add them to the reaction flask against a positive flow of inert gas.

  • Place the flask in a preheated oil bath and stir vigorously for the desired time.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism of Catalyst Poisoning

Understanding the mechanism of catalyst deactivation is key to overcoming it. The following diagram illustrates the proposed off-cycle pathway where the palladium catalyst is poisoned by the isothiazole ring.

G cluster_catalytic_cycle Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Pd0 Pd(0)L_n OxAdd R-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition InactiveComplex Inactive Pd-Isothiazole Complex Pd0->InactiveComplex Oxidative Addition into N-S bond Trans R-Pd(II)-R' L_n OxAdd->Trans Transmetalation Trans->Pd0 RedEl R-R' Trans->RedEl Reductive Elimination Isothiazole Isothiazole Isothiazole->InactiveComplex

Caption: The competition between the desired catalytic cycle and the catalyst poisoning pathway.

References

  • Butters, M., et al. (2010). Development of a Scalable Synthesis of a Potent Glucokinase Activator. Organic Process Research & Development, 14(6), 1362–1373. [Link]

  • Scott, J. S., et al. (2007). The Development of a Practical Synthesis of a Potent and Selective 5-HT1D Receptor Antagonist. Organic Process Research & Development, 11(3), 545–551. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Optimization

Technical Support Center: Managing Exothermic Reactions in Isothiazole Synthesis

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven strategies for managing the thermal hazard...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven strategies for managing the thermal hazards associated with isothiazole synthesis. The inherent exothermicity of many synthetic routes to this important heterocyclic scaffold demands rigorous control to ensure safety, reaction efficiency, and product purity.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal characteristics of isothiazole synthesis.

Q1: What are the primary chemical steps that cause exothermic reactions in isothiazole synthesis?

A1: The significant heat release in isothiazole synthesis typically originates from two key types of transformations:

  • Ring Formation/Cyclization: The construction of the isothiazole ring itself is often a thermodynamically favorable process that releases energy. Methods based on the cyclization of compounds containing pre-formed C-C-C-S and N fragments, or similar synthons, are common examples.[1]

  • Oxidative Cyclization: Many prevalent synthetic routes involve an oxidation step to form the critical N-S bond, which completes the aromatic ring.[2][3] The use of potent oxidizing agents on precursors like β-enaminones or enamine-thiones can be highly exothermic and is a primary contributor to the reaction's thermal profile.[2][4]

Q2: What are the risks of an uncontrolled exothermic reaction?

A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[5][6] The consequences can be severe:

  • Safety Hazards: Rapidly increasing temperature and pressure can cause reactor failure, boiling of solvents, and potential explosions.

  • Product Degradation: Elevated temperatures can decompose reactants, intermediates, and the final isothiazole product, leading to low yields and complex impurity profiles.

  • Side Reactions: Higher temperatures can activate alternative reaction pathways, resulting in the formation of unwanted byproducts that may be difficult to separate.

Q3: How can I estimate the potential exothermicity of my planned synthesis before running the reaction?

A3: A proactive approach is critical.

  • Literature Review: Carefully review publications describing similar synthetic transformations. Pay close attention to reported temperature ranges, addition times, and any specific cooling requirements mentioned.

  • Reaction Calorimetry: For reactions being considered for scale-up, performing analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is the industry standard. This provides quantitative data on the enthalpy of reaction and the rate of heat release.

  • Structural Analogs: Assess the reactivity of your specific substrates. The presence of highly activating or reactive functional groups can often signal a more vigorous reaction.

Troubleshooting Guide: Thermal Events During Synthesis

This guide provides a structured approach to diagnosing and resolving common thermal issues encountered during experiments.

Problem / Symptom Probable Cause(s) Recommended Solutions & Explanations
Rapid, unexpected temperature rise immediately upon adding a reagent. 1. Excessive Addition Rate: The rate of heat generation is directly linked to the reaction rate. Adding a reagent too quickly provides a high concentration of reactants, causing a surge in reaction rate and heat output.[6] 2. Inadequate Pre-Cooling: The initial temperature of the reaction mixture was not low enough to absorb the initial heat of reaction.1. Immediately halt the addition. Allow the cooling system to bring the temperature back to the setpoint. Resume addition at a significantly slower rate (e.g., 10-25% of the initial rate). For larger scales, using a syringe pump provides precise and consistent control. 2. Ensure the reaction vessel is fully equilibrated at the target temperature before beginning any additions.
Temperature continues to climb even after reagent addition is stopped. Thermal Runaway Imminent: The reaction has reached a point where the heat being generated is greater than the heat removal capacity of the cooling system.[5][6] The increasing temperature further accelerates the reaction rate, creating a dangerous feedback loop.This is an emergency situation. 1. Activate Emergency Cooling: Immediately apply a more powerful cooling source if available (e.g., a dry ice/acetone bath). 2. Prepare for Quenching: If the temperature rise does not stop, execute your pre-planned emergency quenching procedure (see Protocol 3 below). 3. Alert Personnel: Inform colleagues and safety officers of the situation.
Localized "hot spots" or boiling observed near the point of reagent addition. Poor Mixing/Agitation: Inefficient stirring fails to disperse the added reagent and the generated heat throughout the reaction mass. This creates localized zones of high concentration and temperature.1. Increase Stirring Rate: Ensure the vortex is sufficient to create homogenous mixing. 2. Use Appropriate Agitation: For viscous mixtures or larger vessels (>1L), switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller. 3. Consider Dilution: Increasing the solvent volume can reduce viscosity and improve heat transfer.[7]
Batch-to-batch inconsistency in temperature profiles. 1. Variable Reagent Quality: Differences in the purity or concentration of starting materials can alter reaction kinetics. 2. Ambient Temperature Fluctuations: Changes in lab temperature can affect the efficiency of the cooling apparatus.1. Standardize Reagents: Use reagents from the same lot or qualify new batches before use. 2. Control External Conditions: Perform the reaction in a temperature-controlled hood or use a high-performance thermoregulator for the cooling bath that is less susceptible to ambient changes.

Visual Troubleshooting Workflow

The following decision tree illustrates a logical workflow for responding to a temperature spike during an exothermic reaction.

G start Temperature Spike Detected (>5°C above setpoint) check_addition Is reagent addition in progress? start->check_addition stop_addition IMMEDIATELY Stop Addition check_addition->stop_addition Yes monitor_temp Monitor Temperature check_addition->monitor_temp No stop_addition->monitor_temp temp_falling Temperature Falling? monitor_temp->temp_falling resume_slow Resume addition at 25% of original rate. Continue monitoring. temp_falling->resume_slow Yes temp_rising EMERGENCY: Temperature still rising? temp_falling->temp_rising No stable Reaction Stable. Investigate cause post-reaction. resume_slow->stable check_cooling Check Cooling System (Flow, Temp, Bath Level) check_cooling->monitor_temp temp_rising->check_cooling No quench Execute Emergency Quenching Protocol temp_rising->quench Yes G cluster_0 Lab Scale (mg to g) cluster_1 Process Safety & Scale-Up cluster_2 Pilot & Production Scale (kg) lab_dev Reaction Discovery & Optimization batch Batch Reactor (Round Bottom Flask) lab_dev->batch calorimetry Reaction Calorimetry (Determine ΔH, Heat Flow) batch->calorimetry modeling Thermal Modeling (Predict Temp Profile) calorimetry->modeling pilot Jacketed Reactor (Controlled Cooling) modeling->pilot flow Continuous Flow Reactor (Superior Heat Transfer) modeling->flow

Caption: Workflow for the safe scale-up of exothermic reactions.

  • Continuous Flow Chemistry: Using microreactors or other continuous flow systems offers a significant safety advantage. [7]Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing the buildup of thermal energy and allowing reactions to be run safely at higher temperatures and concentrations than is possible in batch reactors. [6][7]Key parameters like flow rate and temperature can be precisely controlled to maintain optimal and safe conditions. [7]* Semi-Batch Operation: On a larger scale, adding one reactant continuously (or in portions) to the main reactor (semi-batch) is a standard method to control the reaction rate and thus the rate of heat generation. This is a more scalable version of the lab-based slow addition protocol.

References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • Modelling, Simulation & Computing Laboratory (mscLab). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
  • ResearchGate. (2025, October 14). (PDF)
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • Wikipedia. Isothiazole.
  • ResearchGate. (2002, August). (PDF) Isothiazoles (1,2-Thiazoles)
  • New Journal of Chemistry (RSC Publishing).
  • ResearchGate. (2019, October 17). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Regioselectivity of Isothiazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Isothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in isothiazole ring formation. Isothiazoles are a vital class of heterocycles, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] However, their synthesis can be challenging, often yielding mixtures of regioisomers. This resource provides in-depth, field-proven insights and troubleshooting guides to help you master the influence of solvents on your reaction outcomes.

Troubleshooting Guides & FAQs

This section directly addresses common issues and questions encountered during isothiazole synthesis in a practical, question-and-answer format.

Core Issue: Poor Regioselectivity

Question 1: My reaction is producing a mixture of isothiazole regioisomers. What is the first thing I should investigate?

Answer: The first and often most impactful parameter to investigate is the reaction solvent. The choice of solvent directly influences the stabilization of reactants, intermediates, and transition states, which in turn dictates the preferred reaction pathway and, consequently, the final product ratio.

The underlying cause of poor regioselectivity is often the comparable energy barriers for the competing pathways leading to different isomers. A solvent can selectively lower the energy barrier of one pathway by:

  • Stabilizing a key intermediate or transition state: Polar solvents are particularly effective at stabilizing charged or highly polar transition states.

  • Modulating the reactivity of a nucleophile: The ability of a solvent to solvate (or not solvate) a key nucleophile can dramatically alter its reactivity and steric profile.

Before making any changes, it is critical to understand the proposed mechanism of your specific isothiazole synthesis. Different synthetic strategies, such as those starting from β-ketothioamides, enaminoesters, or via cycloaddition, will have different intermediates and sensitivities to solvent effects.[3][4]

Question 2: I'm observing a switch in regioselectivity when moving from a nonpolar solvent (like Toluene) to a polar aprotic solvent (like DMSO). What is the mechanistic basis for this?

Answer: This is a classic observation and highlights the powerful directing effect of polar aprotic solvents. The primary reason for this switch lies in how these solvents interact with charged species, particularly anionic nucleophiles.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, NMP): These solvents possess large dipole moments and high dielectric constants but lack acidic protons (they are not hydrogen-bond donors).[5][6] They are excellent at solvating cations but are poor at solvating anions. This leaves the anion (your nucleophile) "naked" and highly reactive.[7] This enhanced nucleophilicity can favor a kinetic pathway that might be disfavored in other media, leading to a different regioisomer.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane (DCM)): These solvents do not significantly solvate charged species. Reactions proceeding through non-polar or concerted transition states are often favored. If your reaction can proceed through multiple pathways, the one with the least charge separation will likely dominate in a nonpolar solvent.

A published study on the synthesis of benzothiazole-based imidates demonstrated a clear "selectivity switch".[8] Using Dichloromethane (DCM), a less polar solvent, favored the formation of the exo-isomer. However, switching to a strongly hydrogen-bond-accepting (HBA) and polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) led to excellent selectivity for the endo-isomer.[8] This was attributed to the ability of these solvents to enhance the nucleophilicity of a specific hydroxyl group through intermolecular interactions.[8]

Workflow for Troubleshooting Poor Regioselectivity

If you are facing poor regioselectivity, this workflow provides a logical sequence for troubleshooting.

G cluster_0 Solvent Categories start Poor Regioselectivity Observed analyze Analyze Reaction Mechanism: Identify key intermediates and aselectivity-determining step. start->analyze solvent Hypothesize Solvent Role: Stabilization of intermediates? Modulation of nucleophilicity? analyze->solvent screen Perform Solvent Screen solvent->screen protic Polar Protic (e.g., EtOH, MeOH, H2O) screen->protic aprotic Polar Aprotic (e.g., DMSO, DMF, MeCN) screen->aprotic nonpolar Nonpolar / Low Polarity (e.g., Toluene, DCM, THF) screen->nonpolar analyze_result Analyze Regioisomeric Ratio (1H NMR, GC, LC-MS) protic->analyze_result Run small-scale parallel reactions aprotic->analyze_result nonpolar->analyze_result optimize Optimize with Best Solvent Class: Adjust temperature, concentration, and reaction time. analyze_result->optimize success High Regioselectivity Achieved optimize->success

Caption: A logical workflow for troubleshooting and optimizing regioselectivity.

Diving Deeper: Protic vs. Aprotic Solvents

Question 3: My synthesis involves a strong anionic nucleophile. Should I avoid polar protic solvents like ethanol or water?

Answer: In most cases, yes. Using polar protic solvents with strong, small anionic nucleophiles is often detrimental to reaction rate and can negatively impact selectivity.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons on oxygen or nitrogen and are strong hydrogen-bond donors.[5][9] They form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding.[10] This solvation shell stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to react. This suppression of nucleophilicity can allow a competing, undesired pathway to become dominant.[10]

There are exceptions. If the desired mechanism requires proton transfer or stabilization of a leaving group, a protic solvent might be necessary. However, for reactions relying on a potent nucleophile to control the regiochemical outcome, polar aprotic solvents are generally a superior choice.

Visualizing Solvent Effects

The diagram below illustrates how a solvent can influence the energy profile of a reaction with two competing pathways, A and B, leading to regioisomers P1 and P2. A polar aprotic solvent might not solvate the nucleophile (Nu-), keeping its energy high and favoring the lower-energy kinetic pathway (A). A protic solvent solvates and stabilizes Nu-, increasing the activation energy for both pathways, but potentially altering their relative heights, which could change the product ratio.

G E_axis_start Energy E_axis_end E_axis_start->E_axis_end R_aprotic Reactants (in Polar Aprotic Solvent) TS_A_aprotic TS_A R_aprotic->TS_A_aprotic ΔG‡(A) TS_B_aprotic TS_B R_aprotic->TS_B_aprotic ΔG‡(B) R_protic Reactants (in Polar Protic Solvent) TS_A_protic TS_A R_protic->TS_A_protic ΔG‡(A)' TS_B_protic TS_B R_protic->TS_B_protic ΔG‡(B)' P1 Regioisomer P1 TS_A_aprotic->P1 P2 Regioisomer P2 TS_B_aprotic->P2 TS_A_protic->P1 TS_B_protic->P2 RC_start RC_end RC_start->RC_end

Caption: Energy profile showing how solvents alter activation barriers.

Quantitative Data: A Case Study

The following table summarizes experimental data from a study on the synthesis of isosorbide imidates, clearly demonstrating the profound effect of solvent choice on regioselectivity. The goal was to control the reaction to favor either the exo or endo product.

EntryCatalystBaseSolventTime (h)Conversion (%)exo-Product (%)endo-Product (%)
1ADBUTHF3Partial4130
2ADBUDCM 1>9585 15
3BDBUDMSO 3>952467
4BDBUNMP 5>951475

Data adapted from a regiodivergent synthesis study.[8] Catalysts A and B are different N-heterocyclic carbene pre-catalysts. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Analysis: This data provides clear, actionable insights. To achieve the exo-product, the less polar solvent DCM is superior (Entry 2).[8] Conversely, to obtain the endo-product, highly polar aprotic, hydrogen-bond-accepting solvents like DMSO and NMP are the ideal choice, with NMP providing the highest selectivity (Entries 3 & 4).[8]

Experimental Protocol: Solvent Screening for Regioselectivity

This protocol provides a robust framework for systematically evaluating the effect of solvents on the regioselectivity of a new or problematic isothiazole synthesis.

Objective: To determine the optimal solvent for maximizing the yield of the desired regioisomer in a model isothiazole synthesis.

Materials:

  • Reactant A (e.g., an enaminone or thioamide)

  • Reactant B (e.g., an α-haloketone or oxidizing agent)

  • Base or catalyst (if required by the reaction)

  • Set of anhydrous solvents for screening:

    • Nonpolar: Toluene, Dichloromethane (DCM)

    • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

    • Polar Protic: Ethanol (EtOH)

  • Small reaction vials (e.g., 4 mL) with stir bars and caps

  • Standard laboratory glassware and stirring hotplate

  • Internal standard for analysis (e.g., Durene or 1,3,5-Trimethoxybenzene)

  • Analytical equipment: ¹H NMR spectrometer, and/or GC-MS, LC-MS

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add Reactant A (1.0 eq, e.g., 0.1 mmol) and a stir bar to each of the 5 labeled reaction vials.

  • Solvent Addition: To each vial, add 1.0 mL of the respective anhydrous solvent (Toluene, DCM, MeCN, DMF, EtOH). Stir the mixtures at room temperature for 5 minutes to ensure dissolution.

  • Initiation: Prepare a stock solution of Reactant B (1.1 eq) and any required base/catalyst. Add the appropriate volume of this solution to each vial to initiate the reactions simultaneously.

  • Reaction: Place all vials on a stirring hotplate set to the desired reaction temperature (e.g., 60 °C). Allow the reactions to proceed for a set time (e.g., 4 hours), or monitor by TLC for consumption of the limiting reagent.

  • Quenching and Workup:

    • Cool the vials to room temperature.

    • Quench the reactions appropriately (e.g., by adding 1 mL of saturated aq. NH₄Cl).

    • Extract the contents of each vial with an organic solvent (e.g., 2 x 2 mL of Ethyl Acetate).

    • Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Prepare a sample of each crude product for ¹H NMR analysis. Add a known mass of the internal standard to each NMR tube before adding the sample.

    • Acquire the ¹H NMR spectrum for each reaction.

    • Identify unique, well-resolved peaks corresponding to each regioisomer.

    • Calculate the regioisomeric ratio by integrating the signals for each isomer and comparing them. The ratio of the product integrals to the integral of the internal standard can be used to estimate the yield.

References

Sources

Optimization

Technical Support Center: Byproduct Identification in 3-Methylisothiazole-4-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-Methylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylisothiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Methylisothiazole-4-carbonitrile, and what are the key challenges?

A common and effective strategy for synthesizing 3-Methylisothiazole-4-carbonitrile involves a two-step process. The initial step is the synthesis of the key intermediate, 5-amino-3-methylisothiazole-4-carbonitrile. This is often followed by a deamination reaction, such as a Sandmeyer-type reaction, to yield the final product.

The primary challenges in this synthesis are:

  • Byproduct formation during the synthesis of the amino-precursor: The initial cyclization can lead to isomeric impurities and other side products.

  • Incomplete or competing reactions during deamination: The Sandmeyer reaction can yield chloro-substituted byproducts or result in the reduction of the diazonium salt intermediate.

  • Purification of the final product: Separating structurally similar byproducts from the desired 3-Methylisothiazole-4-carbonitrile can be challenging.

Q2: I've synthesized 5-amino-3-methylisothiazole-4-carbonitrile and I'm seeing unexpected peaks in my NMR. What could they be?

During the synthesis of 5-amino-3-methylisothiazole-4-carbonitrile, several byproducts can form. One common side reaction can lead to the formation of a dimeric bisisothiazole byproduct, especially under certain reaction conditions. Additionally, isomeric impurities may arise depending on the specific synthetic route employed.

To identify these byproducts, it is crucial to compare the spectroscopic data of your product with known data for the desired compound and potential impurities.

Q3: My Sandmeyer reaction on 5-amino-3-methylisothiazole-4-carbonitrile is giving me a mixture of products. What are the likely byproducts?

The Sandmeyer reaction is a powerful tool for replacing an amino group, but it is not always perfectly selective.[1][2][3][4] When performing this reaction on 5-amino-3-methylisothiazole-4-carbonitrile, you may encounter the following byproducts:

  • 5-Chloro-3-methylisothiazole-4-carbonitrile: This is a common byproduct when using copper(I) chloride in the Sandmeyer reaction.[1]

  • Unreacted starting material: Incomplete diazotization or reaction can leave residual 5-amino-3-methylisothiazole-4-carbonitrile.

  • Phenolic byproducts: If water is present and competes as a nucleophile, you may form 5-hydroxy-3-methylisothiazole-4-carbonitrile.

Careful control of reaction temperature and the purity of reagents is essential to minimize these side reactions.

Troubleshooting Guides

Guide 1: Byproduct Identification in the Synthesis of 5-Amino-3-methylisothiazole-4-carbonitrile

Common Issue: Presence of unknown impurities alongside the desired product.

Workflow for Identification:

Caption: Workflow for byproduct identification.

Step-by-Step Protocol:

  • Initial Analysis:

    • Run a Thin Layer Chromatography (TLC) of your crude product to visualize the number of components.

    • Acquire a proton NMR (¹H NMR) spectrum of the crude product. Compare the observed signals with the known spectrum of 5-amino-3-methylisothiazole-4-carbonitrile.

  • Isolation of Impurities:

    • If significant impurities are present, perform column chromatography to separate the different components.

    • Collect fractions and analyze them by TLC to ensure pure compounds are isolated.

  • Characterization of Impurities:

    • Obtain Mass Spectrometry (MS) data for each isolated impurity to determine its molecular weight.

    • Run detailed NMR experiments (¹³C NMR, COSY, HSQC, HMBC) to elucidate the structure of the impurities.[5]

Expected Spectroscopic Data for 5-Amino-3-methylisothiazole-4-carbonitrile:

Technique Solvent Expected Signals
¹H NMRDMSO-d6Signals corresponding to the methyl and amino protons.
¹³C NMRDMSO-d6Resonances for the methyl carbon, nitrile carbon, and the isothiazole ring carbons.[6]
MS (GC)-A molecular ion peak corresponding to the exact mass of the compound.[6]

Refer to available spectral databases for detailed chemical shift values.[6]

Potential Byproduct:

  • 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole: In related syntheses, dimeric structures have been observed as side-products. The presence of this byproduct would be indicated by a significantly higher molecular weight in the mass spectrum and a more complex NMR spectrum.

Guide 2: Troubleshooting the Deamination of 5-Amino-3-methylisothiazole-4-carbonitrile

Common Issue: Low yield of 3-Methylisothiazole-4-carbonitrile and formation of halogenated byproducts.

Workflow for Optimization:

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Confirmation of 3-Methylisothiazole-4-carbonitrile by NMR Spectroscopy

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to wasted resources, misinterpreted biological results, and significant delays. The heterocyclic compound 3-Methylisothiazole-4-carbonitrile, a scaffold of interest in medicinal chemistry, presents a classic case for the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. While alternative methods like Mass Spectrometry (MS) can confirm elemental composition and Infrared (IR) spectroscopy can identify functional groups, only NMR provides a complete atomic-level map of the molecular architecture, definitively resolving isomers and confirming connectivity.

This guide provides an in-depth, experience-driven comparison of NMR-based techniques for the structural elucidation of 3-Methylisothiazole-4-carbonitrile. We will move beyond a simple recitation of data to explain the causality behind the analysis, demonstrating how a suite of NMR experiments forms a self-validating system for absolute structural confirmation.

The Analytical Challenge: Beyond Simple Confirmation

The molecular formula for 3-Methylisothiazole-4-carbonitrile is C₅H₄N₂S. A key analytical challenge is to distinguish it from its constitutional isomer, 3-Methylisothiazole-5-carbonitrile. Both isomers would yield identical mass spectrometry data and show similar characteristic stretches in IR spectroscopy (e.g., for the nitrile group). It is the precise placement of the methyl and nitrile groups on the isothiazole ring that must be confirmed, a task for which NMR is uniquely suited.

Predictive ¹H and ¹³C NMR Analysis

Based on established principles of chemical shifts and substituent effects on heterocyclic systems, we can predict the expected NMR spectra for 3-Methylisothiazole-4-carbonitrile.[1][2][3][4] The electron-withdrawing nature of the nitrile group and the electronic properties of the isothiazole ring are key determinants of the chemical shifts.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be remarkably simple, containing two distinct singlets:

  • H5 Proton: The lone proton on the isothiazole ring is at the 5-position. It is expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield due to the aromatic nature of the ring and the influence of the adjacent sulfur and nitrogen atoms. A typical range for such a proton on an isothiazole ring is δ 8.5-9.0 ppm.[5]

  • Methyl Protons (-CH₃): The three protons of the methyl group at the 3-position are chemically equivalent and will appear as a singlet. This signal will be significantly more upfield, likely in the range of δ 2.5-3.0 ppm.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the unique electronic environment of the molecule.

  • C3 & C5: These carbons are bonded to heteroatoms (N and S) and are typically found in the δ 150-170 ppm range.

  • C4: This quaternary carbon is attached to the electron-withdrawing nitrile group and will also be significantly downfield.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the δ 115-125 ppm range.[2][6]

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically in the δ 15-25 ppm range.

Table 1: Predicted NMR Data for 3-Methylisothiazole-4-carbonitrile

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Notes
-CH₃~ δ 2.7 ppm (s, 3H)~ δ 15-20 ppmSinglet due to no adjacent protons. Typical upfield shift for an alkyl group on a heteroaromatic ring.
C3-~ δ 160-170 ppmQuaternary carbon attached to N and S. Expected to be downfield.
C4-~ δ 110-120 ppmQuaternary carbon attached to the nitrile group.
H5~ δ 8.7 ppm (s, 1H)~ δ 150-155 ppmSinglet due to no adjacent protons. Downfield shift characteristic of isothiazole ring protons.[5]
-C≡N-~ δ 115-120 ppmCharacteristic chemical shift for a nitrile carbon.[2]

The Workflow for Unambiguous Confirmation

While 1D NMR provides strong evidence, a definitive, self-validating confirmation requires 2D NMR experiments. The workflow below illustrates the logical progression from sample preparation to final structure validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) acq_1d Acquire 1D Spectra: ¹H, ¹³C, DEPT-135 prep->acq_1d acq_2d Acquire 2D Spectra: COSY, HSQC, HMBC acq_1d->acq_2d Initial Assessment analysis_1d Assign signals in 1D spectra based on predicted shifts analysis_2d Correlate protons and carbons using HSQC & HMBC analysis_1d->analysis_2d confirm Confirm C-C connectivity and resolve isomer ambiguity analysis_2d->confirm structure Final Structure Confirmed confirm->structure

Caption: Workflow for NMR-based structural elucidation.

The Decisive Experiments: HSQC and HMBC

Heteronuclear 2D NMR is the key to locking down the structure. These experiments reveal which protons are attached to which carbons and, crucially, correlations between protons and carbons over two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For 3-Methylisothiazole-4-carbonitrile, we would expect to see:

    • A correlation cross-peak between the proton signal at ~δ 2.7 ppm and the carbon signal at ~δ 15-20 ppm, confirming the -CH₃ group.

    • A correlation cross-peak between the proton signal at ~δ 8.7 ppm and the carbon signal at ~δ 150-155 ppm, confirming the C5-H5 group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to piece together the molecular skeleton. The key expected correlations to confirm the "4-carbonitrile" isomer are:

    • From Methyl Protons (~δ 2.7 ppm): A correlation to the quaternary carbon C3 (~δ 160-170 ppm) and, most importantly, a correlation to the nitrile-bearing carbon C4 (~δ 110-120 ppm). This ³J-coupling is definitive proof of the C3-CH₃ and C4-CN connectivity.

    • From Ring Proton H5 (~δ 8.7 ppm): A correlation to the quaternary carbon C4 (~δ 110-120 ppm) and potentially to C3 (~δ 160-170 ppm). The correlation to C4 is the critical piece of evidence.

G mol H_Me CH₃ Protons C4 C4 H_Me->C4  ³J (Key Correlation) C3 C3 H_Me->C3 ²J H5 H5 Proton C4_2 C4 H5->C4_2 ²J (Key Correlation)  

Caption: Key HMBC correlations for structural confirmation.

If the compound were the 5-carbonitrile isomer, the HMBC correlations would be dramatically different. For instance, the H5 proton would not show a correlation to the nitrile-bearing carbon. This is how the method provides a self-validating, unambiguous result.

Comparison with Alternative Analytical Techniques

Technique Information Provided Advantages Limitations for Isomer Differentiation
NMR Spectroscopy Complete 3D structure, atomic connectivity, stereochemistry.Unambiguous isomer differentiation, non-destructive.Requires slightly larger sample amounts, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS).High sensitivity, very small sample size needed.Cannot distinguish between constitutional isomers like 3- and 5-carbonitrile derivatives.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C=N, C-H).Fast, simple, good for functional group identification.Provides no information on the connectivity of the molecular skeleton; isomers are often indistinguishable.
X-Ray Crystallography Absolute 3D structure in the solid state.Provides the ultimate "gold standard" structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-quality 1D and 2D NMR spectra for the unambiguous structural confirmation of 3-Methylisothiazole-4-carbonitrile.

Materials:

  • 3-Methylisothiazole-4-carbonitrile (10-20 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 500 MHz or higher)[7]

Procedure:

  • Sample Preparation: a. Accurately weigh 10-20 mg of the sample and transfer it to a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of deuterated solvent (CDCl₃ is a good first choice for many organic molecules). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0.00 ppm.[7] d. Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D ¹H Spectrum Acquisition: a. Use a standard pulse-acquire sequence. b. Set a spectral width of approximately 16 ppm. c. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Process the data with Fourier transformation, phase correction, and baseline correction.

  • 1D ¹³C{¹H} Spectrum Acquisition: a. Use a proton-decoupled pulse sequence. b. Set a spectral width of approximately 220-240 ppm.[4] c. Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4] d. Process the data similarly to the ¹H spectrum.

  • 2D HSQC Spectrum Acquisition: a. Use a standard gradient-selected HSQC pulse sequence. b. Set the ¹H spectral width to ~16 ppm and the ¹³C spectral width to ~180 ppm, centered on the relevant regions. c. Acquire a suitable number of increments in the indirect dimension (e.g., 256) and scans per increment (e.g., 2-4).

  • 2D HMBC Spectrum Acquisition: a. Use a standard gradient-selected HMBC pulse sequence. b. Use similar spectral widths as the HSQC. c. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. d. Acquire a sufficient number of scans per increment (e.g., 8-16) to detect the weaker long-range correlations.

  • Data Analysis: a. Process all 2D spectra using appropriate window functions and Fourier transformation. b. Analyze the cross-peaks in the HSQC and HMBC spectra to build the molecular structure piece by piece, as described in the sections above.

References

  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magn Reson Chem.
  • Isothiazole(288-16-4) 1H NMR spectrum. ChemicalBook.
  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS.
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  • 13C NMR Chemical Shift. Oregon State University.
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  • 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E.
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  • A guide to 13C NMR chemical shift values. Compound Interest.
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  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
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  • 5-amino-3-methyl-isothiazole-4-carbonitrile. Echemi.

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Comparative

A Senior Application Scientist's Comparative Guide to Isothiazole and Thiazole Synthesis

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for constructing heterocyclic scaffolds is a critical decision that impacts yield, purity, scalability, and, ultimate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for constructing heterocyclic scaffolds is a critical decision that impacts yield, purity, scalability, and, ultimately, project timelines. Thiazole and its isomer, isothiazole, are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] Both are privileged structures in medicinal chemistry and materials science, yet their syntheses proceed through distinct pathways governed by the relative positions of their heteroatoms.[1][2]

This guide provides an in-depth comparative analysis of the most prevalent and robust synthetic methodologies for preparing thiazole and isothiazole rings. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations that guide the selection of one route over another.

Part 1: The Synthesis of Thiazoles — The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability, high yields, and operational simplicity.[3][4] It is a classic condensation reaction that constructs the thiazole ring from readily available precursors.

Mechanistic Rationale

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[4] The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration:

  • S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial step forms a key intermediate.[3]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide intermediate attacks the carbonyl carbon.[3]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic thiazole ring.[5]

The driving force for this reaction is the formation of the highly stable aromatic thiazole system.[6]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis, known for its high yield.[3][7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.

  • Add methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. The basic solution neutralizes any acid formed and aids in the precipitation of the product.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Air dry the collected solid on a watch glass to obtain the final product.

Workflow Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide solvent Methanol reagents->solvent Dissolve intermediate S-Alkylation Intermediate solvent->intermediate Heat (100°C) SN2 Attack cyclization Cyclization/ Dehydration intermediate->cyclization Intramolecular Attack workup Base Workup & Filtration cyclization->workup Aromatization product Thiazole Product workup->product Isolate

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Part 2: The Synthesis of Isothiazoles — Cyclization of β-Enaminones

The synthesis of the isothiazole ring, where the nitrogen and sulfur atoms are adjacent (a 1,2-relationship), requires different strategies.[8] A robust and environmentally friendly method involves the cyclization of β-enaminones, which can be performed under solvent-free conditions.[9][10]

Mechanistic Rationale

This approach typically involves the reaction of a β-enaminone with a sulfur and nitrogen source, such as ammonium thiocyanate. The mechanism is thought to proceed via:

  • Intermediate Formation: The β-enaminone reacts with ammonium thiocyanate at elevated temperatures.

  • Cyclization and N-S Bond Formation: A key cyclization step occurs, forming the critical N-S bond that defines the isothiazole ring.

  • Oxidative Aromatization: The cyclic intermediate undergoes oxidation (often aerial) to yield the aromatic isothiazole.

The choice of a solvent-free, high-temperature condition often accelerates the reaction and simplifies purification, representing a key advantage in green chemistry.[9]

Experimental Protocol: Solvent-Free Synthesis from β-Enaminones

This protocol exemplifies a green chemistry approach to isothiazole synthesis, notable for its high yields and operational simplicity.[9]

Materials:

  • β-Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 mmol)

  • Ammonium thiocyanate (NH₄SCN) (1.2 mmol)

Procedure:

  • Grind the β-enaminone and ammonium thiocyanate together in a mortar and pestle.

  • Transfer the mixture to a reaction vessel.

  • Heat the mixture at 120°C (neat, without solvent) for the time specified by the specific substrate (typically 15-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the residue directly using column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired isothiazole.

Workflow Diagram: Isothiazole Synthesis from β-Enaminones

Isothiazole_Synthesis reagents β-Enaminone + Ammonium Thiocyanate conditions Neat (Solvent-Free) Heat (120°C) reagents->conditions Mix & Heat cyclization Cyclization/ N-S Bond Formation conditions->cyclization Reaction Cascade purification Column Chromatography cyclization->purification Aromatization product Isothiazole Product purification->product Isolate

Caption: Workflow for solvent-free Isothiazole Synthesis.

Part 3: Comparative Analysis

The choice between synthesizing a thiazole versus an isothiazole is fundamentally dictated by the target structure. However, comparing their most common synthetic routes reveals important practical differences for the synthetic chemist.

FeatureHantzsch Thiazole SynthesisIsothiazole Synthesis (from β-Enaminones)
Ring Formation C-N and C-S bonds formed with two separate precursors.N-S bond is a key cyclization step from a linear precursor.[9]
Key Precursors α-Haloketone, Thioamide.[4]β-Enaminone, Ammonium Thiocyanate.[9]
Regioselectivity Generally high and predictable. The substitution pattern is locked in by the choice of the α-haloketone and thioamide.Also typically high, determined by the structure of the starting β-enaminone.
Reaction Conditions Typically requires reflux in a solvent (e.g., methanol, ethanol).[3][7]Can be performed under solvent-free (neat) conditions at high temperatures.[9][10]
Yields Generally good to excellent (often >90%).[7][11]Often excellent (82-95%).[9]
Workup & Purification Often involves precipitation and filtration, which can yield a very pure product directly.[3]Typically requires purification by column chromatography.[9]
Green Chemistry Aspect Use of solvents is common.Solvent-free approach is highly advantageous, reducing waste.[9]
Causality and Experimental Choices
  • Why heat the Hantzsch synthesis? The reaction requires thermal energy to overcome the activation barriers for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[3]

  • Why use a base in the Hantzsch workup? An acid (HX) is liberated during the reaction. The addition of a weak base like sodium carbonate neutralizes this acid, preventing potential side reactions and ensuring the product, which is often a free base, precipitates from the aqueous solution.[3]

  • Why perform the isothiazole synthesis neat? The high temperature (120°C) provides the necessary energy for the reaction cascade. Performing it solvent-free not only aligns with green chemistry principles but also increases reactant concentration, often leading to faster reaction times and simplified purification as there is no solvent to remove.[9][10]

Conclusion

Both the Hantzsch thiazole synthesis and the solvent-free isothiazole synthesis from β-enaminones are powerful and reliable methods for accessing their respective heterocyclic cores. The Hantzsch synthesis is a classic, high-yielding reaction that often results in a product pure enough after simple filtration.[3] The modern, solvent-free synthesis of isothiazoles offers an environmentally friendly, rapid, and efficient alternative that is well-suited for modern synthetic labs.[9]

The ultimate choice of methodology is dictated by the target molecule. However, understanding the mechanistic underpinnings and practical considerations of each route empowers researchers to make informed, efficient, and strategic decisions in the design and execution of their synthetic campaigns.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Isothiazole synthesis. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • ResearchGate. Synthetic strategies for thiazole and isothiazole preparation versus a permutation concept. Available at: [Link]

  • ResearchGate. Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]

  • Royal Society of Chemistry. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Available at: [Link]

  • MDPI. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • ResearchGate. Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. Available at: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

  • ResearchGate. Use of Lawesson's Reagent in Organic Syntheses. Available at: [Link]

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

  • Science of Synthesis. Product Class 15: Isothiazoles. Available at: [Link]

  • ResearchGate. Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Available at: [Link]

  • ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Available at: [Link]

  • PubMed. Thiazole and Isothiazole Chemistry in Crop Protection. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating an LC-MS Method for 3-Methylisothiazole-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Novel Isothiazoles This guide provides an in-depth, experience-driven framework for the development and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Isothiazoles

This guide provides an in-depth, experience-driven framework for the development and validation of a robust analytical method for 3-Methylisothiazole-4-carbonitrile using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple checklist of steps to explore the scientific rationale behind our choices, ensuring the resulting protocol is not just compliant, but scientifically sound and self-validating. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3][4] This guide is structured to empower you to achieve that objective with confidence.

Why LC-MS? The Power of Specificity and Sensitivity

For a small molecule like 3-Methylisothiazole-4-carbonitrile (MW: ~136.18 g/mol ), achieving sensitive and specific quantification in complex matrices (e.g., biological fluids, formulation excipients, or reaction mixtures) presents a significant challenge. Techniques like HPLC-UV may lack the necessary specificity if co-eluting compounds share similar chromophores.[5][6]

This is where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes the gold standard.[7][8] Its power lies in a dual-filter system:

  • Chromatographic Separation (LC): The liquid chromatography component separates the target analyte from other components in the sample based on its physicochemical properties.

  • Mass-Based Detection (MS/MS): The tandem mass spectrometer provides an orthogonal level of specificity by isolating the analyte based on its unique mass-to-charge ratio (m/z) and then fragmenting it to detect specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification even at very low levels.[9]

This guide will focus on a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][10][11]

The Validation Workflow: A Structured Approach

A successful validation study is built on a logical progression of experiments, where each step informs the next. The workflow ensures that by the end of the process, every performance characteristic of the method is well-understood and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Stability & Finalization Dev Method Development (Column, Mobile Phase) MS_Opt MS/MS Optimization (MRM Transitions) Dev->MS_Opt Sample_Prep Sample Preparation (Extraction/Dilution) MS_Opt->Sample_Prep Specificity Specificity & Selectivity Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ Sensitivity (LOD & LOQ) Accuracy->LOD_LOQ Precision->LOD_LOQ Stability Analyte Stability (Stock, Bench-top, Freeze-Thaw) LOD_LOQ->Stability Report Validation Report & SOP Generation Stability->Report

Caption: High-level workflow for LC-MS method validation.

Part 1: A Detailed Experimental Protocol for Validation

This protocol is a comprehensive, self-validating system. Each parameter is tested with predefined acceptance criteria derived from ICH and FDA guidelines.[12][13]

Instrumentation and Reagents
  • LC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like isothiazole derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for efficient positive mode ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standard: 3-Methylisothiazole-4-carbonitrile, certified purity >98%.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., another isothiazole derivative not present in samples).

MS/MS Parameter Optimization
  • Analyte Tuning: Infuse a standard solution of 3-Methylisothiazole-4-carbonitrile (~500 ng/mL) directly into the mass spectrometer.

  • Precursor Ion Identification: In positive ESI mode, identify the protonated molecular ion [M+H]⁺. For C₅H₄N₂S (MW 136.18), this will be at m/z 137.2.

  • Product Ion Scanning: Perform a product ion scan on the precursor m/z 137.2 to identify stable, high-intensity fragment ions. Plausible fragments could result from the cleavage of the isothiazole ring.

  • MRM Transition Selection: Select at least two MRM transitions for monitoring. The most intense transition is used for quantification (quantifier), and a second transition is used for confirmation (qualifier).

    • Example Quantifier:m/z 137.2 → 95.1

    • Example Qualifier:m/z 137.2 → 69.0

  • Optimization: Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity for each transition.

Validation Experiments: Step-by-Step

The following experiments should be conducted in the order presented, as the results of earlier tests (like linearity) are required for later ones (like accuracy).

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][15]

  • Procedure:

    • Analyze a blank matrix sample (e.g., drug product placebo, plasma from an untreated subject).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix sample spiked with known related substances or potential impurities.

  • Acceptance Criteria:

    • No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix. Response should be <20% of the LLOQ.

    • The analyte peak should be chromatographically resolved from any potential interferents.

  • Objective: To establish the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.[16][17]

  • Procedure:

    • Prepare a stock solution of 3-Methylisothiazole-4-carbonitrile (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of at least six non-zero calibration standards spanning the expected concentration range (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

    • Analyze each calibration standard in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis (1/x² weighted is often appropriate for LC-MS data).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

  • Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).[12][15]

  • Procedure:

    • Prepare Quality Control (QC) samples by spiking the matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

    • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day, with the same analyst and equipment.

    • Inter-day (Intermediate Precision): Repeat the analysis on at least two different days, preferably with different analysts or equipment.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value for each QC level.

    • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for each QC level.

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[18][19]

  • Procedure:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Prepare samples at these estimated concentrations and analyze them.

    • The LOQ must be formally demonstrated by analyzing at least five replicates at the proposed LOQ concentration, which must meet the acceptance criteria for accuracy and precision (typically ±20% for both).

  • Acceptance Criteria:

    • The LOQ must be quantified with a precision (%CV) of ≤ 20% and accuracy (mean) of ±20% of the nominal concentration.

  • Objective: To evaluate the stability of the analyte in the sample matrix under various storage and processing conditions.[7][17]

  • Procedure:

    • Analyze LQC and HQC samples after subjecting them to various conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

      • Bench-Top Stability: Stored at room temperature for a period reflecting typical sample handling time (e.g., 4-24 hours).

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration covering the expected sample storage period (e.g., 30, 60, 90 days).

      • Stock Solution Stability: Stability of the analyte in its stock solution solvent at room temperature and refrigerated conditions.

  • Acceptance Criteria:

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration of freshly prepared QC samples.

Part 2: Performance Benchmarking and Data Presentation

A key part of validating a method is understanding its performance relative to other available techniques. LC-MS/MS typically excels in sensitivity and specificity, which are critical for regulated environments.

Comparative Analysis: LC-MS/MS vs. HPLC-UV
Performance ParameterLC-MS/MS (This Validated Method)HPLC-UV (Typical Alternative)Rationale for Superiority/Difference
Specificity/Selectivity Very High: Based on retention time, precursor mass, and product ion mass.[12]Moderate: Based on retention time and UV absorbance. Susceptible to interference from co-eluting compounds with similar chromophores.[5]The MS/MS detection provides an orthogonal and more definitive identification of the analyte, minimizing the risk of false positives from matrix components.
Sensitivity (Typical LOQ) Very High: Sub-ng/mL to low ng/mL levels are readily achievable (e.g., 1 ng/mL).[9]Moderate to Low: Typically in the high ng/mL to µg/mL range, depending on the analyte's chromophore.[6]Mass spectrometers are inherently more sensitive detectors than UV-Vis detectors for many compounds, allowing for quantification at much lower levels.
Linear Range Wide: Typically spans 3-4 orders of magnitude (e.g., 1 - 1000 ng/mL).Moderate: Usually spans 2-3 orders of magnitude. Detector saturation can be an issue at high concentrations.LC-MS systems often exhibit a wider dynamic range, accommodating both trace-level and higher concentration samples within a single analytical run.
Accuracy & Precision High: Typically <15% RSD and ±15% bias.High: Can also achieve <15% RSD and ±15% bias, but may be compromised by interferences at low concentrations.While both can be precise, the superior selectivity of LC-MS ensures that the accuracy and precision are maintained even in complex and "dirty" matrices.
Instrument Complexity High: Requires specialized training for operation and maintenance.Low to Moderate: Widely available and relatively straightforward to operate.The complexity of the MS detector and its vacuum systems requires a higher level of user expertise.
Cost (Initial & Running) High: Significant capital investment and higher maintenance costs.Low to Moderate: Lower initial purchase price and less expensive routine maintenance.The cost-benefit analysis often favors LC-MS when high sensitivity and absolute specificity are required for regulatory compliance or challenging research questions.
Summarizing Validation Data

All quantitative results from the validation experiments should be summarized in clear tables.

Table 1: Linearity of Calibration Curve

Standard Conc. (ng/mL) Mean Response (Area Ratio) Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.015 0.98 98.0
5.0 0.076 5.05 101.0
20.0 0.301 19.95 99.8
100.0 1.512 100.8 100.8
500.0 7.495 499.7 99.9
1000.0 15.021 1001.4 100.1

| Regression: y = 0.015x + 0.0001 | r²: 0.9995 | | |

Table 2: Intra-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) n Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
LQC 3.0 5 2.95 98.3 4.5
MQC 80.0 5 81.2 101.5 3.1

| HQC | 800.0 | 5 | 790.5 | 98.8 | 2.8 |

Expert Insights and Causality

The trustworthiness of an analytical method is built on a foundation of scientifically sound choices. The relationship between validation parameters is not arbitrary; they are interconnected and demonstrate the holistic performance of the method.

G Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity ensures signal is from analyte Robustness Robustness Selectivity->Robustness all must hold under minor variations Accuracy Accuracy Linearity->Accuracy defines working range Precision Precision Linearity->Precision defines working range Linearity->Robustness all must hold under minor variations LOQ Limit of Quantitation (LOQ) Accuracy->LOQ define lowest quantifiable point Accuracy->Robustness all must hold under minor variations Precision->LOQ define lowest quantifiable point Precision->Robustness all must hold under minor variations LOQ->Selectivity must be selective at low levels LOQ->Robustness all must hold under minor variations

Caption: Interdependence of core analytical validation parameters.

For instance, without establishing selectivity , one cannot be certain that the response measured in the linearity experiment is solely from the analyte. Similarly, the LOQ is meaningless if it is not demonstrated to be both accurate and precise .[19] This interconnectedness is why a comprehensive validation protocol, as outlined above, is essential. It creates a self-validating system where the successful outcome of one experiment provides confidence in the foundation for the next.

Conclusion

Validating an LC-MS method for a compound like 3-Methylisothiazole-4-carbonitrile is a rigorous but essential process for ensuring data integrity in research and development. By following a structured approach grounded in ICH principles, researchers can develop a method that is not only compliant but also robust, reliable, and fit for purpose. The superior sensitivity and specificity of LC-MS/MS make it the ideal platform for this task, providing a level of analytical confidence that is difficult to achieve with alternative techniques. This guide provides the framework and the scientific rationale to build and validate such a method, transforming an analytical requirement into a cornerstone of scientific quality.

References

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  • Pharma Talks. (2025). Understanding ICH Q2(R2)
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  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Echemi. (2024). 5-amino-3-methyl-isothiazole-4-carbonitrile.
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  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
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Comparative

biological activity of 3-Methylisothiazole-4-carbonitrile vs. its analogs

An In-Depth Comparative Guide to the Biological Activity of 3-Methylisothiazole-4-carbonitrile and Its Analogs Introduction: Unveiling the Potential of the Isothiazole Scaffold The isothiazole ring, a five-membered heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Methylisothiazole-4-carbonitrile and Its Analogs

Introduction: Unveiling the Potential of the Isothiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal and agricultural chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[2][4] This guide focuses on the specific, yet largely unexplored, compound 3-Methylisothiazole-4-carbonitrile . Due to the limited direct experimental data available for this molecule, this document provides a comprehensive comparative analysis based on its structural analogs. By examining the structure-activity relationships (SAR) of related compounds, we can build a strong, evidence-based hypothesis for its potential biological profile and outline a clear experimental path for its validation.

The core structure combines three key features: the bio-active isothiazole ring, a methyl group at the 3-position, and an electron-withdrawing carbonitrile group at the 4-position. The carbonitrile (cyano) group, in particular, is a crucial functionality in many biologically active isothiazoles, often implicated in their mechanism of action.[2][5] This guide will dissect the contributions of these structural motifs by comparing them to analogs where these positions are modified, providing researchers with a foundational understanding for future investigation.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Approach

The biological activity of isothiazole derivatives is profoundly influenced by the nature and position of substituents on the ring.[2] To predict the profile of 3-Methylisothiazole-4-carbonitrile, we will compare it against several classes of structurally related analogs.

Analog Class 1: Halogenated Isothiazole-4-carbonitriles

A prominent class of analogs involves halogen substitution, particularly at the 3 and 5 positions. For instance, 3,5-dihalo-4-isothiazolecarbonitriles have been investigated for their potent agrochemical activities.[2]

  • Biological Activity: These compounds are primarily known for herbicidal and antifungal properties.[2] The presence of halogens, which are highly electronegative, significantly alters the electronic properties of the isothiazole ring, likely enhancing its interaction with biological targets in plants and fungi.

  • SAR Insights: Replacing the 3-methyl group with a halogen (e.g., bromine or chlorine) suggests that the electronic nature of the C3 substituent is a key determinant of activity.[5] While the 3-methyl group is weakly electron-donating, a halogen is strongly electron-withdrawing. This fundamental difference implies that 3-Methylisothiazole-4-carbonitrile may possess a different spectrum of activity, potentially with lower herbicidal potency but perhaps an enhanced profile in other areas, such as antibacterial or anticancer applications where different target interactions are required.

Analog Class 2: Benzo[d]isothiazoles

Fusing a benzene ring to the isothiazole core creates benzo[d]isothiazole, a scaffold with markedly different steric and electronic properties.

  • Biological Activity: Benzo[d]isothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines , particularly those derived from leukemia.[6] They have also been evaluated for antiproliferative activity against solid tumors.[6]

  • SAR Insights: The extended aromatic system of the benzofused ring enhances the molecule's lipophilicity and potential for π-π stacking interactions with biological macromolecules like DNA or enzyme active sites. This comparison suggests that while the non-fused 3-Methylisothiazole-4-carbonitrile may be less potent as an antiproliferative agent, its smaller size could grant it access to different biological targets or confer a more favorable pharmacokinetic profile.

Analog Class 3: Amino- and Amide-Substituted Isothiazoles

Modifications at the 4 and 5 positions, such as the introduction of amino and amide functionalities, have yielded compounds with therapeutic potential. For example, derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have been synthesized and evaluated.[7]

  • Biological Activity: These compounds have been investigated for their effects on the circulatory system and as anti-inflammatory agents .[7][8] The amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid, in particular, have been studied extensively, with one analog, denotivir, becoming an antiviral drug.[8]

  • SAR Insights: This class retains the 3-methyl group but replaces the 4-carbonitrile with a carboxylic acid or its derivative. The ability of the carboxyl and amide groups to act as hydrogen bond donors and acceptors is critical to their observed activities. This contrasts sharply with the 4-carbonitrile group, which is primarily a hydrogen bond acceptor with distinct electronic properties. This suggests that 3-Methylisothiazole-4-carbonitrile is unlikely to share the same cardiovascular or anti-inflammatory profile but reinforces the importance of the 4-position for modulating biological activity. The known antiviral activity of isothiazoles with a cyano group at the 4-position against poliovirus further highlights the potential of our target compound in this domain.[5]

Data Summary: Biological Activities of Isothiazole Analogs

The following table summarizes the key biological activities reported for different classes of isothiazole analogs, providing a comparative framework for predicting the potential of 3-Methylisothiazole-4-carbonitrile.

Analog ClassKey SubstituentsPrimary Biological ActivityReported Potency (Example)Reference(s)
Benzo[d]isothiazolesFused Benzene RingCytotoxicity (Anticancer)CC₅₀ = 4-9 µM (against MT-4 cells)[6]
3,5-Dihalo-isothiazolesHalogens at C3 & C5Herbicidal, AntifungalActivity demonstrated[2]
4-CyanoisothiazolesCyano group at C4Antiviral (Poliovirus)Activity demonstrated[5]
Amide DerivativesAmide at C4, Amino at C5Anti-inflammatory, AntiviralSignificant activity in vivo[8]
Thiazole DerivativesIsomeric Ring SystemAntibacterial, AntifungalMIC = 7.8 - 93.7 µg/mL[9]

Proposed Mechanism of Action: Induction of Apoptosis

Given the pronounced cytotoxic effects of many heterocyclic compounds, including isothiazole and thiazole analogs, a plausible mechanism of action for 3-Methylisothiazole-4-carbonitrile against cancer cells is the induction of apoptosis.[6][10] The electrophilic nature of the isothiazole ring, enhanced by the electron-withdrawing nitrile group, could make it reactive towards cellular nucleophiles, particularly cysteine residues in key proteins involved in cell survival pathways. This could trigger a cascade of events leading to programmed cell death.

A proposed pathway involves the disruption of mitochondrial function, a central event in the intrinsic apoptotic pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Disruption cluster_caspase Caspase Cascade Compound 3-Methylisothiazole- 4-carbonitrile Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Compound->Mito Disruption CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway initiated by 3-Methylisothiazole-4-carbonitrile.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 3-Methylisothiazole-4-carbonitrile, a series of standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is foundational for determining a compound's effect on cancer cell viability and proliferation.[1]

Objective: To quantify the dose-dependent cytotoxic effect of 3-Methylisothiazole-4-carbonitrile on a panel of human cancer cell lines (e.g., K562, HepG2) and a non-cancerous control cell line (e.g., PBMCs).

Methodology Workflow:

mtt_workflow start Start seed 1. Seed Cells (96-well plate, 5x10³ cells/well) start->seed incubate1 2. Incubate (24h, 37°C, 5% CO₂) seed->incubate1 treat 3. Add Compound (Serial dilutions + Controls) incubate1->treat incubate2 4. Incubate (48-72h, 37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (2-4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO, 100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Sources

Validation

A Spectroscopic Showdown: A Comparative Guide to Isothiazole Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazoles, a class of sulfur- and nitrogen-containing five-membered aromat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isothiazoles, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles, are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] The seemingly subtle shift in the position of the nitrogen and sulfur atoms between isomers like isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) can drastically alter a molecule's biological activity, making their unambiguous differentiation a critical analytical challenge.[3][4]

This guide provides a comprehensive spectroscopic comparison of isothiazole and its more common isomer, thiazole. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we present the data and methodologies necessary to unambiguously distinguish between these closely related structures, grounded in the fundamental principles of chemical physics that govern their spectroscopic behavior.

The Structural Basis of Spectroscopic Differences

The core distinction between isothiazole and thiazole lies in the relative positions of the heteroatoms. In isothiazole, the sulfur and nitrogen atoms are adjacent (a 1,2-relationship), whereas in thiazole, they are separated by a carbon atom (a 1,3-relationship). This fundamental structural variance directly influences the electronic distribution, aromaticity, and dipole moment of the rings, giving rise to unique and diagnostic spectroscopic fingerprints.[5][6] Thiazoles are noted for their significant pi-electron delocalization and aromatic character, which is a key factor influencing their spectral properties.[5]

Caption: Molecular structures of Isothiazole and Thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts and coupling constants of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment.

¹H NMR Spectroscopy

The positions of the electron-withdrawing nitrogen and the sulfur atom create distinct magnetic environments for the three ring protons. In isothiazole, the proton at C3 is adjacent to the nitrogen, H5 is adjacent to the sulfur, and H4 is in between. In thiazole, the H2 proton is uniquely situated between both heteroatoms. This leads to predictable and diagnostic differences in their chemical shifts.

The proton chemical shifts for thiazole generally appear between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current consistent with its aromaticity.[5] For the parent isothiazole, the protons resonate at δ 8.72 (H3), 7.26 (H4), and 8.54 (H5) ppm.[1][7]

Table 1: Comparative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

CompoundH-2 (δ, mult, J Hz)H-3 (δ, mult, J Hz)H-4 (δ, mult, J Hz)H-5 (δ, mult, J Hz)
Isothiazole8.72 (d, J=4.7)7.26 (dd, J=4.7, 1.7)8.54 (d, J=1.7)
Thiazole8.77 (d, J=3.6)7.82 (d, J=3.6)7.27 (d, J=3.6)

Data sourced from various spectral databases and publications.[1][7][8]

Causality Behind the Shifts:

  • Isothiazole: The H3 proton is significantly deshielded due to its proximity to the electronegative nitrogen atom. The H5 proton, adjacent to sulfur, is also downfield. The H4 proton is the most shielded, appearing furthest upfield. The coupling pattern is a clear giveaway: H4 is a doublet of doublets, coupling to both H3 and H5 with different J values.

  • Thiazole: The H2 proton, positioned between both heteroatoms, experiences the strongest deshielding effect and appears furthest downfield. The H4 and H5 protons are coupled to each other, appearing as distinct doublets.[9] The lack of a proton at the 3-position simplifies the spectrum compared to isothiazole.

¹³C NMR Spectroscopy

The carbon skeleton provides an even more direct readout of the electronic effects of heteroatom placement. The differences in chemical shifts, particularly for the carbons directly bonded to nitrogen and sulfur, are substantial.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundC-2 (δ)C-3 (δ)C-4 (δ)C-5 (δ)
Isothiazole157.9123.6149.9
Thiazole153.4143.7119.8

Data sourced from various spectral databases and publications.[10][11][12]

Causality Behind the Shifts:

  • Isothiazole: The C3 carbon, double-bonded to the nitrogen, is the most deshielded carbon in the ring. The C4 carbon is notably shielded, likely due to electron release from the sulfur atom.[10]

  • Thiazole: The C2 carbon, situated between the two electronegative heteroatoms, is highly deshielded. In contrast, the C5 carbon is the most shielded in the thiazole ring.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the stretching and bending of bonds within the heterocyclic ring. While the spectra can be complex, the "fingerprint" region (below 1500 cm⁻¹) is often unique for each isomer.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Isomer Differentiation

Vibrational ModeIsothiazole (approx. cm⁻¹)Thiazole (approx. cm⁻¹)Rationale for Difference
C=N Stretch~1590~1605The position of the C=N bond within the ring and its coupling with other vibrations are altered by the S/N atom placement.
Ring Skeletal Vibrations~1400, ~1350~1480, ~1380The overall symmetry and bond strengths of the heterocyclic ring differ, leading to distinct skeletal vibration patterns.
C-H Out-of-Plane Bending~810, ~750~880, ~720The pattern of these bands is highly diagnostic of the substitution pattern on an aromatic ring.

Data is representative and can shift based on substitution.[1][13]

The key takeaway from IR is the holistic pattern of bands rather than a single frequency. The unique symmetry and dipole moment changes during vibration for each isomer result in a distinct and reproducible spectral fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, typically π→π* transitions in these aromatic systems. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the electronic structure and extent of conjugation.

Table 4: Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
IsothiazoleVaries~244Not Specified
ThiazoleVaries~235Not Specified

Data sourced from NIST WebBook and other publications.[14][15][16]

Causality Behind the Absorption: The difference in the position of the heteroatoms alters the energy levels of the π molecular orbitals. While the λmax values are relatively close, they are consistently different, reflecting the subtle electronic distinctions between the two aromatic systems. Thiazole derivatives often exhibit multiple absorption bands, which can be sensitive to solvent polarity.[17]

Mass Spectrometry (MS): Decoding Fragmentation Pathways

Under electron ionization (EI), both isothiazole and thiazole will show a molecular ion (M⁺) at m/z 85. However, the subsequent fragmentation pathways are dictated by the bond arrangements and provide a clear method for differentiation.

Table 5: Key Mass Spectrometry Fragments (m/z) from Electron Ionization

CompoundMolecular Ion (M⁺)Key Fragments (m/z) and Proposed Identity
Isothiazole8558 [M - HCN]⁺, 45 [CHS]⁺
Thiazole8558 [M - HCN]⁺, 59 [C₂H₃S]⁺, 45 [CHS]⁺

Fragmentation patterns are predictive and confirmed by spectral databases.[1][15]

Causality Behind Fragmentation: The fragmentation of these five-membered rings often involves the expulsion of stable neutral molecules like hydrogen cyanide (HCN).

  • Isothiazole: A primary fragmentation route involves the cleavage of the weaker S-N bond, followed by rearrangements that lead to the loss of HCN (27 Da) to give a fragment at m/z 58. The formation of the [CHS]⁺ radical cation at m/z 45 is also a prominent feature.

  • Thiazole: Thiazole also readily loses HCN to produce a fragment at m/z 58. However, it can also undergo a retro-Diels-Alder-type cleavage or other rearrangements to produce a characteristic fragment at m/z 59, which is less prominent or absent in the isothiazole spectrum.

Caption: General workflow for spectroscopic differentiation of isomers.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines the standardized acquisition of NMR data for unambiguous isomer identification. Trustworthiness in results stems from meticulous and consistent experimental practice.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra suitable for structural elucidation and isomer comparison.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified isomer sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Causality: CDCl₃ is a standard choice for many organic molecules, offering good solubility and a clean spectral window. The deuterium lock signal is essential for the spectrometer to maintain field stability.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative referencing is required beyond the solvent peak. TMS is set to 0.00 ppm and is chemically inert.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K) for 5-10 minutes.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for sharp peaks and accurate resolution of coupling patterns.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay (d1) of at least 2-5 seconds. Causality: This delay allows the protons to fully relax back to their equilibrium state between pulses, ensuring accurate integration and preventing signal saturation, which is crucial for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30). This collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the full range of carbon signals (e.g., 0 to 200 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Use a longer relaxation delay (e.g., 5-10 seconds) if quantitative accuracy is needed, especially for quaternary carbons which have long relaxation times.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectra correctly to obtain pure absorption peaks.

    • Reference the spectra. For ¹H, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C, the CDCl₃ triplet is at 77.16 ppm.

    • Integrate the ¹H signals and pick all peaks in both spectra, noting chemical shifts to two decimal places and coupling constants to one.

By systematically applying these spectroscopic techniques and understanding the chemical principles that drive the observed differences, researchers can confidently and accurately differentiate between isothiazole isomers, a crucial step in the development of novel chemical entities.

References

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

  • Li, Y., et al. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 11(54), 34223-34230. [Link]

  • Wikipedia contributors. (2023, December 27). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Ivanova, Y., & Mangelinckx, S. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkat USA. [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

  • Popova, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Scientific Reports, 11(1), 19827. [Link]

  • Potkin, V. I., & Kletskov, A. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

  • Khan, W., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Slideshare. (n.d.). Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. [Link]

  • Stankovic, N., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735. [Link]

  • Wikipedia contributors. (2023, November 29). Isothiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • El-Gazzar, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35058-35076. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Chemical Physics, 405, 123-132. [Link]

  • SpectraBase. (n.d.). Isothiazole - 13C NMR Chemical Shifts. Wiley Science Solutions. [Link]

  • NIST. (n.d.). Thiazole. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Baddar, F. G., et al. (1971). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 709-711. [Link]

  • ResearchGate. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]

  • SpectraBase. (n.d.). Thiazole - 13C NMR Chemical Shifts. Wiley Science Solutions. [Link]

  • Semantic Scholar. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for Isothiazoles

Introduction: The Isothiazole Scaffold and the Imperative for Integrated R&D The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a cornerstone in mod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold and the Imperative for Integrated R&D

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][3][4] This chemical versatility makes the isothiazole scaffold a privileged structure in drug discovery programs.[4] However, the journey from a promising chemical scaffold to a validated lead compound is fraught with challenges, demanding a research and development process that is both rapid and rigorously accurate.

In this guide, we will explore the synergy between experimental characterization and computational modeling, a partnership that is essential for accelerating the discovery pipeline. We will move beyond a mere listing of techniques to establish a robust framework for cross-validation—the critical process of ensuring that computational predictions are firmly grounded in experimental reality. This integrated approach de-risks projects, conserves resources, and ultimately fosters the development of more effective and safer therapeutic agents.

Part 1: The Experimental Pillar – Grounding Models in Physical Reality

The foundation of any successful computational model is high-quality experimental data. These measurements provide the "ground truth" that not only validates a model but is also essential for its initial training and subsequent refinement. For isothiazole derivatives, we focus on two primary categories of experimental characterization.

Structural and Physicochemical Characterization

Before assessing biological function, we must unequivocally confirm the structure and purity of a synthesized isothiazole derivative. These techniques provide the precise atomic coordinates and electronic properties that serve as direct inputs or validation points for quantum mechanical calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Chemical shifts provide detailed information about the electronic environment of each atom, which can be directly compared with values predicted by Density Functional Theory (DFT) calculations.[5][6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic vibrational modes of functional groups within the molecule.[5][8] This data is particularly useful for validating the vibrational frequencies computed from optimized molecular geometries.

  • X-Ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional atomic arrangement of the molecule in the solid state.[9][10] This experimental geometry is the gold standard for benchmarking the accuracy of computationally optimized structures.[11]

Biological Activity Quantification

The ultimate goal for a therapeutic candidate is a desired biological effect. In vitro assays are the primary tool for quantifying this effect, providing the crucial dependent variable for Quantitative Structure-Activity Relationship (QSAR) models.

  • Enzyme Inhibition Assays: For isothiazoles designed as enzyme inhibitors, these assays measure the concentration of the compound required to inhibit a specific percentage of the enzyme's activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Cell-Based Assays: These assays measure the effect of a compound on whole cells, such as cytotoxicity (e.g., CC₅₀) or the modulation of a specific cellular pathway. This provides data in a more biologically relevant context.

This protocol outlines a standard method for determining the IC₅₀ value, a critical piece of experimental data for validating computational predictions of bioactivity.

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized isothiazole derivative in 100% Dimethyl Sulfoxide (DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 µg/mL BSA).

    • Prepare recombinant HCV NS5B polymerase enzyme solution in assay buffer.

    • Prepare a biotinylated RNA template and UTP substrate solution containing radiolabeled [³H]-UTP.

  • Assay Procedure:

    • Perform serial dilutions of the isothiazole stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add 25 µL of the diluted compound to each well. Include wells with buffer and DMSO only (negative control) and wells with a known inhibitor (positive control).

    • Add 50 µL of the HCV NS5B enzyme solution to each well and incubate for 30 minutes at 30°C to allow for compound binding.

    • Initiate the polymerase reaction by adding 25 µL of the RNA template/UTP substrate mix.

    • Incubate the plate for 2 hours at 30°C.

  • Data Acquisition and Analysis:

    • Stop the reaction and transfer the contents of each well to a streptavidin-coated filter plate. The biotinylated RNA product will bind to the plate.

    • Wash the plate to remove unincorporated [³H]-UTP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This value represents the ground truth for QSAR model validation.

Part 2: The Computational Pillar – Accelerating Discovery and Generating Hypotheses

Computational methods provide the means to screen vast chemical spaces, predict properties of yet-to-be-synthesized molecules, and develop mechanistic hypotheses for observed activities. This predictive power, when properly validated, drastically reduces the number of compounds that need to be synthesized and tested, saving significant time and resources.

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), are used to calculate the fundamental electronic structure and properties of a molecule from first principles.[12][13]

  • Geometry Optimization: DFT is used to find the lowest energy (most stable) 3D conformation of an isothiazole derivative.[13] The resulting bond lengths and angles can be directly compared with X-ray crystallography data.[9]

  • Property Prediction: From the optimized geometry, properties such as NMR chemical shifts, IR vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps can be calculated and cross-validated against experimental spectra.[6][14]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15]

  • Binding Mode Prediction: Docking simulations place the isothiazole derivative into the active site of a target protein (e.g., HCV NS5B polymerase), generating a plausible 3D model of the protein-ligand complex.[3][16]

  • Scoring and Ranking: A scoring function estimates the binding affinity (e.g., in kcal/mol). This allows for the virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis.[17]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates variations in the chemical structure of compounds with changes in their biological activity.[18]

  • Descriptor Calculation: For a set of isothiazoles with known experimental IC₅₀ values, a large number of molecular descriptors (e.g., molecular weight, logP, electronic properties, 3D shape) are calculated.

  • Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a subset of these descriptors to the observed biological activity.[19]

  • Activity Prediction: Once a statistically robust QSAR model is developed and validated, it can be used to predict the IC₅₀ values of new, unsynthesized isothiazole derivatives.[20]

Part 3: The Bridge – A Self-Validating Framework for Cross-Validation

The true power of an integrated approach lies in the continuous, iterative dialogue between computation and experimentation. The following framework ensures that computational models are not merely theoretical exercises but are robust, predictive tools grounded in reality.

CrossValidationWorkflow cluster_exp Experimental Pillar cluster_comp Computational Pillar cluster_analysis Analysis & Refinement exp_data 1. Experimental Data Acquisition (Spectroscopy, IC50 Assays) comp_model 2. Computational Model Building (DFT, QSAR, Docking) exp_data->comp_model Train & Validate Model exp_verify 4. Experimental Verification (Synthesize & Test Top Candidates) stat_analysis 5. Statistical Comparison (Predicted vs. Experimental) exp_verify->stat_analysis Provide New Data comp_predict 3. Prediction & Hypothesis Generation (Virtual Screening, Activity Prediction) comp_model->comp_predict Generate Predictions comp_predict->exp_verify Guide Synthesis comp_predict->stat_analysis Provide Predictions model_refine 6. Model Refinement stat_analysis->model_refine Assess Correlation (e.g., R², RMSE) model_refine->comp_model Iterate & Improve (Incorporate New Data)

Caption: Iterative workflow for cross-validation.

This workflow is a self-validating system. An initial QSAR model built using data from a small set of compounds (Step 1 & 2) might have modest predictive power. By using it to predict the activity of new compounds (Step 3) and then experimentally confirming these predictions (Step 4), we generate new data points. The statistical comparison (Step 5) of predicted versus actual activity directly measures the model's performance.[21] This new, validated data is then fed back into the model (Step 6), creating a more robust and accurate second-generation model. This iterative refinement is the hallmark of a trustworthy computational drug discovery program.

Part 4: In-Depth Application – A Case Study with Isothiazole HCV Inhibitors

Let's apply this framework to a practical example: the development of novel isothiazole derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[16][18]

Data Presentation: Predicted vs. Experimental Values

After an initial round of synthesis and testing, a QSAR model was built. This model was then used to predict the pIC₅₀ (-log(IC₅₀)) for a new set of proposed structures. The top three candidates were then synthesized and tested.

Compound IDPredicted pIC₅₀ (QSAR)Experimental pIC₅₀ (Assay)Predicted Binding Energy (Docking, kcal/mol)
ISO-0016.856.92-8.1
ISO-0027.407.25-9.3
ISO-0036.106.31-7.5

The strong correlation between the predicted and experimental pIC₅₀ values provides confidence in the QSAR model's predictive power for this chemical series. The docking scores also correlate well with activity, suggesting that the proposed binding mode is reasonable.

Computational Protocol: Molecular Docking of an Isothiazole Inhibitor

This protocol outlines the steps to predict the binding mode of a lead compound, ISO-002, into the HCV NS5B polymerase active site.

  • Receptor Preparation:

    • Download the X-ray crystal structure of HCV NS5B polymerase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly those in the active site.

    • Define the binding site grid box around the known active site of the enzyme.

  • Ligand Preparation:

    • Generate a 3D structure of the isothiazole derivative (ISO-002).

    • Perform a conformational search and energy minimization using a suitable force field to obtain a low-energy starting conformation.

    • Assign partial atomic charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's grid box.[15]

    • The program will sample numerous possible orientations and conformations (poses) of the ligand within the active site.

    • The program's scoring function will calculate a binding affinity score for each pose.

  • Analysis of Results:

    • Analyze the top-scoring poses. The best pose is the one with the lowest binding energy that also makes chemically sensible interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).

    • Visualize the predicted binding mode to identify key interactions between the isothiazole derivative and active site residues. This provides a structural hypothesis for the compound's inhibitory activity.[16]

Mechanistic Visualization

The docking results suggest that the isothiazole inhibitor acts by occupying the active site where the RNA template would normally bind, preventing viral replication.

SignalingPathway cluster_pathway HCV Replication Pathway RNA_Template Viral RNA Template NS5B NS5B Polymerase RNA_Template->NS5B Binds to Replication Viral Replication NS5B->Replication Catalyzes Isothiazole Isothiazole Inhibitor (ISO-002) Isothiazole->NS5B Inhibits

Sources

Validation

A Senior Application Scientist’s Guide to Isothiazole Synthesis: A Comparative Analysis of Classical and Modern Routes

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties an...

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have made it a privileged scaffold in a range of biologically active compounds, including the antipsychotic drug Ziprasidone.[1] Historically, the synthesis of this ring system has been challenging. However, significant progress over the last decade has introduced novel, efficient, and environmentally conscious methods that stand in contrast to classical approaches.[1][3]

This guide provides a comparative analysis of established and emerging synthetic strategies for isothiazole ring construction. We will delve into the mechanistic underpinnings, operational parameters, and relative efficiencies of these methods, offering researchers the critical insights needed to select the optimal route for their specific synthetic targets.

Pillar 1: Classical Synthesis - The Rees Approach

One of the reliable and direct classical methods is the Rees Synthesis, which typically involves the reaction of an enamine with a 1,2,3-dithiazolium salt. This approach is valued for its often high yields and mild reaction conditions for specific substitution patterns.

The causality behind this reaction lies in the electrophilic nature of the dithiazolium salt, which readily reacts with the nucleophilic enamine. The subsequent cyclization and elimination cascade efficiently forms the stable aromatic isothiazole ring. The choice of a non-protic solvent like dichloromethane (DCM) is critical to prevent unwanted side reactions and ensure the solubility of the reactants.

G cluster_0 Classical Rees Synthesis Workflow A Enamine (e.g., Methyl 3-aminocrotonate) C Reaction in DCM at Room Temperature A->C B 4,5-dichloro-1,2,3- dithiazolium chloride B->C D Solvent Removal & Column Chromatography C->D 2 hours E Pure Substituted Isothiazole D->E Purification

Caption: Workflow for the classical Rees isothiazole synthesis.

Pillar 2: Modern Advances - Metal-Free & One-Pot Syntheses

Modern synthetic chemistry increasingly prioritizes efficiency, safety, and sustainability. In the context of isothiazole synthesis, this has led to the development of elegant one-pot, metal-free procedures that offer significant advantages over classical multi-step or catalyst-dependent methods.

The Singh Synthesis: A [4+1] Annulation Strategy

A prominent example is the Singh synthesis, which constructs 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate (NH₄OAc) under metal- and catalyst-free conditions.[4][5] This method operates through a carbon-economic [4+1] annulation, where the β-ketodithioester provides a four-carbon fragment and the ammonium acetate serves as the nitrogen source.[5] The reaction proceeds via a sequential imine formation, intramolecular cyclization, and finally, an aerial oxidation to achieve aromatization, all within a single reaction vessel.[5] The use of a simple nitrogen source and ambient air as the oxidant epitomizes the principles of green chemistry.

Solvent-Free Synthesis: An Eco-Friendly Alternative

Pushing the boundaries of green chemistry further, an environmentally friendly approach involves the reaction of β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[6][7] This method is distinguished by its operational simplicity, rapid reaction times, high yields, and complete elimination of solvent waste, making it particularly attractive for large-scale industrial applications.[6]

G cluster_1 Modern One-Pot Singh Synthesis Workflow A β-Ketodithioester C One-Pot Reaction (Reflux in Ethanol) A->C B Ammonium Acetate (Nitrogen Source) B->C D Sequential Cascade: Imine Formation Cyclization Aerial Oxidation C->D E Work-up & Purification C->E Reaction Completion F Pure 3,5-Disubstituted Isothiazole E->F

Caption: Workflow for the modern, one-pot Singh synthesis.

Pillar 3: Head-to-Head Performance Benchmark

The choice of a synthetic route is contingent upon factors like desired substitution, scalability, and environmental considerations.[6] The following table summarizes the key performance indicators of the discussed methods to aid in this decision-making process.

MetricRees Synthesis (Classical)Singh Synthesis (Modern)Solvent-Free Synthesis (Modern)
Key Reactants Enamine, Dithiazolium Chlorideβ-Ketodithioester, Ammonium Acetateβ-Enaminone, Ammonium Thiocyanate
Typical Conditions Dichloromethane, Room Temp.Ethanol, RefluxNeat (Solvent-Free), 120 °C
Yield Range (%) 78-85%[6]72-92%[6]82-95%[6]
Key Advantages High yield, Mild conditions[6]One-pot, Metal-free, Good yields[4][5][6]Environmentally friendly, High yields[6][7]
Limitations Requires specific dithiazolium reagentRequires β-ketodithioester precursorHigh temperature required
Green Chemistry Poor (uses chlorinated solvent)Good (uses ethanol, air as oxidant)Excellent (solvent-free)

Validated Experimental Protocols

Adherence to a well-described protocol is paramount for reproducibility. The following sections provide self-validating, step-by-step methodologies for both a classical and a modern approach.

Protocol 1: Classical Rees Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate[6]

This protocol exemplifies the directness of the Rees synthesis. The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), and the purification by column chromatography ensures a high-purity final product.

  • Reagent Preparation: In a round-bottom flask, dissolve methyl 3-aminocrotonate (1 equivalent) in dry dichloromethane (DCM).

  • Reaction Initiation: To the stirred solution, add 4,5-dichloro-1,2,3-dithiazolium chloride (1 equivalent) portion-wise at room temperature. The causality for portion-wise addition is to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture for 2 hours. Monitor the consumption of the starting materials via TLC (e.g., using a hexane-ethyl acetate eluent system).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure isothiazole product (Reported Yield: 78%).[6]

Protocol 2: Modern Singh Synthesis of 3,5-Disubstituted Isothiazole[5][6]

This one-pot procedure highlights the efficiency of modern synthetic methods. The entire cascade occurs in a single flask, minimizing transfers and potential loss of material. Refluxing in ethanol provides the necessary thermal energy to drive the cyclization and subsequent oxidation.

  • Reagent Combination: To a solution of the starting β-ketodithioester (1 equivalent) in ethanol, add ammonium acetate (2-3 equivalents). The excess ammonium acetate ensures it is not the limiting reagent and helps drive the initial imine formation.

  • Reaction Execution: Heat the mixture to reflux. The reaction is open to the air, which provides the oxygen necessary for the final aromatization step.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isothiazole (Reported Yields: 72-92%).[6]

Conclusion

While classical methods like the Rees synthesis offer reliable routes to specific isothiazoles, modern approaches provide significant advantages in terms of operational simplicity, reduced environmental impact, and often comparable or superior yields.[6] One-pot, metal-free strategies like the Singh synthesis and solvent-free methodologies represent the forward trajectory of heterocyclic chemistry, aligning with the principles of green and sustainable synthesis.[8][9][10] The choice of method will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, required scale, and commitment to environmentally benign practices.

References

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Books.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2006). Powering chemistry through ultrasound and microwaves. Chemical Society Reviews, 35(2), 180-194.
  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
  • New Journal of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Thieme. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • Pathania, S., & Rawal, R. K. (2020). Green synthetic strategies toward thiazoles: a sustainable approach. Green Chemistry Letters and Reviews, 13(2), 87-106.
  • ResearchGate. (n.d.). Mechanism for the synthesis of thiazoles and isothiazoles. Retrieved from [Link]

  • Degennaro, L., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(23), 5585.
  • Rawal, R. K., & Pathania, S. (2020). Green synthetic strategies toward thiazoles: a sustainable approach. Green Chemistry Letters and Reviews, 13(2), 87-106.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2013). GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. Retrieved from [Link]

  • Springer. (2020). Green synthetic strategies toward thiazoles: a sustainable approach. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Activity of Isothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-present battle against microbial proliferation, the isothiazole scaffold has emerged as a cornerstone in the development of potent and broad-spe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial proliferation, the isothiazole scaffold has emerged as a cornerstone in the development of potent and broad-spectrum antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of key isothiazole derivatives, offering insights into their mechanisms, efficacy, and the experimental methodologies used to evaluate them. As a senior application scientist, the goal is to furnish you with the technical depth and practical understanding necessary to inform your research and development endeavors.

The Isothiazole Core: A Privileged Scaffold in Antimicrobial Chemistry

Isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, forms the structural basis for a class of highly effective biocides.[1] Its derivatives, particularly the isothiazolinones, are widely utilized as preservatives and antimicrobials in a vast array of industrial and consumer products, from cooling water systems and paints to cosmetics and pharmaceuticals.[2][3] The inherent chemical reactivity of the isothiazole ring, specifically the electrophilic nature of the sulfur atom, is central to its biological activity.[4]

Mechanism of Action: A Targeted Attack on Microbial Viability

The antimicrobial efficacy of isothiazole derivatives, particularly isothiazolinones, stems from their ability to disrupt essential cellular processes. The primary mechanism of action involves a two-step process:

  • Rapid Inhibition of Metabolism: Isothiazolinones quickly penetrate the microbial cell wall and membrane.[3] Once inside, they target and inhibit key metabolic pathways, particularly those involving dehydrogenase enzymes crucial for respiration and energy generation.[4]

  • Irreversible Cellular Damage: The core of their biocidal action lies in the reaction of the electron-deficient sulfur atom with nucleophilic groups, especially the thiols (-SH) present in the active sites of vital enzymes and proteins like glutathione.[1][4] This interaction leads to the formation of mixed disulfides, effectively inactivating the enzymes and causing irreversible cell damage, ultimately leading to cell death.[1][3]

This targeted attack on critical life-sustaining enzymes confers a broad spectrum of activity against bacteria, fungi, and algae.[5]

Isothiazolinone Mechanism of Action Figure 1: Mechanism of Action of Isothiazolinone Biocides cluster_cell Microbial Cell CellWall Cell Wall/ Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm Enzyme Essential Enzyme (with active site thiol) Cytoplasm->Enzyme InactivatedEnzyme Inactivated Enzyme (Mixed Disulfide) Enzyme->InactivatedEnzyme Forms Inhibition Inhibition of Metabolic Pathways InactivatedEnzyme->Inhibition Isothiazolinone Isothiazolinone Derivative Isothiazolinone->CellWall Penetration Isothiazolinone->Enzyme Reaction with Thiol Group Damage Irreversible Cell Damage Inhibition->Damage Death Cell Death Damage->Death

Caption: Figure 1: Mechanism of Action of Isothiazolinone Biocides.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial potency of isothiazole derivatives can vary significantly based on their chemical structure. Substitutions on the isothiazole ring influence factors such as lipophilicity, which affects cell penetration, and reactivity with target sites. Below is a comparative summary of the antimicrobial activity of several key isothiazole derivatives against common microbial strains, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Isothiazole Derivatives

DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
Methylisothiazolinone (MIT)32 - 12864 - 25616 - 64[3]
Chloromethylisothiazolinone (CMIT)1 - 82 - 160.5 - 4[3]
Benzisothiazolinone (BIT)8 - 3216 - 644 - 16[3]
Octylisothiazolinone (OIT)0.5 - 41 - 80.25 - 2[3]
2-(2-benzylidenehydrazinyl)thiazole derivatives3.125 - 12.56.25 - 25Not Reported[6]
2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives>100>100100 - 200[7]

Key Insights from the Data:

  • CMIT and OIT generally exhibit the highest potency against the tested microorganisms, with significantly lower MIC values compared to MIT and BIT. The addition of a chlorine atom in CMIT enhances its reactivity and microbial efficacy.[5]

  • OIT shows particularly strong antifungal activity.

  • MIT demonstrates moderate activity, while BIT is noted for its utility in long-term preservation due to its stability.[5]

  • Novel synthesized derivatives, such as the 2-(2-benzylidenehydrazinyl)thiazole series, show promising antibacterial activity.[6] In contrast, the 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives in one study showed weaker activity against the tested strains.[7] This highlights the critical role of specific substitutions in determining antimicrobial potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of antimicrobial activity is reliant on standardized and reproducible experimental protocols. The following outlines the methodologies for key assays used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC Assay Workflow Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare Prepare Serial Dilutions of Isothiazole Derivative Start->Prepare Inoculate Inoculate Microplate Wells with Standardized Microbial Suspension Prepare->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe Visually Inspect for Microbial Growth (Turbidity) Incubate->Observe Determine Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine End End Determine->End

Caption: Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the isothiazole derivative in a suitable solvent. Perform a series of two-fold serial dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a standardized suspension of the microorganism in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (microorganism with no drug) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether an antimicrobial agent is static (inhibits growth) or cidal (kills the organism), an MBC or MFC assay is performed following the MIC test.

Step-by-Step Methodology:

  • Subculturing: Following the MIC determination, take a small aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: Incubate the plates under optimal growth conditions.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Future Directions and Considerations

The development of novel isothiazole derivatives with enhanced antimicrobial activity and improved safety profiles is an ongoing area of research. Key considerations for future drug development include:

  • Tackling Resistance: As with all antimicrobials, the potential for microbial resistance to isothiazole derivatives exists. Research into derivatives with novel mechanisms of action or those that can overcome existing resistance mechanisms is crucial.

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of isothiazole derivatives and their biological activity will enable the rational design of more potent and selective compounds.

  • Toxicology and Safety: While effective, some isothiazolinones can be skin sensitizers.[2] Future research should focus on developing derivatives with a favorable safety profile for various applications.

Conclusion

Isothiazole derivatives represent a powerful and versatile class of antimicrobial agents. Their broad-spectrum activity, coupled with a well-understood mechanism of action, makes them invaluable in numerous applications. This guide has provided a comparative analysis of the antimicrobial efficacy of key isothiazole derivatives, supported by experimental data and protocols. By understanding the nuances of their activity and the methodologies for their evaluation, researchers and drug development professionals can make more informed decisions in the quest for novel and effective antimicrobial solutions.

References

[1] Wikipedia. Isothiazolinone. [Link] [2] Castela, A. S., et al. (2023). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. PubMed. [Link] [3] Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link] [4] Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. ResearchGate. [Link] [5] U.S. Environmental Protection Agency. (2018). Isothiazolinone White Paper. ChemView. [Link] [7] Yilmaz, I., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. [Link] [6] Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. [Link]

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Comparative

A Senior Application Scientist's Guide to Absolute Configuration Determination: A Comparative Analysis of X-ray Crystallography for Isothiazole Derivatives

Introduction: The Imperative of Chirality in Drug Development In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a detail—it is the very foundation of its biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a detail—it is the very foundation of its biological activity. Chirality, the property of non-superimposable mirror-image isomers (enantiomers), is a critical attribute, as different enantiomers of the same compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] Isothiazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry, forming the core of various therapeutic agents, including antiviral and anti-inflammatory drugs.[2][3][4] Consequently, the unambiguous determination of their absolute configuration is a non-negotiable step in the development pipeline to ensure safety and efficacy.

For decades, single-crystal X-ray crystallography has been revered as the "gold standard" for determining the absolute configuration of chiral molecules.[5][6][7][8] It provides a direct and definitive visualization of the atomic arrangement in three-dimensional space.[9] However, the practical challenges of obtaining suitable single crystals have catalyzed the rise of powerful, solution-based chiroptical techniques. This guide offers an in-depth comparison of X-ray crystallography with its principal alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—providing researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate methodology for their isothiazole derivatives.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone in its ability to provide a direct, unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of all stereogenic centers.[5][9]

The Principle of Anomalous Dispersion

While a routine diffraction experiment readily yields the relative configuration of stereocenters, determining the absolute configuration hinges on a phenomenon known as anomalous dispersion or resonant scattering.[10][11]

Normally, X-ray diffraction patterns are centrosymmetric, a principle known as Friedel's Law, meaning the intensity of a reflection from a crystal plane (hkl) is identical to the intensity of the reflection from the opposite side of that plane (-h-k-l). However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered radiation.[12] This effect, which is more pronounced for heavier atoms (e.g., sulfur, chlorine, bromine), breaks Friedel's Law.[10][12] The resulting intensity differences between Friedel-related reflections, known as "Bijvoet pairs," are not large but are measurable and directly dependent on the absolute configuration of the molecule.[13][14] The first successful application of this principle was by Johannes Bijvoet in 1951, which confirmed the absolute configuration of sodium rubidium tartrate.[6][15]

Validating the Assignment: The Flack and Hooft Parameters

To provide a quantitative measure of confidence in the assigned absolute structure, crystallographers rely on key refinement parameters.

  • The Flack Parameter (x): This is a refined parameter that indicates the relative proportion of the two possible enantiomers in the crystal.[16] For an enantiopure crystal, a value close to 0 with a small standard uncertainty (s.u.) indicates the correct absolute configuration has been assigned. A value near 1 suggests the inverted structure is correct, while a value near 0.5 could indicate a racemic twin.[16][17]

  • The Hooft Parameter (y): As an alternative, the Hooft parameter is derived from a Bayesian statistical analysis of Bijvoet pairs.[17][18] It often provides a more reliable estimate with a smaller standard uncertainty, particularly in cases where the anomalous scattering signal is weak, as can be the case for light-atom organic molecules.[18]

Experimental Protocol for SC-XRD Absolute Configuration Determination
  • Crystal Growth (The Bottleneck):

    • Objective: To obtain a single, well-ordered crystal of high quality, typically 0.1-0.3 mm in size.[10] This is often the most challenging and time-consuming step.

    • Method: Techniques include slow evaporation of solvent, vapor diffusion, and liquid-liquid diffusion. For isothiazole derivatives that are oils or difficult to crystallize, co-crystallization with a molecule of known chirality or derivatization to introduce groups that promote crystallization can be effective strategies.[7][13][19][20]

  • Crystal Mounting and Screening:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head, typically cryo-cooled to ~100 K to minimize thermal motion and radiation damage.

    • Initial diffraction images are collected to assess crystal quality and determine the unit cell parameters.

  • Data Collection:

    • A full sphere of diffraction data is collected on a diffractometer. To maximize the anomalous signal for organic molecules, copper (Cu Kα, λ=1.54 Å) radiation is often preferred over molybdenum (Mo Kα, λ=0.71 Å) because the anomalous dispersion effects are more pronounced at longer wavelengths.[10][15]

    • High data redundancy (measuring equivalent reflections multiple times) is crucial for accurately measuring the small intensity differences between Bijvoet pairs.[14]

  • Structure Solution and Refinement:

    • The diffraction data are processed to yield a set of reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data using least-squares methods.

  • Absolute Structure Determination:

    • The refinement is performed against both possible enantiomeric models.

    • The Flack parameter is calculated. A value of x ≈ 0 with a small s.u. (e.g., < 0.1) confirms the model. If x ≈ 1, the coordinates are inverted, and the refinement is repeated.

    • For ambiguous cases, post-refinement analysis using the Hooft parameter can provide a more definitive assignment.[18]

Workflow for SC-XRD```dot

sc_xrd_workflow data_collection data_collection solve solve data_collection->solve Diffraction Data

Caption: Workflow for Absolute Configuration Determination by ECD.

Comparative Guide: Choosing the Right Tool

The choice between SC-XRD, VCD, and ECD depends on the specific properties of the isothiazole derivative, the available sample quantity, and the stage of the research.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by a single crystalDifferential absorption of polarized IR light in solutionDifferential absorption of polarized UV-Vis light in solution
Sample State Solid (high-quality single crystal)Solution (or neat liquid)Solution
Crystallization Mandatory and often a major bottleneck[7]Not requiredNot required
Result Direct, unambiguous 3D structure[10]Indirect; relies on comparison to calculationIndirect; relies on comparison to calculation
Information Solid-state conformationSolution-state conformationSolution-state conformation
Calculations Not required for determination (but used in refinement)Essential (DFT)[1][21]Essential (TDDFT)
[22][23]Chromophore Not requiredNot required (all molecules have IR vibrations)
Sample Amount Micrograms (single crystal)Milligrams (typically 1-5 mg)[21]Micrograms (typically < 1 mg)
Best For Final, definitive proof of structure; regulatory filingsMolecules without a UV chromophore; conformationally flexible systemsHighly sensitive analysis of molecules with chromophores
Challenges Crystal growth; weak anomalous signal from light atoms[13]High sample concentration; complex calculations; solvent effects[1][24]Reliability of TDDFT calculations can vary; r[23]equires chromophore

Conclusion: An Integrated Approach for Isothiazole Derivatives

For the absolute configuration determination of novel isothiazole derivatives, no single technique is universally superior. Instead, a strategic, integrated approach is most effective.

Single-Crystal X-ray Crystallography remains the unequivocal gold standard. When a suitable crystal can be obtained, it provides the most reliable and direct evidence of absolute configuration, making it the preferred method for late-stage development and regulatory submissions. The presence of a sulfur atom in the isothiazole ring is advantageous, as it acts as a moderate anomalous scatterer, strengthening the Bijvoet differences and increasing the confidence of the assignment.

H[10]owever, in the fast-paced environment of early drug discovery, where material is scarce and speed is critical, VCD and ECD are invaluable tools. They bypass the crystallization bottleneck, allowing for rapid configuration assignment from solution-state samples, which is often more biologically relevant. VC[1]D is particularly versatile as it does not require a chromophore, while ECD offers exceptional sensitivity.

Ultimately, the methods are complementary. A chiroptical method like VCD or ECD can provide a rapid, preliminary assignment, which can later be unequivocally confirmed by SC-XRD once a crystallization protocol has been successfully developed. By understanding the principles, protocols, and comparative advantages of each technique, researchers can navigate the critical challenge of stereochemical assignment with confidence and precision.

References

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  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103. Retrieved from [Link]

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  • Lodewyk, M. W., & Tantillo, D. J. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149–162. Retrieved from [Link]

  • Absolute configuration. (2023, December 23). In Wikipedia. Retrieved from [Link]

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  • Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. ResearchGate. Retrieved from [Link]

  • Electronic Circular Dichroism. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. National Institutes of Health. Retrieved from [Link]

  • Harada, N. (2014). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. IUCr Journals. Retrieved from [Link]

  • Caticha-Ellis, S. (n.d.). Anomalous Dispersion of X-rays in Crystallography. Anomalous Dispersion of X-rays in Crystallography. Retrieved from [Link]

  • Takehira, H., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]

  • Ulyanenkov, A., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. Retrieved from [Link]

  • Bijvoet-Pair Analysis. (n.d.). Platon. Retrieved from [Link]

  • Stephens, P. J., et al. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 70(10), 3947-3958. Retrieved from [Link]

  • Li, X., et al. (2018). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 16(43), 8383-8390. Retrieved from [Link]

  • Perera, D. R., et al. (2016). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Journal of the American Chemical Society, 138(13), 4441-4453. Retrieved from [Link]

  • Watkin, D. J. (2013). Determination of absolute configuration using X-ray diffraction. Account. Retrieved from [Link]

  • Ramaseshan, S. (1964). Procedures in the Determination of the Absolute Configuration of Crystals. Crystal Structure Analysis by X-ray and Neutron Diffraction. Retrieved from [Link]

  • Cardona, F., et al. (2009). Enantioselective synthesis, chiroptical properties and absolute configuration of 3-aminosubstituted isothiazole S-oxides. Tetrahedron: Asymmetry, 20(21), 2469-2475. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(24), 4547-4566. Retrieved from [Link]

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  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Retrieved from [Link]

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  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds: A Practical Approach in Synthesis and Pharmacological Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Watkin, D. J., & Cooper, R. I. (2010). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 43(5), 1100–1105. Retrieved from [Link]

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  • NotEvans. (2017, June 25). Assigning absolute configuration when determining crystal structure isn't possible. Chemistry Stack Exchange. Retrieved from [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). PubMed Central. Retrieved from [Link]

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  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]

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Validation

The Cutting Edge of Cancer Research: A Comparative Guide to the Cytotoxicity of Isothiazole Derivatives

For decades, the scientific community has been in a relentless pursuit of novel therapeutic agents to combat the global challenge of cancer. Among the myriad of heterocyclic compounds investigated, isothiazole and its de...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the scientific community has been in a relentless pursuit of novel therapeutic agents to combat the global challenge of cancer. Among the myriad of heterocyclic compounds investigated, isothiazole and its derivatives have emerged as a promising class of molecules with significant anticancer potential.[1][2] This guide offers an in-depth, comparative analysis of the cytotoxic effects of various isothiazole derivatives on a range of cancer cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and standardized protocols.

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, serves as a versatile scaffold for the synthesis of compounds with diverse biological activities, including anticancer properties.[1] The inherent reactivity and structural features of isothiazole derivatives allow for a wide range of chemical modifications, leading to the development of compounds with enhanced potency and selectivity against cancer cells.[2]

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency of the compound. The following table summarizes the cytotoxic activity of various isothiazole and thiazole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiazole Derivatives
Compound 3bMCF-7 (Breast)4.0--[3]
Compound 3fMDA-MB-231 (Breast)4.7--[3]
Compound 2aHepG-2 (Liver)6.59 ± 2.14Doxorubicin-[3]
Compound 12bHCT-116 (Colon)6.86 ± 0.14Doxorubicin-[3]
Compound 12cMCF-7 (Breast)5.49 ± 0.68Doxorubicin-[3]
Thiazole Derivative 5bMCF-7 (Breast)0.2 ± 0.01--[4]
Bis-Thiazole Derivative 5cHeLa (Cervical)0.0006--[4]
Bis-Thiazole Derivative 5fKF-28 (Ovarian)0.006--[4]
Compound 5b (Thiazole-naphthalene)MCF-7 (Breast)0.48 ± 0.03--[5]
Compound 5b (Thiazole-naphthalene)A549 (Lung)0.97 ± 0.13--[5]
Isothiazolone Derivatives
2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI)Human Cancer Cells1.0--[6]

This table presents a selection of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The data clearly indicates that structural modifications to the isothiazole scaffold significantly influence cytotoxic activity. For instance, bis-thiazole derivatives have demonstrated exceptionally low IC50 values, suggesting high potency.[4] The nature and position of substituents on the isothiazole ring play a crucial role in determining the compound's efficacy against specific cancer cell lines.[7]

Unraveling the Mechanisms of Action

The cytotoxic effects of isothiazole derivatives are not merely a result of non-specific cell killing. Research has illuminated several key mechanisms through which these compounds exert their anticancer activity:

  • Induction of Apoptosis: Many isothiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.[8][9]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M). This prevents cancer cells from dividing and proliferating.[10][11]

  • Inhibition of Key Enzymes: Isothiazole derivatives have been identified as inhibitors of various enzymes that are crucial for cancer cell survival and growth, such as:

    • Topoisomerases: These enzymes are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[12]

    • Histone Deacetylases (HDACs): HDAC inhibitors can alter gene expression in a way that promotes tumor cell death.[2]

    • PI3K/mTOR Pathway: This signaling pathway is often hyperactivated in cancer, and its inhibition can suppress tumor growth.[13]

    • Tubulin Polymerization: By disrupting the formation of microtubules, which are essential for cell division, some thiazole derivatives can halt cancer cell proliferation.[5]

  • Telomerase Inhibition: Some isothiazolone derivatives have been found to selectively inhibit telomerase, an enzyme that is crucial for the immortalization of cancer cells.[6]

The following diagram illustrates a simplified overview of the potential mechanisms of action of isothiazole derivatives.

Isothiazole_MoA cluster_0 Isothiazole Derivative cluster_1 Cancer Cell Isothiazole Isothiazole Derivative Apoptosis Induction of Apoptosis Isothiazole->Apoptosis CellCycle Cell Cycle Arrest Isothiazole->CellCycle Enzyme Enzyme Inhibition (Topoisomerase, HDAC, etc.) Isothiazole->Enzyme Tubulin Tubulin Polymerization Inhibition Isothiazole->Tubulin

Figure 1. Potential mechanisms of action of isothiazole derivatives in cancer cells.

Standardized Experimental Protocol: The MTT Assay

To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the isothiazole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

The following diagram illustrates the general workflow for cytotoxicity testing using the MTT assay.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. MTT Addition C->D E 5. Incubation (2-4 hours) D->E F 6. Formazan Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Figure 2. A general workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Isothiazole derivatives represent a highly promising and versatile class of compounds in the development of novel anticancer agents. The extensive research into their synthesis and biological evaluation has revealed their potent cytotoxic effects against a wide range of cancer cell lines, operating through diverse mechanisms of action. The comparative data presented in this guide underscores the importance of continued structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives and exploring their in vivo efficacy and safety profiles in preclinical animal models. Furthermore, the development of novel isothiazole-based combination therapies could offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The journey from a promising lead compound to a clinically approved drug is long and arduous, but the compelling evidence surrounding isothiazole derivatives provides a strong foundation for their continued investigation in the fight against cancer.

References

  • Ammar, Y. A., et al. (2018). Synthesis, spectral characterization and pharmacological evaluation of novel thiazole-oxoindole hybrid compounds as potential anticancer agents.
  • Turan-Zitouni, G., et al. (2018). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Zografaki, M.-E., et al. (2024). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations.
  • Gomha, S. M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.
  • Ferreira, P., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. Available at: [Link]

  • Singh, P., et al. (2022).
  • El-Sayed, M. A. A., et al. (2023). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC - NIH. Available at: [Link]

  • El-Naggar, M., et al. (2023). Evaluation of IC50 values (µM) for compounds 5 and 8a-f against A549 cell line.
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  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 3-Methylisothiazole-4-carbonitrile: Essential Personal Protective Equipment and Safety Protocols

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. 3-Methylisothiazole-4-carbonitrile and its derivatives are potent isot...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. 3-Methylisothiazole-4-carbonitrile and its derivatives are potent isothiazoles with significant applications, but they also present substantial health hazards that necessitate rigorous handling protocols. This guide provides an in-depth, experience-driven framework for the safe handling of 3-Methylisothiazole-4-carbonitrile, focusing on the critical selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that your focus remains on scientific discovery, uncompromised by preventable risks.

Hazard Identification: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific dangers posed by 3-Methylisothiazole-4-carbonitrile. Safety Data Sheets (SDS) and toxicological data reveal a compound with a multi-faceted hazard profile. According to GHS classifications, this chemical and its close analogs are acutely toxic, corrosive, and capable of causing severe systemic effects.[1]

Key Hazards:

  • Acute Toxicity (Oral, Dermal, and Inhalation): This compound is classified as toxic if swallowed or in contact with skin, and is often fatal if inhaled.[1] The lethality upon inhalation underscores the critical importance of stringent respiratory protection and handling exclusively within a certified chemical fume hood.

  • Severe Skin Corrosion and Burns: Direct contact can cause severe skin burns and damage. This corrosive nature necessitates robust skin protection beyond a standard lab coat.

  • Serious Eye Damage: The chemical is corrosive to the eyes and can cause serious, irreversible damage. Standard safety glasses are insufficient; chemical splash goggles and a face shield are mandatory.

  • Respiratory and Skin Sensitization: Repeated exposure may lead to allergic skin reactions or respiratory irritation.[2]

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects, which dictates specific disposal procedures.

This hazard profile demands a PPE strategy that provides a complete barrier against all potential routes of exposure: inhalation, dermal contact, and eye contact.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum required PPE for handling 3-Methylisothiazole-4-carbonitrile in any form.

Respiratory Protection

Due to its "Fatal if inhaled" classification, respiratory protection is paramount. All handling of solid 3-Methylisothiazole-4-carbonitrile or its concentrated solutions must be performed within a certified chemical fume hood to minimize vapor and aerosol generation.

  • For routine operations inside a fume hood: A standard air-purifying respirator is not sufficient. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required when engineering controls may not be sufficient.[3][4]

  • For spill cleanup or emergency situations: A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is required, as airborne concentrations may be unknown and exceed the limits of air-purifying respirators.[3]

Eye and Face Protection

Given the risk of severe, irreversible eye damage, eye and face protection must be comprehensive.[5]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.

  • Splash Hazard: When handling liquids, preparing solutions, or performing any task with a risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from splashes that could otherwise circumvent goggles.

Skin and Body Protection

A multi-layered approach is essential to prevent skin contact, which can cause severe burns and toxicity.

  • Gloves: Double-gloving is required. Use two pairs of chemically resistant gloves, such as nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat or chemical-resistant suit.[7] Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[7]

  • Body Covering: A chemical-resistant apron worn over a flame-resistant lab coat is the minimum requirement for small-scale operations. For larger quantities or tasks with a high splash potential, a disposable, chemical-resistant suit or coverall is necessary.[6] Ensure clothing provides full coverage, including long sleeves and full-length pants.[6]

  • Footwear: Closed-toe shoes made of a non-porous material are required. For spill response, chemical-resistant boots are necessary.[3]

Operational Plans: Integrating Safety into Your Workflow

Trustworthy protocols are self-validating. The following procedures are designed to minimize exposure at every step of the handling process.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Task involving 3-Methylisothiazole-4-carbonitrile fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood solid_or_liquid Handling solid or concentrated liquid? fume_hood->solid_or_liquid Yes no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No splash_risk Is there a significant risk of splashing? solid_or_liquid->splash_risk No ppe_solid Enhanced PPE: - Routine PPE + - Full-Face Shield - Disposable Chemical-Resistant Suit solid_or_liquid->ppe_solid Yes spill_emergency Is this a spill cleanup or emergency situation? splash_risk->spill_emergency No ppe_splash Enhanced PPE: - Routine PPE + - Full-Face Shield splash_risk->ppe_splash Yes ppe_routine Routine PPE: - Double Nitrile Gloves - Chemical Splash Goggles - FR Lab Coat - Chemical-Resistant Apron spill_emergency->ppe_routine No ppe_emergency Emergency PPE: - Full-Face SCBA - Totally Encapsulated  Chemical-Protective Suit - Inner & Outer Chemical-  Resistant Gloves - Chemical-Resistant Boots spill_emergency->ppe_emergency Yes

Caption: PPE selection workflow for 3-Methylisothiazole-4-carbonitrile.

Recommended PPE for Common Laboratory Scenarios

The following table provides a quick reference for the minimum PPE required for various operational scenarios.

ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody/Foot Protection
Weighing Solid Compound Work within a chemical fume hoodChemical Splash Goggles & Full-Face ShieldDouble Nitrile GlovesFR Lab Coat, Chemical-Resistant Apron, Closed-toe Shoes
Preparing Solutions Work within a chemical fume hoodChemical Splash Goggles & Full-Face ShieldDouble Nitrile GlovesFR Lab Coat, Chemical-Resistant Apron, Closed-toe Shoes
Transferring Solutions Work within a chemical fume hoodChemical Splash Goggles & Full-Face ShieldDouble Nitrile GlovesFR Lab Coat, Chemical-Resistant Apron, Closed-toe Shoes
Small Spill Cleanup (<100 mL) Work within a chemical fume hood; consult EHSChemical Splash Goggles & Full-Face ShieldDouble Nitrile Gloves (heavy-duty)Chemical-Resistant Suit/Coverall, Chemical-Resistant Boots
Large Spill / Emergency Full-Face SCBAFull-Face SCBAInner & Outer Chemical-Resistant GlovesTotally Encapsulated Chemical Suit, Chemical-Resistant Boots
Step-by-Step Handling Protocol: Weighing Solid 3-Methylisothiazole-4-carbonitrile
  • Preparation: Ensure a certified chemical fume hood is operational. Cordon off the work area. Assemble all necessary equipment (spatula, weigh paper, container, etc.) and waste containers inside the fume hood.

  • Don PPE: Don the required PPE as outlined in the table above (Double gloves, lab coat, apron, goggles, face shield).

  • Weighing: Perform all manipulations deep within the fume hood. Carefully open the primary container. Use a dedicated spatula to transfer the solid to the weigh paper on the balance. Avoid generating dust.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel or secondary container.

  • Cleanup: Tightly close the primary container. Decontaminate the spatula and any affected surfaces within the fume hood using an appropriate solvent (e.g., isopropanol), collecting all wipes for hazardous waste disposal.

  • Doff PPE: Doff PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, and apron. Remove the lab coat and inner gloves last. Wash hands thoroughly with soap and water.[2]

Spill and Disposal Plans

Spill Management
  • Immediate Action: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove all contaminated clothing while flushing.

  • Small Spills (inside a fume hood): Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Collect the material in a sealed, labeled container for hazardous waste.

  • Large Spills (outside a fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without specialized training and SCBA equipment.

Waste Disposal

All waste contaminated with 3-Methylisothiazole-4-carbonitrile is considered hazardous waste.

  • Segregation: Collect all contaminated solids (gloves, wipes, absorbent material) and liquids in separate, clearly labeled, and sealed hazardous waste containers.[8]

  • Container Compatibility: Ensure the waste container is compatible with the chemical.[8] Do not mix with incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "3-Methylisothiazole-4-carbonitrile".[8]

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[2][9] Do not pour any amount down the drain.[4]

By adhering to these rigorous safety protocols, you establish a culture of safety that protects you, your colleagues, and your research.

References

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety data sheet, 2-methyl-2H-isothiazol-3-one. CPAChem. [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawaii. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • 3-Methylisothiazole. PubChem, National Institutes of Health. [Link]

  • WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

  • 3-amino-5-methylamino-isothiazole-4-carbonitrile. Chemical Synthesis Database. [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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